Punicalagin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4,5,16,17,18-hexahydroxy-8,13-dioxo-11-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H28O30/c49-5-16-40(76-46(70)9-3-13(52)28(56)32(60)18(9)17-8(44(68)74-16)2-12(51)27(55)31(17)59)39-15(54)6-73-43(67)7-1-11(50)29(57)33(61)19(7)21-25-23-24-26(48(72)78-41(23)37(65)35(21)63)22(36(64)38(66)42(24)77-47(25)71)20-10(45(69)75-39)4-14(53)30(58)34(20)62/h1-5,15-16,39-40,50-66H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLUADAGHCXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28O30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894768 | |
| Record name | Punicalagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1084.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65995-63-3 | |
| Record name | Punicalagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65995-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Punicalagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065995633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Punicalagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Punicalagin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicalagin, a large ellagitannin polyphenol, is a major bioactive compound predominantly found in pomegranates. Its discovery has spurred significant research into its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of this compound, covering its discovery, primary natural sources, chemical characteristics, and biosynthetic pathway. Furthermore, it details established experimental protocols for its extraction, purification, and quantification. The guide also elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action and therapeutic potential. All quantitative data are summarized in structured tables, and complex biological and experimental processes are visualized through detailed diagrams.
Discovery and Natural Sources
This compound was first identified as a major component of the pomegranate (Punica granatum)[1][2]. It is an ellagitannin, a type of hydrolyzable tannin, and is responsible for more than half of the potent antioxidant activity of pomegranate juice[2]. This discovery has positioned the pomegranate as a key subject of phytochemical research. This compound exists as two anomers, α-punicalagin and β-punicalagin[3].
While this compound is most famously associated with pomegranates, it is also found in other plant species within the Myrtales order. These include Terminalia catappa, Terminalia myriocarpa, and Combretum molle (the velvet bushwillow)[4]. However, the most abundant and commercially viable source of this compound remains the pomegranate, where it is concentrated in the peel (husk or rind), with smaller amounts in the juice and seeds[1][2][5].
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Primary Plant Part |
| Punica granatum (Pomegranate) | Lythraceae | Peel (Husk/Rind) |
| Terminalia catappa (Indian Almond) | Combretaceae | Leaves |
| Terminalia myriocarpa | Combretaceae | Leaves |
| Combretum molle (Velvet Bushwillow) | Combretaceae | Leaves |
Chemical Structure and Properties
This compound is a complex polyphenol with a high molecular weight. Its chemical structure consists of a glucose core to which gallagic and ellagic acids are attached[6]. The presence of numerous hydroxyl groups contributes to its potent antioxidant activity.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₈H₂₈O₃₀ |
| Molar Mass | 1084.71 g/mol |
| Appearance | Light brown powder |
| Solubility | Water-soluble |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with intermediates from the shikimate pathway. While the entire pathway is not fully elucidated, key steps have been proposed. The process starts with the formation of gallic acid, which is then converted to β-glucogallin. Through a series of galloyltransferase reactions, pentagalloylglucose is formed, a key intermediate in the biosynthesis of many hydrolyzable tannins. Pentagalloylglucose is then oxidatively coupled to form this compound[7].
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
Extraction of this compound from Pomegranate Peel
A common method for the extraction of this compound from pomegranate peel involves solvent extraction followed by purification using macroporous resin.
Protocol: Solvent Extraction and Macroporous Resin Adsorption
-
Preparation of Plant Material: Dry fresh pomegranate peels at 50°C and grind them into a fine powder (passing through a 100-mesh sieve).
-
Crude Extraction:
-
Mix the pomegranate peel powder with 60% ethanol in a solid-to-liquid ratio of 1:25 (g/mL).
-
Heat the mixture at 60°C for 6 hours with continuous stirring.
-
Perform suction filtration to separate the extract from the solid residue. Repeat the extraction on the residue and combine the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator at 50°C to obtain the crude this compound extract.
-
-
Macroporous Resin Adsorption:
-
Pre-treat a macroporous resin (e.g., LX-620) according to the manufacturer's instructions.
-
Pack the resin into a column with a length-to-diameter ratio of 5:1.
-
Load the crude this compound extract (at a concentration of approximately 2.0 mg/mL) onto the column at a flow rate of 1 mL/min.
-
-
Desorption:
-
Elute the column sequentially with water and increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80%, and 100%) at a flow rate of 1 mL/min.
-
Collect the fractions and monitor the concentration of this compound in each fraction using HPLC. The fractions with the highest this compound content are typically eluted with 40-60% ethanol.
-
-
Concentration: Concentrate the this compound-rich fractions to yield a purified extract.
Purification of this compound
High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the preparative separation and purification of this compound.
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System: Prepare a two-phase solvent system of n-butyl alcohol-ethyl acetate-water (4:1:5, v/v/v).
-
HSCCC Parameters:
-
Revolution speed: 800 rpm
-
Mobile phase flow rate: 2 mL/min
-
Separation temperature: 25°C
-
-
Purification:
-
Dissolve the crude or partially purified this compound extract in the solvent system.
-
Inject approximately 100 mg of the extract into the HSCCC system.
-
Collect the fractions and analyze for this compound content and purity using analytical HPLC.
-
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for the quantification of this compound.
Protocol: HPLC Quantification
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.
-
Column: Waters C18 column.
-
Column Temperature: 30°C.
-
Mobile Phase:
-
A: 0.1% phosphoric acid in water
-
B: 0.1% phosphoric acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate this compound from other components.
-
Detection Wavelength: 378 nm.
-
Quantification: Prepare a standard curve using a this compound standard of known concentration. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Protocol: HPTLC Quantification
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Chloroform: ethyl acetate: formic acid (4:3:3 v/v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: Scan the developed plate at 257 nm.
-
Quantification: Compare the peak areas of the sample with that of the standard to determine the concentration of this compound.
Caption: General workflow for extraction, purification, and quantification of this compound.
Modulated Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, thereby inhibiting cancer cell growth.
Caption: Modulation of the MAPK signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
IL-6/JAK/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in inflammatory and immune responses. This compound can attenuate this pathway, contributing to its anti-inflammatory effects.
Caption: Attenuation of the IL-6/JAK/STAT3 signaling pathway by this compound.
Conclusion
This compound stands out as a highly promising natural compound with significant therapeutic potential. Its well-characterized natural sources, particularly pomegranate peel, offer a readily available and sustainable supply. The detailed experimental protocols for its extraction, purification, and quantification provided in this guide will aid researchers in their investigations. Furthermore, the elucidation of its modulatory effects on key signaling pathways provides a solid foundation for the development of novel drugs and nutraceuticals targeting a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully explore the clinical applications of this remarkable polyphenol.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. citrech.it [citrech.it]
- 3. mdpi.com [mdpi.com]
- 4. A review on the extraction of polyphenols from pomegranate peel for this compound purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]
- 5. CN106349301A - Method for separating and purifying this compound in pomegranate peel - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of this compound in pomegranate peels from high-performance thin-layer chromatography [agris.fao.org]
Punicalagin: A Technical Guide to Chemical Structure, Isomers, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalagin is a high molecular weight ellagitannin, a class of hydrolyzable tannins, and is the most abundant polyphenol found in pomegranates (Punica granatum L.).[1][2] It is also found in other plant species, including those of the Terminalia and Combretum genera.[1] this compound is renowned for its potent antioxidant properties, which are attributed to its numerous hydroxyl groups and large molecular structure.[3][4] It is a water-soluble compound that can be hydrolyzed into smaller phenolic molecules like ellagic acid.[1] This molecule exists as two primary isomers, or anomers, designated as α-punicalagin and β-punicalagin.[1][5] These anomers are central to its chemical identity and have been the subject of extensive research for their diverse biological activities, including anti-inflammatory, antimicrobial, and chemopreventive effects.[2][3] This guide provides a detailed overview of its chemical structure, isomers, physicochemical properties, and the experimental protocols for its isolation and analysis.
Chemical Structure and Isomerism
This compound is a complex molecule consisting of a central glucose core. This glucose unit is esterified with gallagic acid and one hexahydroxydiphenoyl (HHDP) group.[3][6] The structural formula is C₄₈H₂₈O₃₀.[1]
The isomerism of this compound arises from the stereochemistry at the anomeric carbon (C-1) of the glucose moiety. This results in two distinct anomers:
-
α-Punicalagin : The hydroxyl group at the C-1 position is in the axial position (pointing down in a standard Haworth projection).
-
β-Punicalagin : The hydroxyl group at the C-1 position is in the equatorial position (pointing up).[5][7]
These two forms exist in equilibrium, and their ratio can be influenced by environmental factors.[8] The structural difference between these anomers is subtle but can be distinguished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the anomeric proton of α-punicalagin typically appears as a doublet at a different chemical shift than that of β-punicalagin.[7]
Caption: Chemical relationship between α- and β-punicalagin anomers.
Data Presentation
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design in solubility, chromatography, and formulation studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₂₈O₃₀ | [1][2] |
| Molar Mass | 1084.71 g/mol | [1] |
| Appearance | Light brown powder | [9] |
| Solubility | Water-soluble | [1][5] |
| CAS Number (General) | 65995-63-3 | [1] |
| α-Anomer CAS | 130518-17-1 | [10] |
| β-Anomer CAS | 30608-10-5 | [10] |
Quantitative and Biological Activity Data
This compound content varies significantly depending on the source and processing method. Its biological activity is often quantified by IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.
| Parameter | Source/Assay | Result | Reference(s) | | :--- | :--- | :--- | | Content in Pomegranate Peel | Moroccan Genotypes | 120.9 - 210.6 mg/g (dry weight) |[11] | | Content in Pomegranate Juice | Commercial Juices | 0.007 - 0.3 g/L |[5] | | Antioxidant Activity (Urolithin C) | DPPH Assay | IC₅₀ = 0.16 µM |[3] | | Antioxidant Activity (Urolithin A) | DPPH Assay | IC₅₀ = 13.6 µM |[3] | | Anti-inflammatory Activity | Sulfoconjugation Inhibition (Caco-2 cells) | IC₅₀ = 45 µM |[2] | | Antiviral Activity (Enterovirus 71) | Cytopathic Effect Reduction | IC₅₀ = 15 µg/mL |[2] | | α-Glucosidase Inhibition | Purified this compound | IC₅₀ = 82 ± 0.02 µg/mL |[12] | | Cell Viability (Fibroblasts) | MTT Assay (10⁻⁶ M this compound) | Significant increase vs. control |[13] |
Experimental Protocols
Extraction and Isolation from Pomegranate Peel
This protocol describes a common laboratory-scale method for extracting and isolating this compound.
Objective: To obtain a this compound-rich extract from pomegranate peels for further purification.
Methodology:
-
Preparation of Plant Material:
-
Fresh pomegranate peels are washed, dried (e.g., in a hot air oven at 50-60°C), and ground into a fine powder.
-
-
Solvent Extraction:
-
The powdered peel is subjected to Soxhlet extraction using ethanol (e.g., 70-99%) or methanol as the solvent.[8][14] The extraction is typically run for several hours (e.g., 9-12 hours) at the solvent's boiling point.[8]
-
Alternatively, ultrasonic-assisted extraction (UAE) can be used with an ethanol-water mixture to enhance yield.[12]
-
-
Concentration:
-
The resulting crude extract is filtered to remove solid plant material.
-
The solvent is removed under reduced pressure using a rotary evaporator at approximately 50°C to yield a concentrated crude extract.[15]
-
-
Purification by Column Chromatography:
-
The concentrated extract is redissolved and subjected to column chromatography.
-
Stationary Phase: Macroporous resins (e.g., LX-3010, Amberlite XAD-16) or silica gel are commonly used.[9][15]
-
Mobile Phase (Elution): A gradient elution is performed. The column is first washed with deionized water to remove highly polar impurities. This compound is then eluted using a stepwise or linear gradient of ethanol or methanol in water (e.g., 20%, 40%, 60% ethanol).[9][15]
-
Fractions are collected automatically and monitored by Thin Layer Chromatography (TLC) or HPLC.
-
-
Final Purification and Isolation:
-
Fractions identified as containing high-purity this compound are pooled.
-
For obtaining analytical-grade this compound (>95% purity), semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is employed.[9][16] The mobile phase is often a mixture of methanol and water with an acid modifier like trifluoroacetic acid (TFA).[9]
-
The purified compound is obtained after solvent evaporation (lyophilization).
-
Analysis and Quantification by HPLC
This protocol details a standard method for the analytical identification and quantification of this compound isomers.
Objective: To separate and quantify α- and β-punicalagin in an extract.
Methodology:
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[17]
-
Mobile Phase: A binary gradient system is common.
-
Gradient Program: A linear gradient is run, starting with a high concentration of Solvent A and increasing the concentration of Solvent B over time (e.g., 10% B to 100% B in 60 minutes).[19]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[19]
-
Detection: UV detection is performed at approximately 280 nm or 378 nm.[9][19] Mass spectrometry in negative ionization mode can be used for confirmation, looking for the [M-H]⁻ ion at m/z 1083.[7][17]
-
-
Quantification:
-
Standard Preparation: A standard calibration curve is generated using certified this compound standards (often a mix of α and β anomers) at various concentrations (e.g., 0.16 - 1000 µg/mL).[11]
-
Sample Preparation: The extract is dissolved in the mobile phase, filtered through a 0.2 µm filter, and injected into the HPLC system.[9]
-
Calculation: The concentration of α- and β-punicalagin in the sample is determined by comparing the peak areas to the standard calibration curve.
-
Caption: Workflow for this compound extraction, purification, and analysis.
Biological Activity and Signaling Pathways
This compound exhibits potent anti-inflammatory effects by modulating key cellular signaling pathways. In studies using lipopolysaccharide (LPS) to induce inflammation in macrophage cell lines (like RAW264.7), this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[3] This inhibitory action is achieved by attenuating the phosphorylation, and thus activation, of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3]
Caption: this compound's inhibition of LPS-induced inflammatory pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C48H28O30 | CID 16129719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. CN106349301A - Method for separating and purifying this compound in pomegranate peel - Google Patents [patents.google.com]
- 16. Isolation of this compound from Punica granatum rind extract using mass-directed semi-preparative ESI-AP single quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
The Punicalagin Pathway: A Deep Dive into the Biosynthesis of Pomegranate's Potent Polyphenol
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Punicalagin, a large and complex ellagitannin, is the most abundant polyphenol in pomegranates (Punica granatum L.) and is largely responsible for the fruit's potent antioxidant and health-promoting properties. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, optimizing its production in different cultivars, and developing novel drug candidates. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway, a central route in plants for the production of aromatic amino acids and a myriad of secondary metabolites. The pathway proceeds through the formation of gallic acid, which is then incorporated into a series of increasingly complex glucose esters, ultimately leading to the two anomeric forms of this compound: α-punicalagin and β-punicalagin.
Key Intermediates and Enzymatic Steps
The formation of this compound involves several key intermediates and enzymatic conversions:
-
Shikimate Pathway to Gallic Acid: The pathway begins with intermediates from the shikimate pathway. 3-dehydroshikimate is a critical branch point, which can be converted to either shikimic acid, leading to the synthesis of aromatic amino acids and other phenylpropanoids like anthocyanins, or it can be directly converted to gallic acid.[1][2][3][4][5][6] This conversion is catalyzed by shikimate dehydrogenase (SDH) , which can utilize either NADPH or NADP+ as a cofactor, suggesting a redox-sensitive regulation point.[2][4][5] The expression of different PgSDH isomers appears to be linked to the differential production of anthocyanins and hydrolysable tannins.[2][4][5][7]
-
Formation of β-Glucogallin: Gallic acid is then glucosylated to form 1-O-galloyl-β-D-glucose, more commonly known as β-glucogallin.[8][9] This reaction is a critical committed step in the biosynthesis of all hydrolysable tannins, including this compound.[8][9] It is catalyzed by a UDP-glucose:gallate glucosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.[8][9] In pomegranate, two specific UGTs, UGT84A23 and UGT84A24 , have been identified and characterized to perform this function.[8][9]
-
Assembly of the Pentagalloylglucose Core: Through a series of reactions involving galloyltransferases, additional gallic acid molecules are added to the β-glucogallin core to form 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose) . This molecule serves as a central precursor for the synthesis of both gallotannins and ellagitannins.
-
Oxidative Coupling to Form the Ellagitannin Backbone: The final steps towards this compound involve the oxidative coupling of two galloyl groups on the pentagalloylglucose core to form a hexahydroxydiphenoyl (HHDP) group. This reaction is catalyzed by a pentagalloylglucose oxygen oxidoreductase (POR) . The subsequent formation of the characteristic bridged structure of this compound is a complex process that is not yet fully elucidated but is believed to involve further enzymatic and potentially spontaneous chemical rearrangements.
Quantitative Data on this compound and Precursors
The concentration of this compound and its precursors varies significantly depending on the pomegranate cultivar, the specific tissue, and the developmental stage of the fruit. The peel is consistently reported to have the highest concentration of this compound.[10][11][12][13][14][15][16]
| Cultivar | Tissue | This compound Content (mg/g dry weight) | Reference |
| 'Taishanhong' | Pericarp | 138.232 | [11][16] |
| 'Taishansanbaitian' | Pericarp | Not specified, but present | [11][16] |
| Moroccan Cultivars (average) | Peel | 120.9 - 210.6 | [10] |
| 'Kandhari' | Peel | 118.60 | [13] |
| 'Desi' | Peel | 110.00 | [13] |
| 'Badana' | Peel | 88.70 | [13] |
| Various Chinese Cultivars | Husk | 44.9 - 121.5 | [13][15] |
| P.G. 116-17 (red) | Peel (ripe) | ~25 µg/mg fresh weight | [17] |
| P.G. 200-211 (pink) | Peel (ripe) | ~15 µg/mg fresh weight | [17] |
| Intermediate | Tissue | Concentration Range | Reference |
| Gallic Acid | Pericarp | 0.2 - 4 mg/g | [14] |
| Ellagic Acid | Peel | 11.85 - 63.61 mg/g | [10] |
Experimental Protocols
Extraction of this compound and Other Phenolic Compounds from Pomegranate Peel
This protocol is adapted from methods described for the efficient extraction of phenolic compounds from pomegranate peel for HPLC analysis.[16][18][19][20][21][22][23][24]
Materials:
-
Fresh or dried pomegranate peel
-
Grinder or mill
-
Methanol, ethanol, or water (HPLC grade)
-
Formic acid or acetic acid
-
Centrifuge
-
0.22 µm syringe filters
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Wash fresh pomegranate peels with distilled water and dry them at a moderate temperature (e.g., 40-50°C) until brittle. Alternatively, freeze-dry the peels. Grind the dried peels into a fine powder (e.g., 40 mesh).
-
Extraction Solvent: Prepare an extraction solvent. Common solvents include 80% methanol or 80% ethanol in water. Acidification with a small amount of formic acid or acetic acid (e.g., 0.1-1%) can improve the stability of the phenolic compounds. Water can also be used as a "green" solvent, with optimal extraction often achieved at higher temperatures (e.g., 95-100°C for a short duration).[16][18]
-
Extraction:
-
Weigh a known amount of the pomegranate peel powder (e.g., 1 g).
-
Add a specific volume of the extraction solvent (e.g., a solid-to-solvent ratio of 1:15 to 1:50).[16][18]
-
Vortex the mixture thoroughly.
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for a defined period (e.g., 24 hours).
-
Ultrasonic-Assisted Extraction (UAE): Place the sample in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). This method can significantly improve extraction efficiency.
-
Microwave-Assisted Extraction (MAE): This is a rapid method, often requiring only a few minutes of extraction time at a controlled temperature.[20]
-
-
-
Centrifugation: After extraction, centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Storage: Store the filtered extract at -20°C until HPLC analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure based on several published methods for the analysis of this compound in pomegranate extracts.[10][11][13][15][16][17][25][26]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 1-2% acetic acid).
-
Solvent B: Acetonitrile or methanol with a small percentage of acid.
-
-
Gradient Elution: A gradient elution is typically employed to achieve good separation of the complex mixture of phenolic compounds. A representative gradient might be:
-
0-10 min: 10-20% B
-
10-25 min: 20-50% B
-
25-30 min: 50-90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to initial conditions (10% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound is typically detected at around 254 nm or 378 nm. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak identity.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Analysis: Inject the filtered pomegranate extract onto the HPLC system.
-
Quantification: Identify the peaks for α- and β-punicalagin based on their retention times compared to the standard. Quantify the amount of each anomer using the calibration curve generated from the standards. The total this compound content is the sum of the α and β anomers.
Enzyme Extraction and Activity Assays
a) General Enzyme Extraction from Pomegranate Tissues
This is a general protocol that can be adapted for the extraction of various enzymes from pomegranate tissues.
Materials:
-
Fresh pomegranate tissue (e.g., peel, leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 14 mM 2-mercaptoethanol)
-
Polyvinylpolypyrrolidone (PVPP)
-
Centrifuge
Procedure:
-
Freeze the fresh pomegranate tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add PVPP (e.g., 10% w/w) to the powder to bind phenolic compounds that can inhibit enzyme activity.
-
Add the cold extraction buffer to the powder and continue to grind until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube and centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used directly for activity assays or further purified.
b) Shikimate Dehydrogenase (SDH) Activity Assay [27][28]
This assay measures the NADPH-dependent reduction of 3-dehydroshikimate to shikimate.
Assay Mixture (1 mL):
-
100 mM Buffer (e.g., BTP-HCl, pH 7.5)
-
1 mM 3-dehydroshikimate (substrate)
-
0.2 mM NADPH (cofactor)
-
Enzyme extract
Procedure:
-
Mix the buffer, 3-dehydroshikimate, and enzyme extract in a cuvette.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP+) at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
The rate of the reaction is proportional to the enzyme activity.
c) UDP-Glycosyltransferase (UGT) Activity Assay [8][9][29][30][31][32][33]
This assay measures the formation of β-glucogallin from gallic acid and UDP-glucose. The product can be quantified by HPLC, or commercially available kits can be used to measure the release of UDP.
Assay Mixture (100 µL):
-
50 mM MES buffer, pH 5.0
-
1 mM UDP-glucose
-
0.1 - 1.2 mM Gallic acid (substrate)
-
14 mM 2-mercaptoethanol
-
Purified recombinant UGT enzyme or crude enzyme extract
Procedure (HPLC-based):
-
Combine all components except the enzyme and pre-incubate at 30°C.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of methanol or by acidification.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of β-glucogallin formed.
Regulatory Network and Signaling
The regulation of this compound biosynthesis is complex and appears to be interconnected with other metabolic pathways, particularly the biosynthesis of anthocyanins.[2][4][5]
-
Competition for Precursors: Both the hydrolysable tannin (this compound) and anthocyanin pathways utilize precursors from the shikimate pathway.[6] Specifically, 3-dehydroshikimate is a key branch point.[2][4][5] This creates a potential competition for substrate, and studies have shown a negative correlation between the levels of anthocyanins and hydrolysable tannins in some pomegranate accessions.[2][4][5]
-
Transcriptional Regulation: While the transcriptional regulation of anthocyanin biosynthesis by MYB, bHLH, and WD40 transcription factors is well-established in many plants, including pomegranate, the specific transcription factors that directly regulate the this compound biosynthetic genes are less clear.[7][34][35][36][37][38] However, studies in other plants on the regulation of gallic acid and hydrolysable tannin biosynthesis suggest that MYB transcription factors are likely involved. For example, in tea plants, CsMYC2 and CsMYB44 have been implicated in the regulation of gallic acid biosynthesis.[34] In pomegranate, a Myb transcription factor, PgMyb308-like, has been shown to enhance the shikimate pathway and lignin biosynthesis while repressing the synthesis of hydrolysable tannins and flavonoids, highlighting the intricate regulatory network.[7]
-
Environmental Factors: Light and osmotic stress have been shown to influence the balance between anthocyanin and hydrolysable tannin production in pomegranate callus cultures, with light and high sucrose promoting anthocyanin synthesis, and dark conditions favoring hydrolysable tannin accumulation.[2][4][5] This suggests that environmental cues can modulate the expression of key regulatory and biosynthetic genes.
Visualizations of Pathways and Workflows
References
- 1. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the role of shikimate dehydrogenase in controlling the production of anthocyanins and hydrolysable tannins in pomegranate - ILANIT 2020 [program.eventact.com]
- 3. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 4. Elucidating the role of shikimate dehydrogenase in controlling the production of anthocyanins and hydrolysable tannins in the outer peels of pomegranate [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Two UGT84 Family Glycosyltransferases Catalyze a Critical Reaction of Hydrolyzable Tannin Biosynthesis in Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aimspress.com [aimspress.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extract of Phenolics From Pomegranate Peels [benthamopenarchives.com]
- 17. CN102253154A - Method for analyzing gallic acids, ellagic acids and punicalagins A&B in pomegranates and application - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Phenolics of pomegranate peels: extraction optimization by central composite design and alpha glucosidase inhibition potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN102755360A - Method for extracting pomegranate peel polyphenols from pomegranate peel - Google Patents [patents.google.com]
- 21. rroij.com [rroij.com]
- 22. From Pomegranate Byproducts Waste to Worth: A Review of Extraction Techniques and Potential Applications for Their Revalorization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rroij.com [rroij.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of analytical method for the quality control of the fruit bark of Punica granatum L. (pomegranate) and antichemotatic activity of extract and rich fraction in punicalagins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 28. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]
- 29. Promega UDP-Glo Glycosyltransferase Assay, 4,000 assays 4000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 30. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 31. bellbrooklabs.com [bellbrooklabs.com]
- 32. promega.co.uk [promega.co.uk]
- 33. mdpi.com [mdpi.com]
- 34. Mechanism of endogenous hormones regulating gallic acid biosynthesis during the development of buds and leaves in tea plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | Identification of a Conserved Transcriptional Activator-Repressor Module Controlling the Expression of Genes Involved in Tannic Acid Degradation and Gallic Acid Utilization in Aspergillus niger [frontiersin.org]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
- 38. researchgate.net [researchgate.net]
Punicalagin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicalagin, a large ellagitannin predominantly found in pomegranates (Punica granatum), is a molecule of significant interest in pharmacology due to its potent antioxidant, anti-inflammatory, and anti-cancer properties demonstrated in a multitude of in vitro studies. This document provides a comprehensive technical overview of the core molecular mechanisms through which this compound exerts its effects at the cellular level. We will delve into its modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR, and its role in inducing apoptosis and inhibiting cell proliferation. This guide consolidates quantitative data from various studies into comparative tables and provides detailed experimental protocols for key assays, aiming to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is the most abundant and biologically active polyphenol in pomegranate juice and peel. Its large molecular structure is responsible for over 50% of the antioxidant capacity of the juice. In vitro research has consistently shown that this compound can modulate cellular processes involved in the pathogenesis of chronic diseases such as cancer and inflammatory disorders. Understanding its precise mechanisms of action is crucial for its development as a potential therapeutic agent. This whitepaper synthesizes the current in vitro evidence, focusing on the signaling cascades and cellular outcomes affected by this compound treatment.
Anti-proliferative and Cytotoxic Activity
This compound exhibits significant anti-proliferative and cytotoxic effects across a wide range of cancer cell lines. Its efficacy is dose- and time-dependent, leading to a reduction in cell viability and, in many cases, triggering programmed cell death.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| NB4 | Acute Promyelocytic Leukemia | 57.1 µg/mL | 24 hours | [1] |
| 53.5 µg/mL | 48 hours | [1] | ||
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 65.7 µg/mL | 24 hours | [1] |
| 58.9 µg/mL | 48 hours | [1] | ||
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 5 µmol/L | Not Specified | [2] |
| HL-60 | Promyelocytic Leukemia | 17 µmol/L | Not Specified | [2] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 18 µmol/L | Not Specified | [2] |
| THP-1 | Acute Monocytic Leukemia | 69 µmol/L | Not Specified | [2] |
| AGS | Gastric Cancer | 100 - 200 µM | 48 hours | [3] |
| HGC-27 | Gastric Cancer | 100 - 200 µM | 48 hours | [3] |
| 23132/87 | Gastric Cancer | 100 - 200 µM | 48 hours | [3] |
| HT-29 | Colon Cancer | > 100 µg/mL (55% inhibition at 100 µg/mL) | 48 hours | |
| HCT116 | Colon Cancer | > 100 µg/mL (72% inhibition at 100 µg/mL) | 48 hours | |
| SW620 | Colon Cancer | > 100 µg/mL (57% inhibition at 100 µg/mL) | 48 hours | |
| 22Rv1 | Prostate Cancer | > 100 µg/mL (90% inhibition at 100 µg/mL) | 48 hours |
Modulation of Core Signaling Pathways
This compound's biological activities are largely attributed to its ability to interfere with and modulate critical intracellular signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and a key player in cancer cell survival and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by stressors like TNF-α or lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory and pro-survival genes.
This compound has been shown to potently inhibit this pathway. Studies in human umbilical vein endothelial cells (HUVECs) and rheumatoid arthritis fibroblast-like synoviocytes (RA FLSs) demonstrate that this compound (at concentrations around 50 µM) prevents the phosphorylation of IKK and IκBα, thereby blocking IκBα degradation and the nuclear translocation of p65[4][5]. This leads to a significant downregulation of NF-κB target genes, including pro-inflammatory cytokines like IL-6 and IL-8, and adhesion molecules such as ICAM-1 and VCAM-1[4][6].
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a wide array of stimuli. The three main branches are ERK, JNK, and p38 MAPKs. This pathway regulates cell proliferation, differentiation, and apoptosis. In various in vitro models, this compound has been shown to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like LPS[7]. This inhibition contributes to its anti-inflammatory and anti-cancer effects by preventing the activation of downstream transcription factors and the expression of target genes.
Regulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a common feature of many cancers. This compound has been found to interfere with this pathway, contributing to its anti-cancer effects. In acute leukemia cells, this compound promotes autophagy by downregulating mTOR[1]. It also upregulates the Nrf2/HO-1 antioxidant response pathway through the activation of PI3K/Akt signaling in macrophages, showcasing a context-dependent modulation of this pathway[8].
Quantitative Data: Effect on Pro-inflammatory Cytokines
The inhibition of pro-inflammatory signaling pathways by this compound translates to a measurable decrease in the secretion of cytokines.
| Cell Line | Stimulus | Cytokine | This compound Conc. | % Inhibition / Effect | Citation |
| RA FLSs | TNF-α (10 ng/mL) | IL-1β | 12.5 - 50 µM | Dose-dependent decrease | [9] |
| IL-6 | 12.5 - 50 µM | Dose-dependent decrease | [9] | ||
| IL-8 | 12.5 - 50 µM | Dose-dependent decrease | [9] | ||
| IL-17A | 12.5 - 50 µM | Dose-dependent decrease | [9] | ||
| RAW264.7 | LPS | IL-6 | 50 µM | Significant inhibition | [7] |
| TNF-α | 50 µM | Significant inhibition | [7] | ||
| Caco-2 | Cytokine Mix + LPS | IL-6 | Not specified | Down-regulation of gene transcription & protein secretion | [10] |
| MCP-1 | Not specified | Down-regulation of gene transcription & protein secretion | [10] |
Induction of Apoptosis
A key mechanism of this compound's anti-cancer activity is the induction of apoptosis. This is achieved through the modulation of key proteins in the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
In leukemic cell lines, this compound treatment leads to the upregulation of pro-apoptotic proteins such as Bax and the activation of initiator (caspase-8, -9) and executioner (caspase-3) caspases. Concurrently, it downregulates the anti-apoptotic protein Bcl-2[1]. This shifts the cellular balance in favor of apoptosis, leading to cancer cell death.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C[11].
-
-
Solubilization (MTT only): Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader[11].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in T25 flasks or 6-well plates and treat with the desired concentration of this compound (e.g., IC50 value) for a specified time (e.g., 48 hours)[1][12].
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. Transfer 100 µL of the suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
NF-κB Nuclear Translocation by Western Blot
This method quantifies the amount of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions of the cell.
-
Cell Treatment and Lysis: Treat cells with this compound followed by a stimulant (e.g., TNF-α).
-
Fractionation: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the cytoplasmic and nuclear fractions. Add protease and phosphatase inhibitors to the lysis buffers.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein from each fraction onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C. Also, probe for loading controls: GAPDH or β-tubulin for the cytoplasmic fraction and Lamin B1 or PCNA for the nuclear fraction.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensity using image analysis software to determine the relative amount of p65 in each fraction.
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent modulator of multiple, interconnected signaling pathways central to inflammation and cancer. Its ability to inhibit the NF-κB and MAPK pathways, regulate PI3K/Akt/mTOR signaling, and induce apoptosis provides a molecular basis for its observed anti-proliferative and anti-inflammatory effects. The quantitative data and detailed protocols presented in this guide offer a foundational resource for further research into the therapeutic applications of this promising natural compound. Future studies should focus on elucidating its effects in more complex in vitro models, such as 3D cultures and co-culture systems, to better translate these findings toward preclinical and clinical development.
References
- 1. This compound, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenols are responsible for the proapoptotic properties of pomegranate juice on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of this compound on Inflammatory and Angiogenic Activation of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of pomegranate (Punica granatum L.) husk ellagitannins in Caco-2 cells, an in vitro model of human intestine - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
The Antioxidant Properties of Punicalagin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalagin, a prominent ellagitannin found in pomegranates (Punica granatum), is a large polyphenol renowned for its potent antioxidant activities.[1] Its unique chemical structure, characterized by a gallagic acid and ellagic acid units linked to a glucose core, endows it with multiple mechanisms to combat oxidative stress. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, relevant signaling pathways, and quantitative data from scientific studies. The information is presented to support further research and drug development endeavors.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through several key mechanisms:
-
Direct Free Radical Scavenging: this compound is a highly effective scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its numerous hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.[2] Studies have demonstrated its ability to scavenge superoxide anions (O₂⁻), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[3]
-
Metal Ion Chelating Activity: By chelating transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), this compound can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.[4] This action helps to prevent the initiation of lipid peroxidation and other oxidative damage.
-
Upregulation of Endogenous Antioxidant Defenses: this compound has been shown to enhance the body's own antioxidant defense systems. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which leads to the increased expression of a suite of antioxidant and cytoprotective enzymes.[5][6][7]
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key findings from multiple studies, providing a comparative overview of its efficacy.
Table 1: In Vitro Radical Scavenging and Reducing Power of this compound
| Assay | IC50 / EC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 / EC50 (µg/mL) | Source |
| DPPH Radical Scavenging | 22.56 ± 0.12 | Quercetin | 27.2 ± 0.5 | [8] |
| DPPH Radical Scavenging | 1.9 ± 0.2 | Tannic Acid | 1.3 ± 0.2 | [9] |
| DPPH Radical Scavenging | 42.71 ± 0.04 (Pomegranate Peel Extract) | - | - | [10][11] |
| ABTS Radical Scavenging | 62.15 ± 0.01 (Pomegranate Peel Extract) | - | - | [10][11] |
| Hydroxyl Radical (•OH) Scavenging | 0.42 | - | - | [3] |
| Peroxynitrite (ONOO⁻) Scavenging | 0.2467 | - | - | [3] |
Table 2: Metal Chelating and Ferric Reducing Activity of this compound
| Assay | Activity | Comparison | Source |
| Ferrous Ion (Fe²⁺) Chelating Activity | 18% | EDTA (97%) | [2][4] |
| Ferric Reducing Antioxidant Power (FRAP) | 1.85 ± 0.00 mg AAE/100g (Pomegranate Peel Extract) | - | [10][11] |
Table 3: Effect of this compound on Endogenous Antioxidant Enzymes
| Enzyme | Effect | Cell/Tissue Model | Source |
| Superoxide Dismutase (SOD) | Increased activity | Bovine ovarian tissues | [12][13] |
| Catalase (CAT) | Increased activity | Bovine ovarian tissues | [12][13] |
| Glutathione Peroxidase (GPx) | Increased activity | Bovine ovarian tissues | [12][13] |
Modulation of Cellular Signaling Pathways
This compound's antioxidant effects are intricately linked to its ability to modulate key cellular signaling pathways that regulate the response to oxidative stress.
Nrf2/ARE Signaling Pathway
The Nrf2-antioxidant response element (ARE) pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of numerous antioxidant genes.[14] this compound has been shown to activate this pathway, leading to increased expression of heme oxygenase-1 (HO-1), SOD, CAT, and GPx.[6][14][15]
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including inflammation and the response to oxidative stress. This compound has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK, which can in turn suppress inflammatory responses and reduce oxidative damage.[16][17]
Caption: this compound's inhibitory effect on the MAPK signaling cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by oxidative stress or inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6][15][18]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).
-
Methanol or ethanol (spectrophotometric grade).
-
This compound standard solutions of varying concentrations.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a test tube or microplate well, add a specific volume of the this compound solution (or positive control/blank).
-
Add a defined volume of the DPPH working solution to the sample.
-
Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Methanol or ethanol.
-
This compound standard solutions.
-
Positive control (e.g., Trolox).
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Add a small volume of the this compound solution to a defined volume of the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6-30 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents:
-
FRAP reagent: prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C.
-
This compound standard solutions.
-
Positive control (e.g., FeSO₄·7H₂O or Trolox).
-
-
Procedure:
-
Add a small volume of the this compound solution to a defined volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
A standard curve is prepared using a known concentration of Fe²⁺.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment.
-
Materials:
-
Cell line (e.g., HepG2 human liver cancer cells).
-
Cell culture medium.
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.
-
This compound solutions.
-
Positive control (e.g., Quercetin).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well black microplate and culture until confluent.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with different concentrations of this compound and the DCFH-DA probe for a specific time (e.g., 1 hour).
-
Wash the cells to remove the extracellular compounds.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at specific time intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
The CAA value is calculated based on the area under the curve of fluorescence versus time, comparing the treated cells to the control cells.
-
Conclusion
This compound exhibits robust antioxidant properties through a multi-faceted approach that includes direct radical scavenging, metal chelation, and the modulation of key cellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the bioavailability and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential in preventing and treating diseases associated with oxidative stress.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. pubcompare.ai [pubcompare.ai]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sunlongbiotech.com [sunlongbiotech.com]
- 9. zen-bio.com [zen-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Exerts Protective Effects against Ankylosing Spondylitis by Regulating NF-κB-TH17/JAK2/STAT3 Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound increases follicular activation, development and activity of superoxide dismutase 1, catalase, and glutathione peroxidase 1 in cultured bovine ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant Activity of Pomegranate Juice and this compound [scirp.org]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
The Molecular Mechanisms of Punicalagin: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalagin, a prominent ellagitannin found in pomegranates (Punica granatum), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into key signaling pathways, quantitative data from pertinent studies, and the experimental protocols used to elucidate these effects.
Core Molecular Mechanisms of Action
This compound's anti-inflammatory activity is multifaceted, primarily involving the modulation of key signaling pathways that regulate the expression of inflammatory mediators. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), the suppression of the NLRP3 inflammasome, and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4]
This compound intervenes in this process by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit of NF-κB.[1][4] This leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]
References
- 1. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates LPS-Induced Inflammation and ROS Production in Microglia by Inhibiting the MAPK/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. rsisinternational.org [rsisinternational.org]
Neuroprotective Potential of Punicalagin: A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence, Mechanistic Pathways, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of neuroprotective research surrounding punicalagin, a potent ellagitannin found abundantly in pomegranates. Preliminary studies have illuminated its significant therapeutic potential against a spectrum of neurodegenerative conditions, primarily attributed to its antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the current preclinical evidence, detailed experimental methodologies, and the intricate signaling pathways modulated by this compound, offering a valuable resource for advancing further research and development in this promising area.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its efficacy across different models of neurodegeneration.
In Vitro Neuroprotective Effects of this compound
| Cell Line | Model of Neurotoxicity | This compound Concentration | Duration (hours) | Key Findings | Putative Mechanisms |
| PC12 | H₂O₂-induced oxidative stress | 0.5, 1, 5, 10, 20 µM | 24 | Increased cell viability | Antioxidant activity |
| HT22 | Glutamate-induced oxidative toxicity | 6.25, 50 µM | 24 | Increased cell viability | Reduced reactive oxygen species (ROS) production, improved mitochondrial function |
| IMR-32 | Aβ-induced neurotoxicity | 20 µM | 48 | Increased cell viability, decreased ROS | Upregulation of MsrA |
| SH-SY5Y | 6-OHDA-induced oxidative damage | 50, 100, 200 µM | 2 | Alleviated decline in cell viability and apoptosis | Restored mitochondrial function, enhanced AMPK phosphorylation |
| Primary microglia | LPS-induced neuroinflammation | 5–40 µM | 24 | Reduced TNF-α, IL-6, and PGE₂ production | Inhibition of NF-κB signaling |
| BV2 microglia | LPS-induced neuroinflammation | 25, 50, 75, 100 µM | 24 | Decreased NO production | Inhibition of iNOS and COX-2 expression |
| BV2 microglia | LPS-induced neuroinflammation | 10, 20, 50 µM | 24 | Decreased IL-1β, IL-6, and TNF-α | Downregulation of NF-κB |
Data compiled from studies investigating the direct effects of this compound on neuronal and glial cells in culture.[1][2]
In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Key Findings |
| Sprague Dawley rats | Manganese chloride (MnCl₂)-induced Parkinson's disease | Not specified | Improved locomotor activity, decreased acetylcholinesterase levels, reduced neuroinflammation (decreased COX-2, IL-18, IL-1β) |
| APP/PS1 mice | Alzheimer's disease | Not specified | Enhanced learning and memory, decreased NFATc1 activity, reduced oxidative damage markers (nitrotyrosine, HNE protein adducts) |
| Mice | LPS-induced neuroinflammation | 1.5 mg/kg (in drinking water) | Ameliorated memory impairment, reduced hippocampal levels of IL-1β, IL-6, and TNF-α |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 15 and 30 mg/kg (oral) | Reduced neurologic deficit scores and brain water content, downregulated malondialdehyde and nitric oxide, upregulated antioxidant enzymes (SOD, catalase, GPx) |
| Socially Isolated and MnCl₂-treated rats | Parkinson's disease | Not specified | Alleviated behavioral and histopathological changes, modulated HMGB1/RAGE/TLR4/NF-κB/NLRP3/Caspase-1, JAK-2/STAT-3, PI3K/AKT/GSK-3β/CREB, AMPK/SIRT-1, Nrf2/HO-1, and PERK/CHOP/Bcl-2 pathways |
Data compiled from preclinical studies evaluating the neuroprotective efficacy of this compound in animal models of neurodegenerative diseases.[1][3][4]
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and neuroinflammation. These actions are orchestrated through the modulation of several key signaling pathways.
Attenuation of Oxidative Stress
Oxidative stress is a key pathological feature in many neurodegenerative diseases.[2][5] this compound has demonstrated potent antioxidant properties by directly scavenging free radicals and by activating endogenous antioxidant defense mechanisms.[6] A crucial pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .
-
Experimental Workflow for Assessing Nrf2/HO-1 Pathway Activation
Caption: Workflow for studying this compound's effect on the Nrf2/HO-1 pathway.
This compound has been shown to upregulate the expression of Nrf2 and its downstream target, HO-1.[7] This is achieved, in part, through the activation of upstream kinases such as PI3K/Akt and ERK.[4][8]
-
This compound-Mediated Nrf2/HO-1 Signaling Pathway
Caption: this compound activates Nrf2 signaling via PI3K/Akt and ERK.
Suppression of Neuroinflammation
Neuroinflammation, often mediated by activated microglia, is another critical factor in the progression of neurodegenerative diseases.[1] this compound effectively suppresses neuroinflammatory responses by inhibiting the production of pro-inflammatory mediators.[9] This is primarily achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways .[10]
-
This compound's Impact on NF-κB and MAPK Signaling in Microglia
Caption: this compound inhibits LPS-induced neuroinflammation via MAPK and NF-κB.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's neuroprotective potential.
In Vitro Neuroinflammation Model: LPS-Activated Primary Microglia
This protocol is based on the methodology described by Olajide et al. (2014) to investigate the anti-neuroinflammatory effects of this compound.[9]
-
Cell Culture: Primary microglial cells are isolated from the cerebral cortices of neonatal Wistar rats (1-2 days old). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment:
-
Microglia are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.
-
After 24 hours, the culture medium is replaced with serum-free DMEM.
-
Cells are pre-treated with this compound (5, 10, 20, 40 µM) for 1 hour.
-
Neuroinflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (10 ng/mL) for 24 hours.
-
-
Assessment of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E₂ (PGE₂): Quantified in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for Signaling Pathways:
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, COX-2, and iNOS.
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol is adapted from the study by Yaidikar et al. (2014) to evaluate the neuroprotective effects of this compound against stroke.[3][6]
-
Animal Model: Male Wistar rats (250-300 g) are used.
-
Treatment:
-
Rats are randomly divided into sham, MCAO, and this compound-treated groups.
-
This compound (15 and 30 mg/kg) or vehicle is administered orally once daily for 7 days prior to MCAO.
-
-
MCAO Surgery:
-
Rats are anesthetized with ketamine (100 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).
-
The right common carotid artery is exposed, and a 4-0 monofilament nylon suture with a rounded tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 2 hours of occlusion, the suture is withdrawn to allow for reperfusion. Sham-operated animals undergo the same surgical procedure without the insertion of the suture.
-
-
Neurological Deficit Scoring: At 22 hours post-reperfusion, neurological deficits are scored on a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
Brains are removed and sectioned into 2 mm coronal slices.
-
Slices are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
The infarct volume is calculated as a percentage of the total brain volume.
-
-
Biochemical Analysis of Brain Tissue:
-
Oxidative Stress Markers: Malondialdehyde (MDA) and nitric oxide (NO) levels are measured in the brain homogenate.
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) activities are determined spectrophotometrically.
-
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the neuroprotective potential of this compound. Its ability to concurrently mitigate oxidative stress and neuroinflammation through the modulation of key signaling pathways like Nrf2/HO-1, NF-κB, and MAPKs underscores its promise as a therapeutic candidate for a range of neurodegenerative diseases.
However, the journey from preclinical promise to clinical reality is long. Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its metabolites to optimize dosing and delivery.
-
Long-term Efficacy and Safety Studies: Evaluating the chronic effects of this compound administration in animal models that more closely mimic the progressive nature of human neurodegenerative diseases.
-
Target Engagement and Biomarker Development: Identifying and validating biomarkers to monitor the biological activity of this compound in vivo.
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are the ultimate step to confirm the safety and efficacy of this compound in human patients.
References
- 1. In Vitro Assessment of the Neuroprotective Effects of Pomegranate (Punica granatum L.) Polyphenols Against Tau Phosphorylation, Neuroinflammation, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effect of this compound against cerebral ischemia reperfusion-induced oxidative brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits neuroinflammation in LPS-activated rat primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Anticancer Activity of Punicalagin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Punicalagin, a major ellagitannin found abundantly in pomegranate peels, has garnered significant scientific interest for its potent biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1][2] This technical guide provides an in-depth review of the anticancer effects of this compound across a spectrum of cancer cell lines. It summarizes key quantitative data, details the molecular mechanisms and signaling pathways involved, and provides standardized experimental protocols for researchers investigating its therapeutic potential. The information is compiled from numerous in vitro studies, highlighting this compound's ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis and autophagy), and prevent metastasis.[3][4]
Quantitative Analysis of this compound's Anticancer Effects
The efficacy of this compound varies across different cancer types and cell lines. The following tables summarize the quantitative data from various studies, focusing on cytotoxicity (IC50 values) and the induction of apoptosis.
Table 2.1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Exposure Time (h) | Citation(s) |
| Gastric Cancer | AGS, HGC-27, 23132/87 | 100 - 200 | 48 | [5] |
| Cervical Cancer | ME-180 | Up to 100 (Dose-dependent) | Not Specified | [4] |
| Cervical Cancer | HeLa | Up to 200 (Dose- and time-dependent) | 24, 36, 48 | [6] |
| Glioma | U87MG | Up to ~28 (30 µg/mL) | 24, 48 | [4] |
| Breast Cancer | MCF-7, MDA-MB-231 | >50 | Not Specified | [7][8] |
| Leukemia | NB4, MOLT-4 | Dose-dependent decrease in viability | Not Specified | [9] |
| Hepatoma | HepG2 | Dose-dependent decrease in viability | 48 | [10] |
| Peripheral Blood | PBMCs | 91.07 µg/mL (~84) | Not Specified | [11] |
Table 2.2: Pro-Apoptotic and Cell Cycle Arrest Effects of this compound
| Cancer Type | Cell Line(s) | Concentration (µM) | Key Observations | Citation(s) |
| Gastric Cancer | AGS, HGC-27, 23132/87 | 100 | Significant increase in early and late apoptotic cells after 48h. | [5] |
| Lung Cancer | A549 | 10, 20, 30 | Dose-dependent induction of apoptosis and ROS generation. | [12] |
| Osteosarcoma | U2OS, MG63, SaOS2 | 100 | Substantial increase in early and late apoptotic cells after 48h. | [3][13] |
| Leukemia | NB4, MOLT-4 | IC50 | Significant increase in total apoptotic cells after 48h. | [9] |
| Colorectal Cancer | HCT 116 | Not Specified | Increase in early apoptotic cells. | [7] |
| Hepatoma | HepG2 | 50, 100 | Dose-dependent increase in late apoptotic cells (23.3% and 35.05% respectively). | [10] |
| Cervical Cancer | HeLa | 25, 50, 100 | G1 phase cell cycle arrest. | [6] |
| Glioma | U87MG | Up to ~28 (30 µg/mL) | G2/M phase cell cycle arrest. | [3] |
Experimental Workflows and Methodologies
Standardized protocols are crucial for the consistent evaluation of this compound's anticancer activity. Below are detailed methodologies for key in vitro assays.
General Experimental Workflow
The typical workflow for assessing the anticancer activity of a compound like this compound involves a multi-step process, from initial cytotoxicity screening to mechanistic studies.
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Materials and Reagents:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
-
Protocol: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis following this compound treatment.[14][15]
-
Materials and Reagents:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
PBS
-
6-well plates or T25 flasks
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells in a T25 flask) and treat with the desired concentration of this compound (e.g., IC50 value) for the specified time (e.g., 48 hours).[14]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Molecular Mechanisms: Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.[1]
Induction of Apoptosis
This compound promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[3][12]
References
- 1. researchgate.net [researchgate.net]
- 2. jag.journalagent.com [jag.journalagent.com]
- 3. This compound in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. This compound Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Immunomodulatory Activity of this compound, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces ROS-mediated apoptotic cell death through inhibiting STAT3 translocation in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. This compound Regulates Apoptosis-Autophagy Switch via Modulation of Annexin A1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Punicalagin Metabolism to Ellagic Acid and Urolithins: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the metabolic transformation of punicalagin, a major ellagitannin found in pomegranates, into its key bioactive metabolites: ellagic acid and urolithins. The document details the metabolic pathways, the role of gut microbiota, quantitative data from various studies, and the experimental protocols used for their investigation.
Introduction
This compound is a large polyphenol and a prominent antioxidant found in pomegranate juice and peel.[1] Its health benefits are largely attributed not to the molecule itself, which has low bioavailability, but to its metabolites produced within the host.[2][3] In the gastrointestinal tract, this compound is hydrolyzed to ellagic acid (EA), which is then further metabolized by the gut microbiota into a series of smaller, more readily absorbed compounds known as urolithins.[2][4][5] These urolithin metabolites, such as Urolithin A and Urolithin B, are considered the primary drivers of the anti-inflammatory, antioxidant, and anti-cancer properties associated with the consumption of ellagitannin-rich foods.[3][6][7]
Understanding the metabolic fate of this compound is crucial for drug development and nutritional science, as the composition of an individual's gut microbiome can significantly influence the production and bioavailability of these bioactive urolithins.[7] This variability leads to different "metabotypes," where individuals may produce Urolithin A (UM-A), Urolithin B (UM-B), or neither (UM-0).
The Metabolic Pathway
The conversion of this compound to urolithins is a multi-step process involving both host and microbial actions.
-
Hydrolysis to Ellagic Acid: Upon ingestion, this compound is first hydrolyzed in the stomach and small intestine, releasing ellagic acid.[4][5][8] This initial step can be facilitated by host enzymes known as tannases.[9]
-
Microbial Transformation of Ellagic Acid: Ellagic acid that is not absorbed in the small intestine travels to the colon, where it becomes a substrate for the gut microbiota.[10] Specific bacterial species, primarily from the Eggerthellaceae family, catalyze the transformation of EA into urolithins through a series of dehydroxylation and reduction reactions.[9][11]
The key bacterial genera identified in this process are Gordonibacter and Ellagibacter.[11][12]
-
Gordonibacter species (e.g., G. urolithinfaciens and G. pamelaeae) are known to metabolize ellagic acid into intermediate urolithins such as Urolithin M-5, Urolithin M-6, and Urolithin C.[13]
-
Ellagibacter isourolithinifaciens can also convert EA into intermediates and is associated with the production of Isourolithin A.[11]
The complete conversion to the final, more bioactive forms like Urolithin A and Urolithin B often requires the cooperative action of different bacterial species.[11][14]
Quantitative Data on Metabolism and Bioavailability
The efficiency of this compound metabolism and the resulting metabolite concentrations vary significantly based on the biological system and experimental conditions.
Table 1: In Vitro Conversion of this compound and Ellagic Acid
| Study Type | Bacterial Strain(s) | Substrate | Key Metabolite(s) | Conversion Rate / Concentration | Reference(s) |
| Probiotic Screening | L. paracasei 74 | This compound | Ellagic Acid | 4.67% conversion | [15] |
| Probiotic Screening | L. plantarum 295 | This compound | Ellagic Acid | 4.50% conversion | [15] |
| Probiotic Screening | L. plantarum 89 | This compound | Ellagic Acid | 3.75% conversion | [15] |
| Pure Culture | Gordonibacter urolithinfaciens | Ellagic Acid (30 µM) | Urolithin M-5, Urolithin M-6, Urolithin C | Sequential production during stationary phase | [13] |
| Pure Culture | Gordonibacter pamelaeae | Ellagic Acid (30 µM) | Urolithin M-5, Urolithin M-6, Urolithin C | Sequential production during stationary phase | [13] |
| Fecal Culture | Human Gut Microbiota | Ellagic Acid | Urolithin A, Isourolithin A | Production observed, retaining in vivo profiles | [16] |
Table 2: In Vivo Bioavailability and Metabolite Levels
| Study Type | Subject | Dosage | Sample Type | Key Metabolite(s) & Concentration | Reference(s) |
| Animal Study | Rats (n=5) | 6% this compound in diet (0.6-1.2 g/day ) | Plasma | This compound (~30 µg/mL), EA derivatives, Urolithins | [1],[17] |
| Animal Study | Rats (n=5) | 6% this compound in diet (0.6-1.2 g/day ) | Urine, Feces | 3-6% of ingested this compound excreted as metabolites | [1],[17] |
| Human Study | Healthy Volunteers | 250 mg Pomella® Extract | Plasma | Conjugated EA (Cmax ~2-fold > 1000mg group), Urolithin A (appeared after 8h) | [18] |
| Human Study | Healthy Volunteers | 1000 mg Pomella® Extract | Plasma | Conjugated EA (Cmax ~5-8x higher than unconjugated EA) | [18] |
| Human Study | Healthy Volunteers | 68g/day pecans (4 weeks) | Plasma | Uro-A-glucuronide (2.6–106 ng/mL), significantly higher than free Uro-A (0.0–0.1 ng/mL) | [19] |
Urolithin Signaling Pathways
Urolithins exert their biological effects by modulating key cellular signaling pathways, primarily related to inflammation and oxidative stress.
-
Anti-inflammatory Effects: Urolithins, particularly Urolithin A and B, have been shown to suppress inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][20][21] This inhibition leads to a reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][21]
-
Antioxidant Effects: Urolithins can enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[20][21] This leads to the upregulation of antioxidant enzymes like hemeoxygenase-1 (HO-1).[21]
-
Metabolic Regulation: Urolithin A can activate the AMPK (AMP-activated protein kinase) pathway, a central regulator of cellular energy metabolism.[20][22] This activation promotes mitochondrial biogenesis and function.[20]
Experimental Protocols
In Vitro Metabolism by Lactic Acid Bacteria (LAB)
This protocol is adapted from studies screening probiotic bacteria for their ability to hydrolyze this compound.[15][23]
-
Bacterial Culture: Inoculate selected LAB strains (e.g., Lactobacillus plantarum) into a suitable broth medium (e.g., MRS broth) and incubate under anaerobic conditions at 37°C for 24-48 hours.
-
Substrate Incubation: Prepare a sterile solution of a this compound-rich pomegranate extract. Add the extract to the bacterial cultures to a final desired concentration. Include control groups: bacteria-only, extract-only, and medium-only.
-
Incubation: Continue the anaerobic incubation at 37°C for a defined period (e.g., 48 hours).
-
Sample Preparation: At the end of the incubation, centrifuge the cultures to pellet the bacteria. Collect the supernatant.
-
Metabolite Extraction: Acidify the supernatant and perform a liquid-liquid extraction using a solvent like ethyl acetate. Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.
-
Quantification: Analyze the extracted metabolites (this compound, ellagic acid, urolithins) using HPLC-ESI-MS/MS as described in section 5.3.
General Experimental Workflow for Metabolite Analysis
The following workflow represents a typical process for identifying and quantifying this compound metabolites from biological samples.
Analytical Method: UPLC-MS/MS for Urolithin Quantification
This protocol is a composite based on methods developed for the sensitive detection of urolithins in biological matrices.[24][25][26][27]
-
Instrumentation: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.[24][27]
-
Chromatographic Column: A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 µm particle size; Kinetex EVO C18, 2.6 µm).[25][27]
-
Mobile Phase: A gradient elution is typically used.
-
Flow Rate: Typically between 0.3 and 0.5 mL/min.[27]
-
Mass Spectrometry:
-
Ionization Mode: ESI in negative mode is common for these phenolic compounds.[25][27]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. This involves monitoring specific precursor ion → product ion transitions for each analyte and internal standard. For example, for Urolithin C, the transition m/z 243 → 187 might be monitored.[25]
-
-
Quantification:
-
Standard Curves: Calibration curves are generated using authentic standards of each analyte (e.g., Urolithin A, Urolithin B, Ellagic Acid) at concentrations spanning the expected sample range (e.g., 1 to 1000 µg/L).[15][25]
-
Internal Standards: An appropriate internal standard (e.g., Urolithin D, Naringenin) is added to all samples and standards to correct for variations in extraction efficiency and instrument response.[24][25]
-
Conclusion
The metabolism of this compound is a complex, microbiota-dependent process that transforms a poorly absorbed dietary polyphenol into highly bioactive urolithins. The significant interindividual variability in this metabolic pathway underscores the importance of personalized nutrition and potential applications of probiotics or synbiotics to enhance the production of beneficial metabolites.[28] The quantitative data and detailed analytical protocols provided in this guide serve as a foundational resource for researchers in pharmacology, nutrition, and drug development, facilitating further investigation into the therapeutic potential of urolithins. Future research should continue to focus on identifying the specific enzymatic pathways involved and conducting robust clinical trials to validate the health effects observed in preclinical studies.[3][29]
References
- 1. Evaluation of the bioavailability and metabolism in the rat of this compound, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 7. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 8. The this compound Metabolites Ellagic Acid and Urolithin A Exert Different Strengthening and Anti-Inflammatory Effects on Tight Junction-Mediated Intestinal Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ellagic Acid and Gut Microbiota: Interactions, and Implications for Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodegradation of this compound into Ellagic Acid by Selected Probiotic Bacteria: A Study of the Underlying Mechanisms by MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time Course Production of Urolithins from Ellagic Acid by Human Gut Microbiota [agris.fao.org]
- 17. researchgate.net [researchgate.net]
- 18. vs-corp.com [vs-corp.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and antioxidant mechanisms of urolithin B in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. Interindividual variability in the human metabolism of ellagic acid: Contribution of Gordonibacter to urolithin production [agris.fao.org]
- 29. POMEGRANATE: punicalagins and urolithins bioactive products [zumodegranada.com]
The Journey of a Pomegranate Polyphenol: A Technical Guide to the Bioavailability and Pharmacokinetics of Punicalagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalagin, a large and complex ellagitannin, is the principal bioactive polyphenol found in pomegranates (Punica granatum L.), contributing significantly to the fruit's renowned antioxidant and health-promoting properties. Despite its potent in vitro biological activities, the in vivo efficacy of this compound is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Bioavailability and Metabolism: A Tale of Transformation
This compound itself exhibits very low bioavailability due to its large molecular size and hydrophilic nature, which limits its direct absorption across the intestinal barrier.[1][2] The primary pathway for its systemic effects lies in its extensive metabolism by the gut microbiota.[1][3]
Upon ingestion, this compound undergoes hydrolysis in the gastrointestinal tract, releasing ellagic acid (EA).[2] This process can be influenced by the pH of the stomach and small intestine. The released ellagic acid, along with any unhydrolyzed this compound, then travels to the colon, where it is further transformed by the gut microbiota into a series of smaller, more readily absorbable compounds known as urolithins.[1][3][4] The production of urolithins is highly dependent on the individual's gut microbiome composition, leading to significant inter-individual variability in the metabolic fate of this compound.[3]
The metabolic conversion of this compound to urolithins is a multi-step process, with urolithin A and urolithin B being the most common end-products found in circulation.[4] These urolithins are then absorbed into the bloodstream, where they circulate primarily as glucuronide and sulfate conjugates.[3] It is these microbial metabolites, rather than this compound itself, that are largely credited with the systemic health benefits associated with pomegranate consumption.[3]
Pharmacokinetics: Quantifying the Journey
The pharmacokinetic profile of this compound and its metabolites has been investigated in both preclinical and clinical studies. Due to its rapid metabolism, intact this compound is rarely detected in plasma after oral administration.[3] Instead, pharmacokinetic studies typically focus on its primary metabolites, ellagic acid and urolithins.
Preclinical Pharmacokinetic Data (Rats)
Studies in rats have provided valuable insights into the pharmacokinetic parameters of this compound and its metabolites following both oral and intravenous administration.
| Parameter | This compound (Oral) | This compound (Intravenous) | Ellagic Acid (from this compound) | Urolithins (from this compound) | Reference |
| Dose | 100-400 mg/kg | 10 mg/kg | 6% this compound in diet | 6% this compound in diet | [5][6] |
| Cmax | 1.91 - 34.8 µg/mL | - | ~30 µg/mL (this compound) | Detected | [5][6] |
| Tmax | ~2 h | - | - | - | [5] |
| AUC (0-t) | 30.0 - 211.5 µg*h/mL | - | - | - | [5] |
| t1/2 | - | 6.45 ± 2.11 h | - | - | [5] |
| Absolute Bioavailability | 3.22 - 5.38% | - | - | - | [5] |
Table 1: Summary of preclinical pharmacokinetic parameters of this compound and its metabolites in rats.
A study on a novel herbosome formulation of standardized pomegranate extract (SPE) demonstrated enhanced bioavailability of punicalagins in rats.[7]
| Parameter | Punicalagins from SPE (500 mg/kg, p.o.) | Punicalagins from Herbosomes (equivalent to 500 mg/kg of SPE, p.o.) | Reference |
| Cmax (ng/mL) | 192.5 ± 1.56 | 466.3 ± 14.63 | [7] |
| AUC (0-∞) (ng h/mL) | 533 ± 30 | 1588 ± 40 | [7] |
Table 2: Comparative pharmacokinetic parameters of punicalagins from standardized pomegranate extract (SPE) and herbosomes in rats.
Clinical Pharmacokinetic Data (Humans)
Human studies have confirmed the low bioavailability of this compound and the central role of gut microbiota in its metabolism. These studies primarily report the pharmacokinetic parameters of ellagic acid and urolithins after consumption of pomegranate juice or extracts.
| Parameter | Ellagic Acid | Urolithin A (Conjugated) | Reference |
| Dose | 180 mL Pomegranate Juice (318 mg punicalagins, 25 mg EA) | 250 mg & 1000 mg Pomella® extract | [8][9] |
| Cmax | 0.06 ± 0.01 µmol/L | Dose-dependent increase | [8][9] |
| Tmax | 0.98 ± 0.06 h | Appears after ~8 h | [8][9] |
| t1/2 | 0.71 ± 0.08 h | - | [9] |
Table 3: Summary of clinical pharmacokinetic parameters of ellagic acid and urolithin A in humans.
Experimental Protocols
Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography (UPLC-MS/MS) are the most commonly employed analytical methods.
Sample Preparation for Plasma Analysis
A typical protocol for the extraction of this compound and its metabolites from plasma involves protein precipitation followed by solid-phase extraction.
UPLC-MS/MS Method for this compound Quantification
A reproducible UPLC-MS/MS method for the pharmacokinetic study of this compound in rat plasma has been described.[5]
-
Chromatographic System: Waters ACQUITY UPLC I-Class system.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.
Signaling Pathways Modulated by this compound and its Metabolites
The biological activities of this compound and its metabolites are exerted through the modulation of various intracellular signaling pathways. These pathways are critical in regulating inflammatory responses, cell proliferation, and antioxidant defenses.
Key signaling pathways influenced by this compound and its metabolites include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound and its metabolites can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and immunity.[10] This inhibition leads to a downregulation of pro-inflammatory cytokines and enzymes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, which includes ERK, JNK, and p38, is involved in cellular stress responses and inflammation. This compound has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.[10]
-
Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway: This pathway is crucial for cell growth, survival, and metabolism. This compound and its metabolites can modulate the PI3K/Akt/mTOR pathway, which is implicated in its anti-cancer and other protective effects.[10][11]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: this compound can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[11]
Conclusion and Future Directions
The bioavailability and pharmacokinetics of this compound are complex, characterized by extensive metabolism by the gut microbiota into more readily absorbable and bioactive urolithins. This metabolic transformation is a critical determinant of the in vivo efficacy of pomegranate-derived products. Understanding the factors that influence this process, particularly the composition and activity of the gut microbiome, is essential for optimizing the health benefits of this compound.
Future research should focus on:
-
Standardizing analytical methods for the quantification of this compound and its full spectrum of metabolites in biological matrices.
-
Investigating the impact of host factors (e.g., genetics, diet, disease state) on the gut microbial metabolism of this compound.
-
Elucidating the specific molecular mechanisms by which urolithins exert their biological effects in various target tissues.
-
Developing novel formulation strategies , such as the use of herbosomes, to enhance the bioavailability of this compound and its metabolites.[7]
A deeper understanding of the bioavailability and pharmacokinetic profile of this compound will pave the way for more targeted and effective therapeutic applications of this promising natural compound.
References
- 1. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The this compound Metabolites Ellagic Acid and Urolithin A Exert Different Strengthening and Anti-Inflammatory Effects on Tight Junction-Mediated Intestinal Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pharmacokinetic study on this compound following oral and intravenous administration to the rat using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the bioavailability and metabolism in the rat of this compound, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vs-corp.com [vs-corp.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Punicalagin's Interaction with Cellular Signaling Pathways: A Technical Guide
Executive Summary: Punicalagin, a large ellagitannin found abundantly in pomegranates, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its biological effects, with a specific focus on its interactions with key cellular signaling pathways. For researchers, scientists, and drug development professionals, understanding these interactions is paramount for harnessing this compound's therapeutic potential. This document summarizes the latest findings on its modulation of the NF-κB, MAPK, PI3K/Akt/mTOR, and Nrf2 pathways, among others. It presents quantitative data in structured tables, details common experimental protocols for studying these effects, and provides visual diagrams of the signaling cascades to elucidate the compound's mode of action.
Core Signaling Pathways Modulated by this compound
This compound's pleiotropic effects stem from its ability to interact with multiple, often interconnected, signaling pathways that are fundamental to cellular homeostasis, stress response, and disease pathogenesis.
The NF-κB Signaling Pathway: A Central Hub for Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In pathological states, such as chronic inflammation and cancer, this pathway is often constitutively active. This compound has been repeatedly shown to be a potent inhibitor of NF-κB signaling.[1][3] The primary mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound blocks the nuclear translocation of the active p65 subunit, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[1][4]
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound attenuates the phosphorylation of NF-κB.[5] Studies in osteosarcoma cell lines (U2OS and SaOS2) demonstrated that this compound treatment leads to the degradation of IκBα and prevents the nuclear translocation of p65.[2][4] This inhibition of NF-κB activity subsequently downregulates the expression of its target genes, including pro-inflammatory cytokines like IL-6 and IL-8.[4]
References
- 1. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of Punicalagin on Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicalagin, a prominent ellagitannin found in pomegranates, has garnered significant scientific attention for its potent bioactive properties. Emerging evidence highlights its capacity to modulate the gut microbiota, thereby influencing host health and disease. This technical guide provides an in-depth analysis of the mechanisms through which this compound imparts these effects. It details the microbial metabolism of this compound into bioactive urolithins, its impact on the composition and metabolic output of the gut microbiome, and the subsequent activation of critical host signaling pathways. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating these interactions, and presents visual representations of the underlying molecular pathways to support further research and drug development in this promising area.
Introduction
The human gut microbiome, a complex ecosystem of microorganisms, plays a pivotal role in health and disease. Dietary polyphenols are known to exert significant influence on the composition and function of this ecosystem. This compound, a large polyphenol abundant in pomegranates, is a key modulator of the gut microbiota. Due to its large molecular size, this compound is poorly absorbed in the upper gastrointestinal tract and travels to the colon, where it is extensively metabolized by the resident microbiota. This metabolic interplay results in the production of smaller, more bioavailable compounds, primarily urolithins, which are responsible for many of the health benefits associated with pomegranate consumption. This guide explores the intricate relationship between this compound, the gut microbiota, and host physiology.
Metabolism of this compound by Gut Microbiota
Upon reaching the colon, this compound is hydrolyzed to ellagic acid (EA). Subsequently, gut bacteria metabolize EA into a series of urolithins, with Urolithin A (UA) and Urolithin B (UB) being the most common end-products found in circulation.[1] This biotransformation is a multi-step process involving various microbial enzymatic activities, including lactonase, decarboxylase, and dehydroxylase activities. The capacity to produce urolithins varies significantly among individuals, leading to the concept of "urolithin metabotypes," which underscores the importance of a specific gut microbial composition for the bioactivation of this compound.
Quantitative Effects of this compound on Gut Microbiota Composition
This compound and its metabolites have been shown to selectively modulate the growth of various bacterial taxa, generally promoting beneficial bacteria while inhibiting the growth of potential pathogens. The following table summarizes quantitative data from various studies.
| Bacterial Taxon | Effect of this compound/Pomegranate Extract | Study Model | Dosage | Duration | Source |
| Bifidobacterium spp. | Increased abundance | In vitro fecal culture | 450 mg pomegranate extract | - | [2] |
| Bifidobacterium spp. | Enhanced growth | In vitro fecal fermentation | Pomegranate by-product | 48 hours | [3] |
| Lactobacillus spp. | Enhanced growth | In vitro fecal fermentation | Pomegranate by-product | 48 hours | [3] |
| Faecalibacterium prausnitzii | Significantly increased relative abundance | Human clinical trial | 75 mg this compound | 4 weeks | [4][5] |
| Roseburia spp. | Significantly increased relative abundance | Human clinical trial | 75 mg this compound | 4 weeks | [4][5] |
| Coprococcus eutactus | Significantly increased relative abundance | Human clinical trial | 75 mg this compound | 4 weeks | [4][5] |
| Firmicutes/Bacteroidetes Ratio | Decreased ratio | High-fat diet mouse model | 20 mg/kg/day this compound | 12 weeks |
Quantitative Effects on Gut Microbiota Metabolites: Short-Chain Fatty Acids (SCFAs)
The modulation of gut microbiota by this compound also influences the production of microbial metabolites, most notably short-chain fatty acids (SCFAs), which are crucial for gut health and systemic immunomodulation.
| SCFA | Effect of this compound/Pomegranate Extract | Study Model | Dosage | Duration | Source |
| Propionate | 162% increase in circulating levels (p=0.02) | Human clinical trial | 75 mg this compound | 4 weeks | [2] |
| Acetate | 38% increase in circulating levels (p=0.12) | Human clinical trial | 75 mg this compound | 4 weeks | [2] |
| Butyrate | Increased production | In vitro fecal fermentation | Pomegranate by-product | 24 hours | [1] |
| Total SCFAs | Increased production | In vitro fecal fermentation | Pomegranate by-product | 24 hours | [6] |
Mechanisms of Action: Modulation of Host Signaling Pathways
The bioactive metabolites of this compound, particularly Urolithin A, exert their systemic effects by modulating key intracellular signaling pathways involved in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of many diseases. Urolithin A has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines.[7][8]
Activation of the Nrf2 Antioxidant Pathway
Urolithin A also plays a crucial role in cellular defense against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Urolithin A promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and a strengthened cellular antioxidant defense.[10]
Key Experimental Protocols
General Experimental Workflow for In Vivo Studies
A typical workflow to assess the impact of this compound on the gut microbiota in an animal model is outlined below.
16S rRNA Gene Sequencing for Microbiota Profiling
Objective: To determine the taxonomic composition of the gut microbiota from fecal samples.
-
DNA Extraction:
-
Homogenize 100-200 mg of fecal sample in a lysis buffer.
-
Use a commercially available DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions, including a bead-beating step for mechanical lysis of bacterial cells.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
-
-
PCR Amplification:
-
Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers with Illumina adapter overhangs.
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
Use a high-fidelity DNA polymerase to reduce amplification errors.
-
-
Library Preparation:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons using magnetic beads (e.g., AMPure XP beads) to remove primers and dNTPs.
-
Perform a second PCR to attach dual indices and Illumina sequencing adapters.
-
Purify the indexed PCR products again using magnetic beads.
-
Verify the final library size and quality using a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Sequencing:
-
Quantify and normalize the libraries to ensure equal representation.
-
Pool the normalized libraries.
-
Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NovaSeq).
-
-
Data Analysis:
-
Perform quality filtering and trimming of raw sequencing reads.
-
Merge paired-end reads.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the representative sequences using a reference database (e.g., SILVA or Greengenes).
-
Analyze alpha and beta diversity, and differential abundance of taxa between experimental groups.
-
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentrations of major SCFAs (acetate, propionate, butyrate) in fecal or cecal samples.
-
Sample Preparation and Extraction:
-
Weigh approximately 50 mg of homogenized fecal or cecal content.
-
Add a known volume of an internal standard solution (e.g., deuterated SCFAs) and an extraction solvent (e.g., acidified water or ether).
-
Vortex vigorously and centrifuge to pellet solid debris.
-
Collect the supernatant containing the SCFAs.
-
-
Derivatization (Optional but Recommended):
-
To improve volatility and chromatographic separation, derivatize the SCFAs. A common method is esterification using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 60-80°C).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation (e.g., a polar column like a DB-WAX).
-
Set an appropriate temperature gradient for the GC oven to separate the different SCFAs.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, targeting the characteristic ions of the derivatized SCFAs and internal standards.
-
-
Quantification:
-
Generate a standard curve for each SCFA using known concentrations.
-
Calculate the concentration of each SCFA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a prebiotic and a modulator of host health through its interaction with the gut microbiota. Its ability to promote the growth of beneficial bacteria, increase the production of health-promoting SCFAs, and activate key anti-inflammatory and antioxidant pathways through its metabolite, Urolithin A, positions it as a strong candidate for further investigation in the context of inflammatory bowel disease, metabolic syndrome, and other chronic inflammatory conditions.
Future research should focus on:
-
Elucidating the specific bacterial species and enzymatic pathways responsible for the complete conversion of this compound to various urolithins.
-
Conducting larger, well-controlled human clinical trials to establish a definitive link between this compound supplementation, specific changes in the gut microbiota, and measurable health outcomes.
-
Investigating the synergistic effects of this compound with other dietary components and probiotics to develop optimized nutraceutical interventions.
This technical guide provides a foundational understanding of the role of this compound in modulating the gut microbiota, offering valuable insights and methodologies for researchers and drug development professionals aiming to harness its therapeutic potential.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Prospective Randomized, Double-Blind, Placebo-Controlled Study of a Standardized Oral Pomegranate Extract on the Gut Microbiome and Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of pomegranate by-product and punicalagins on selected groups of human intestinal microbiota. - CentAUR [centaur.reading.ac.uk]
- 4. Prospective Randomized, Double-Blind, Placebo-Controlled Study of a Standardized Oral Pomegranate Extract on the Gut Microbiome and Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective Randomized, Double-Blind, Placebo-Controlled Study of a Standardized Oral Pomegranate Extract on the Gut Microbiome and Short-Chain Fatty Acids. [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
The Punicalagin Papers: An In-depth Technical Guide to Early Research on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalagin, a large ellagitannin found abundantly in pomegranates (Punica granatum), has garnered significant scientific interest for its potent and varied biological activities.[1][2] Early research into this polyphenol has laid the groundwork for its potential therapeutic applications in a range of human diseases. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its core biological activities, the experimental protocols used to elucidate them, and the signaling pathways it modulates. All quantitative data from seminal studies are presented in structured tables for comparative analysis, and key cellular and experimental workflows are visualized using Graphviz diagrams.
Core Biological Activities of this compound
Initial investigations into this compound revealed a molecule with a remarkable capacity to influence cellular processes related to oxidative stress, inflammation, microbial growth, and carcinogenesis.
Antioxidant Properties
This compound is a powerful antioxidant, a property attributed to its numerous hydroxyl groups which enable it to scavenge free radicals effectively.[2][3] Early studies demonstrated its ability to protect against oxidative damage, a key factor in the pathogenesis of many chronic diseases.[1][4] The antioxidant capacity of this compound has been shown to be comparable to or even greater than other well-known antioxidants like tannic acid.[5]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases, and this compound has been identified as a potent anti-inflammatory agent. It exerts its effects by modulating key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines and mediators.[6] For instance, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[7]
Antimicrobial Activity
Early research also highlighted this compound's broad-spectrum antimicrobial properties against both bacteria and fungi.[8][9] It can disrupt bacterial cell membranes, interfere with quorum sensing, and inhibit the formation of biofilms, making it a promising candidate for combating drug-resistant pathogens.[8][10]
Anticancer Potential
This compound has demonstrated significant anticancer activity in various cancer cell lines.[11][12] Its mechanisms of action are multifaceted and include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis.[11][12][13] this compound has been shown to modulate signaling pathways crucial for cancer cell survival and growth.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from early studies on this compound's biological activities, providing a comparative overview of its efficacy in various experimental models.
Table 1: Antioxidant Activity of this compound
| Assay Type | Model System | Metric | Value | Reference |
| DPPH Radical Scavenging | Cell-free | IC50 | 1.9 ± 0.2 µg/mL | [5] |
| Superoxide Radical Scavenging | Cell-free | EC50 | 54.2 ± 4.6 µM | [14] |
| Lipid Peroxidation Inhibition | Liposome model | EC50 | 54.2 ± 0.9 µM | [14] |
| Ferrous Ion Chelating Activity | Cell-free | - | Significant dose-dependent activity | [15][16] |
| Reducing Power Ability | Cell-free | - | Significant dose-dependent activity | [15] |
Table 2: Antimicrobial Activity of this compound
| Organism | Strain | Metric | Value (µg/mL) | Reference |
| Staphylococcus aureus | LAC | MIC | 16 | [17] |
| Staphylococcus aureus | LAC | IC50 | 4 | [17] |
| Streptococcus pneumoniae | ATCC 49619 | MIC | 20 | [10] |
| Chromobacterium violaceum | - | Quorum Sensing Inhibition | Significant at 1/64 MIC | [8] |
Table 3: Anticancer Activity of this compound
| Cell Line | Cancer Type | Metric | Concentration | Effect | Reference |
| ME-180 | Cervical Cancer | Cytotoxicity | Up to 100 µM | Dose-dependent | [7][11] |
| HeLa | Cervical Cancer | Antiproliferative | Up to 200 µM | Dose- and time-dependent | [7][11] |
| A2780 | Ovarian Cancer | Viability Reduction | Dose- and time-dependent | Cell cycle arrest and apoptosis | [11] |
| BCPAP | Papillary Thyroid Carcinoma | Viability Reduction | Up to 100 µM | Autophagy induction | [11] |
| U87MG | Glioma | Cell Viability | 1-30 µg/mL | Apoptosis and autophagy | [2] |
| HT-29 | Colon Cancer | Apoptosis | 100 µg/mL | Induced apoptosis | [18] |
| HCT116 | Colon Cancer | Apoptosis | 100 µg/mL | Induced apoptosis | [18] |
| MCF-7 | Breast Cancer | Growth Inhibition | > 50 µM | Inhibition of invasion and migration | [7] |
Table 4: Anti-inflammatory Activity of this compound
| Model System | Inflammatory Stimulus | Metric | Concentration | Effect | Reference |
| Caco-2 cells | Cytokine cocktail + LPS | Gene Expression | - | Down-regulation of IL-6 and MCP-1 | [19] |
| RAW264.7 macrophages | LPS | Cytokine Production | 50 µM | Inhibition of NO, IL-6, and TNF-α | [6][7] |
| Bovine endometrial epithelial cells | LPS | Cytokine Production | - | Decreased IL-1β, IL-6, and IL-8 | [6] |
| Murine splenic CD4+ T cells | anti-CD3/anti-CD28 | Gene Expression | - | Down-regulation of IL-2 | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early research on this compound.
This compound Isolation and Purification
A common method for isolating this compound from pomegranate peels involves solvent extraction followed by chromatographic purification.[5][20][21]
-
Extraction: Dried and powdered pomegranate peels are extracted with methanol.[5] The resulting extract is then lyophilized.
-
Purification: The crude extract is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[5][21] A C18 column is typically used with a gradient of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][21] Fractions containing this compound are collected, and the purity is confirmed by analytical HPLC.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [5]
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated relative to a control without the antioxidant. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.
Antimicrobial Activity Assays
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution: [10]
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
Positive (microorganism without this compound) and negative (broth only) controls are included.
-
The plate is incubated under suitable conditions for the microorganism.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Anticancer Activity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to untreated control cells.
Anti-inflammatory Activity Assays
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement: [19]
-
Cells (e.g., macrophages or intestinal epithelial cells) are cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
The assay typically involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
The absorbance is read, and the cytokine concentration is determined from a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways modulated by this compound and a general workflow for its study.
Caption: A generalized workflow for the isolation and bioactivity screening of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound in cancer cells.
Conclusion
The early research on this compound has established it as a highly promising natural compound with a diverse range of biological activities. Its potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by a growing body of evidence, underscore its potential for the development of novel therapeutics. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR appears to be central to its mechanism of action. This guide provides a foundational understanding for researchers and drug development professionals, encouraging further investigation into the clinical applications of this remarkable polyphenol. Further in-vivo studies and clinical trials are warranted to fully realize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Preventive and Prophylactic Mechanisms of Action of Pomegranate Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]
- 6. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Antibacterial and antiviral properties of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of this compound contained in pomegranate [zumodegranada.com]
- 10. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 11. This compound in Cancer Prevention | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Punica granatum (Pomegranate) activity in health promotion and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant Activity of Pomegranate Juice and this compound [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro antiproliferative, apoptotic and antioxidant activities of this compound, ellagic acid and a total pomegranate tannin extract are enhanced in combination with other polyphenols as found in pomegranate juice [escholarship.org]
- 19. Anti-inflammatory effects of pomegranate (Punica granatum L.) husk ellagitannins in Caco-2 cells, an in vitro model of human intestine - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. researchgate.net [researchgate.net]
Punicalagin: A Technical Guide to Its Role in Mitigating Cellular Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicalagin, a prominent ellagitannin found in pomegranates, has garnered significant scientific attention for its potent antioxidant properties and its ability to counteract cellular oxidative stress. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its protective effects. It details the activation of key signaling pathways, including the Nrf2/Keap1 and PI3K/Akt pathways, and presents quantitative data on its impact on various oxidative stress biomarkers. Furthermore, this document outlines the detailed experimental protocols used to elucidate these effects and provides visual representations of the involved signaling cascades and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound and Oxidative Stress
Cellular oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound, a large polyphenol with a molecular weight of 1084.7, has emerged as a promising natural compound for mitigating oxidative damage.[1] Its multifaceted antioxidant activity stems from both direct ROS scavenging and the modulation of endogenous antioxidant defense systems.[2]
Mechanisms of Action in Oxidative Stress Reduction
This compound employs a multi-pronged approach to combat cellular oxidative stress. These mechanisms can be broadly categorized into direct antioxidant effects and the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.
Direct Antioxidant Activities
-
Reactive Oxygen Species (ROS) Scavenging: this compound can directly neutralize a variety of ROS, including superoxide radicals. This direct scavenging activity helps to reduce the immediate oxidative burden on the cell.
-
Metal Chelation: By binding to transition metal ions such as ferrous (Fe²⁺) and cupric (Cu²⁺) ions, this compound inhibits the Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals. This metal-chelating property prevents metal-induced oxidative damage.
-
Enhancement of Nitric Oxide (NO) Production: In endothelial cells, this compound has been shown to activate endothelial nitric oxide synthase (eNOS) in a calcium-dependent manner, leading to increased production of nitric oxide (NO). NO can act as an antioxidant by neutralizing superoxide radicals.
Modulation of Cellular Signaling Pathways
A primary mechanism by which this compound bolsters cellular antioxidant defenses is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[5]
This compound has been shown to induce the nuclear translocation of Nrf2, leading to the upregulation of downstream target genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and various antioxidant enzymes.[3][6][7][8] The activation of the Nrf2 pathway by this compound has been observed in various cell types, including hepatocytes, macrophages, and intestinal epithelial cells.[3][6][8]
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical upstream regulator of Nrf2 activation that is modulated by this compound.[6][8][9] Studies have demonstrated that this compound can induce the phosphorylation of Akt, a key kinase in this pathway.[6][10] Activated Akt can then promote the dissociation of Nrf2 from Keap1, facilitating its nuclear translocation and subsequent activation of antioxidant gene expression.[6][8] The use of PI3K/Akt inhibitors, such as LY294002, has been shown to suppress this compound-induced Nrf2 nuclear translocation and HO-1 expression, confirming the involvement of this pathway.[6][8][10]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38 MAPKs, is also implicated in the cellular response to oxidative stress and can be modulated by this compound.[11][12][13] Research indicates that this compound can suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like LPS, thereby mitigating the inflammatory response that is often intertwined with oxidative stress.[11][13] Furthermore, the protective effects of this compound and its induction of the Nrf2 pathway can be abrogated by pharmacological inhibition of ERK, highlighting the interconnectedness of these signaling cascades.[3]
Quantitative Data on Oxidative Stress Marker Modulation
The efficacy of this compound in reducing oxidative stress has been quantified in numerous studies across various models. The following tables summarize the key quantitative findings.
| Cell Type/Animal Model | Stressor | This compound Concentration/Dose | Oxidative Stress Marker | Result | Reference |
| HepG2 cells | Palmitate (250 µM) | Pretreatment | Reactive Oxygen Species (ROS) | Attenuated production | [3] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Reactive Oxygen Species (ROS) | Reduced generation | [8] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Nitric Oxide (NO) | Reduced generation | [8] |
| IEC-6 cells | Heat Stress (42°C) | Pretreatment | Reactive Oxygen Species (ROS) | Decreased production | [6][10] |
| IEC-6 cells | Heat Stress (42°C) | Pretreatment | Malondialdehyde (MDA) | Decreased production | [6][10] |
| IEC-6 cells | Heat Stress (42°C) | Pretreatment | Nitric Oxide (NO) | Decreased production | [6][10] |
| ARPE-19 cells | UV-A Radiation | 10 µM (24h pretreatment) | Reactive Oxygen Species (ROS) | Reduced high levels | [7] |
| Ankylosing Spondylitis BALB/c mice | Not specified | Treatment | Reactive Oxygen Species (ROS) | Significantly reduced levels | [2] |
| Ankylosing Spondylitis BALB/c mice | Not specified | Treatment | Malondialdehyde (MDA) | Significantly reduced levels | [2] |
| Pregnant rats with PE | L-NAME (50 mg/kg/day) | 25, 50, or 100 mg/kg | Thiobarbituric Acid Reactive Substances (TBARS) | Decreased levels | [14] |
| Pregnant rats with PE | L-NAME (50 mg/kg/day) | 25, 50, or 100 mg/kg | Protein Carbonyls | Decreased levels | [14] |
| Testes of male mice | Lipopolysaccharide (LPS) | 9 mg/kg for 7 days | Lipid Peroxidation (LPO) | Reduced level | [15] |
| Cell Type/Animal Model | Stressor | This compound Concentration/Dose | Antioxidant Enzyme/Molecule | Result | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Superoxide Dismutase (SOD) 1 mRNA | Increased expression | [8][9] |
| IEC-6 cells | Heat Stress (42°C) | Pretreatment | Superoxide Dismutase (SOD) | Increased activity | [6][10] |
| Bovine ovarian tissues | In vitro culture | 10.0 µM | Superoxide Dismutase 1 (SOD1) | Increased activity | [16] |
| Bovine ovarian tissues | In vitro culture | 10.0 µM | Catalase (CAT) | Increased activity | [16] |
| Bovine ovarian tissues | In vitro culture | 10.0 µM | Glutathione Peroxidase 1 (GPX1) | Increased activity | [16] |
| Pregnant rats with PE | L-NAME (50 mg/kg/day) | 25, 50, or 100 mg/kg | Placental Antioxidant Capacity | Enhanced | [14] |
| Pregnant rats with PE | L-NAME (50 mg/kg/day) | 25, 50, or 100 mg/kg | Catalase (CAT) | Restored to normal activity | [14] |
| Testes of male mice | Lipopolysaccharide (LPS) | 9 mg/kg for 7 days | Glutathione (GSH) | Increased | [15] |
| Testes of male mice | Lipopolysaccharide (LPS) | 9 mg/kg for 7 days | Total Superoxide Dismutase (T-SOD) | Increased | [15] |
| Testes of male mice | Lipopolysaccharide (LPS) | 9 mg/kg for 7 days | Catalase (CAT) | Increased | [15] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's role in cellular oxidative stress reduction.
Cell Culture and Treatment
-
Cell Lines: HepG2 (human liver cancer cell line), RAW264.7 (murine macrophage cell line), IEC-6 (rat intestinal epithelial cell line), ARPE-19 (human retinal pigment epithelial cell line).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for HepG2 and RAW264.7, α-MEM for IEC-6) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Pretreatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are pretreated with varying concentrations of this compound for a specified duration (e.g., 6 hours or 24 hours) before the induction of oxidative stress.[6][7]
-
Induction of Oxidative Stress:
-
Palmitate-induced Lipotoxicity: HepG2 cells are exposed to 250 µM palmitate for 24 hours.[3]
-
LPS-induced Inflammation and Oxidative Stress: RAW264.7 macrophages are stimulated with lipopolysaccharide (LPS).[8]
-
Heat Stress: IEC-6 cells are exposed to a temperature of 42°C for 6 hours.[6][10]
-
UV-A Radiation: ARPE-19 cells are exposed to UV-A radiation (365 nm) for 1, 3, or 5 hours.[7]
-
Measurement of Intracellular ROS
-
DCF-DA Assay: The production of intracellular ROS is commonly measured using the 2′,7′-dichlorofluorescein diacetate (DCF-DA) cellular ROS detection assay kit.[7]
-
Cells are seeded in 96-well plates.
-
Following treatment, cells are incubated with DCF-DA solution according to the manufacturer's protocol.
-
DCF-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Fluorescence is quantified using a microplate reader at an excitation/emission wavelength of approximately 485/535 nm.
-
ROS production is expressed as a percentage relative to the untreated control.[7]
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
-
Nrf2 Nuclear Translocation Assay
-
Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared from treated cells using a nuclear and cytoplasmic protein extraction kit according to the manufacturer's instructions.
-
Western Blot Analysis: The levels of Nrf2 in the nuclear and cytoplasmic fractions are determined by Western blot analysis as described above. An increase in the nuclear Nrf2 level relative to the cytoplasmic level indicates nuclear translocation.
Measurement of Antioxidant Enzyme Activity
-
Sample Preparation: Cell lysates or tissue homogenates are prepared in an appropriate buffer.
-
Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): SOD activity is measured using commercially available kits, often based on the inhibition of a reaction that produces a colored product, such as the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂), which can be monitored spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx): GPx activity is often measured indirectly through a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.
-
Lipid Peroxidation Assay (MDA/TBARS)
-
Malondialdehyde (MDA) Measurement: Lipid peroxidation is assessed by measuring the levels of MDA, a major product of lipid peroxidation.
-
TBARS Assay: The thiobarbituric acid reactive substances (TBARS) assay is commonly used.
-
Cell lysates or tissue homogenates are reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions.
-
The MDA-TBA adduct formed is measured spectrophotometrically at approximately 532 nm.
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound attenuates palmitate-induced lipotoxicity in HepG2 cells by activating the Keap1-Nrf2 antioxidant defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces Nrf2 translocation and HO-1 expression via PI3K/Akt, protecting rat intestinal epithelial cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects Human Retinal Pigment Epithelium Cells from Ultraviolet Radiation-Induced Oxidative Damage by Activating Nrf2/HO-1 Signaling Pathway and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Nrf2/HO‐1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS‐Induced Oxidative Stress… [ouci.dntb.gov.ua]
- 9. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. Supplementing this compound reduces oxidative stress markers and restores angiogenic balance in a rat model of pregnancy-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential role of this compound against oxidative stress induced testicular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound increases follicular activation, development and activity of superoxide dismutase 1, catalase, and glutathione peroxidase 1 in cultured bovine ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Punicalagin Extraction from Pomegranate Peel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomegranate peel, a significant by-product of the juice industry, is a rich source of bioactive compounds, most notably punicalagin. This compound, a large ellagitannin, is responsible for a majority of the antioxidant activity of pomegranate juice and exhibits a range of potential therapeutic properties, including anti-inflammatory, anti-cancer, and cardioprotective effects. Efficient extraction of this compound from pomegranate peel is a critical step in the development of pharmaceuticals, nutraceuticals, and functional foods.
These application notes provide detailed protocols for various methods of this compound extraction from pomegranate peel, along with comparative data to assist researchers in selecting the most suitable technique for their specific needs. The included methodologies cover conventional and modern "green" extraction techniques, offering a comprehensive guide for laboratory and pilot-scale operations.
Comparative Data on Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies, providing a comparative overview of different extraction techniques and their key parameters.
Table 1: Ultrasound-Assisted Extraction (UAE) of this compound
| Solvent System | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Time (min) | Ultrasonic Power (W) | This compound Yield (mg/g DW) | Reference |
| 53% Ethanol | 1:25 | Not Specified | 25 | 757 | 505.89 ± 1.73 | [1][2] |
| 40% Ethanol | 1:12 | Not Specified | 20 | Not Specified | Not Directly Quantified (Optimized for Total Polyphenols) | [3][4][5] |
| 70% Ethanol | Not Specified | 60 | 30 | 140 | Not Directly Quantified (Optimized for Total Phenolic Content) | [6] |
| 50% Ethanol | Not Specified | Not Specified | 6 | 116 (Pulsed) | Not Directly Quantified (Optimized for Total Phenolic Content) | [6] |
Table 2: Microwave-Assisted Extraction (MAE) of this compound
| Solvent System | Solid-to-Solvent Ratio (mL/g) | Time (min) | Microwave Power (W) | This compound Content (mg/g dry matter) | Reference |
| 50% Ethanol | 60:1 | 4 | 600 | 143.64 | [7][8] |
| 60% Ethanol | 40:1 | 15 | 600 | Not Directly Quantified (Optimized for Total Phenolic Content) | [9] |
Table 3: Conventional and Other Extraction Methods
| Method | Solvent System | Solid-to-Solvent Ratio | Temperature (°C) | Time | This compound Yield/Content | Reference |
| Soxhlet | Methanol | Not Specified | Not Specified | Not Specified | Highest Yield (33.5% total extract) | [4] |
| Maceration | Acidified Ethanol (1% HCl) | 1:2 (solid-to-solvent) | Not Specified | 1.5 hr | 84.57 mg/100g (anthocyanin, not this compound) | [10] |
| Pressurized Liquid Extraction (PLE) | 77% Ethanol | Not Specified | 200 | Not Specified | 17 ± 3.6 mg/g DW | [11] |
| Supercritical Fluid Extraction (SFE) | CO2 with 20% Ethanol as co-solvent | Not Specified | 40-50 | 2.5 hr | Optimized Conditions | [6] |
| Supercritical Fluid Extraction (SFE) | CO2 with 20% EtOH:H2O (80:20 v/v) as modifier | Not Specified | 40 | 60 min | 19.59 mg/g (total polar compounds) | [12][13] |
Experimental Protocols
The following are detailed protocols for the most common and effective methods of this compound extraction from pomegranate peel.
Protocol 1: General Sample Preparation
-
Sourcing and Cleaning: Obtain fresh pomegranate fruits. Separate the peel from the arils and mesocarp. Wash the peels thoroughly with distilled water to remove any surface impurities.
-
Drying: Dry the peels to a constant weight. This can be achieved by shade drying, oven drying at a low temperature (e.g., 50 ± 5°C for 24 hours), or freeze-drying.[10]
-
Grinding: Grind the dried peels into a fine powder using a laboratory mill or blender. Sieve the powder to obtain a uniform particle size. Store the powdered peel in an airtight container in a cool, dark, and dry place until extraction.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is based on an optimized method for high-yield this compound extraction.[1][2]
-
Materials:
-
Dried pomegranate peel powder
-
53% Ethanol in distilled water (v/v)
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Beaker or flask
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
-
Procedure:
-
Weigh a known amount of dried pomegranate peel powder (e.g., 10 g).
-
Add the powder to a beaker or flask.
-
Add the 53% ethanol solvent at a solid-to-solvent ratio of 1:25 (w/v). For 10 g of powder, add 250 mL of solvent.
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonic power to 757 W.
-
Sonicate the mixture for 25 minutes. Monitor and maintain the temperature if possible.
-
After extraction, centrifuge the mixture at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the solid material.
-
Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
The clarified extract can be concentrated using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be used for analysis or further purification.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol is based on an optimized method for rapid this compound extraction.[7][8]
-
Materials:
-
Dried pomegranate peel powder
-
50% Ethanol in distilled water (v/v)
-
Microwave extraction system with power and temperature control
-
Extraction vessel (microwave-safe)
-
Centrifuge and centrifuge tubes
-
Filter paper
-
Rotary evaporator
-
-
Procedure:
-
Weigh a known amount of dried pomegranate peel powder (e.g., 5 g).
-
Place the powder in the microwave extraction vessel.
-
Add the 50% ethanol solvent at a solvent-to-solid ratio of 60:1 (mL/g). For 5 g of powder, add 300 mL of solvent.
-
Secure the vessel in the microwave extractor.
-
Set the microwave power to 600 W and the extraction time to 4 minutes.
-
After the extraction cycle, allow the vessel to cool to a safe temperature.
-
Centrifuge the extract to separate the solid residue.
-
Filter the supernatant to obtain a clear extract.
-
Concentrate the extract using a rotary evaporator to remove the ethanol.
-
The concentrated extract is ready for analysis or further processing.
-
Protocol 4: this compound Quantification by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the quantification of this compound in the prepared extracts.
-
Materials and Equipment:
-
Pomegranate peel extract
-
This compound standard (analytical grade)
-
HPLC system with a UV-Vis or DAD detector
-
C18 analytical column (e.g., Phenomenex Synergi 4 µm Hydro-RP 80A, 250 mm × 4.6 mm)[14]
-
Mobile Phase A: 2% acetic acid in distilled water[14]
-
Mobile Phase B: 0.5% acetic acid in 50% acetonitrile in water[14]
-
Syringe filters (0.45 µm)
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Filter the prepared pomegranate peel extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualized Workflows
The following diagrams illustrate the general workflow for this compound extraction and purification, as well as specific workflows for UAE and MAE.
Caption: General workflow for this compound extraction and purification.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Purification and Further Processing
The crude extracts obtained from the aforementioned methods can be further purified to isolate this compound. Techniques such as flash chromatography using resins like Amberlite XAD-16 or macroporous resins (e.g., D101) have been shown to be effective.[1][3][4][5] High-speed countercurrent chromatography (HSCCC) is another advanced method for obtaining high-purity this compound.[15] The choice of purification method will depend on the desired purity and the scale of operation.
Conclusion
The extraction of this compound from pomegranate peel is a field with various established and emerging techniques. Ultrasound-assisted and microwave-assisted extractions offer significant advantages in terms of efficiency and reduced extraction time compared to conventional methods. The protocols and comparative data presented in these application notes are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the efficient isolation of this promising bioactive compound for further investigation and application.
References
- 1. Pomegranate peel-derived this compound: Ultrasonic-assisted extraction, purification, and its α-glucosidase inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. A review on the extraction of polyphenols from pomegranate peel for this compound purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Integrated Supercritical Fluid Extraction and Pre-Formulation Process of Punica granatum L. Pericarp Polar Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN106349301A - Method for separating and purifying this compound in pomegranate peel - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Purification of Punicalagin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of punicalagin from pomegranate peel for laboratory use. The described methods, including Ultrasound-Assisted Extraction (UAE), Flash Chromatography, and High-Performance Liquid Chromatography (HPLC), are designed to yield high-purity this compound suitable for research and preclinical studies.
Introduction
This compound, a large ellagitannin found abundantly in pomegranate (Punica granatum) peel, is a polyphenol with significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, such as NF-κB, MAPK, PI3K/Akt/mTOR, and IL-6/JAK/STAT3.[1][3][4] The availability of high-purity this compound is crucial for accurate in vitro and in vivo studies. This document outlines effective laboratory-scale purification techniques.
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data from various this compound purification methodologies, offering a comparative overview of their efficiency and outcomes.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for this compound
| Parameter | Optimized Value | Reference |
| Solvent | 40-53% Ethanol in Water | [5][6] |
| Extraction Time | 20-25 minutes | [5][6] |
| Solid-to-Solvent Ratio | 1:12 to 1:25 (g/mL) | [5][6] |
| Ultrasonic Power | 400-757 W | [6][7] |
| Temperature | Ambient to 45°C | [5] |
| This compound Yield | Up to 505.89 ± 1.73 mg/g DW | [6] |
Table 2: Chromatographic Purification of this compound
| Technique | Stationary Phase | Mobile Phase/Eluent | This compound Purity | Yield | Reference |
| Flash Chromatography | Amberlite XAD-16 | Water and Ethanol Gradient | 89.25% (in fraction) | 1.5 g from 191 g DW | [5] |
| Preparative HPLC | C18 | 14% Methanol in 0.1% TFA | >98% | 81.7 mg from 300 mg crude | [8] |
| HSCCC | n-butanol-TFA-water | (100:1:100, v/v) | >92% | 105 mg from 350 mg crude | [9][10] |
| Macroporous Resin | H-103 | 10% and 30% Methanol in 0.1% TFA | >97% (after prep-HPLC) | 349 mg from 480 mg crude | [11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pomegranate Peel
This protocol describes the extraction of this compound from dried pomegranate peel using ultrasonication.
Materials:
-
Dried and powdered pomegranate peel (particle size < 0.25 mm)
-
Ethanol (96%)
-
Distilled water
-
Ultrasonic bath or probe sonicator
-
Beakers
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered pomegranate peel and place it in a 250 mL beaker.
-
Prepare a 40% ethanol-water solution (v/v) by mixing 48 mL of 96% ethanol with 72 mL of distilled water.
-
Add 120 mL of the 40% ethanol solution to the beaker containing the pomegranate peel powder (solid-to-solvent ratio of 1:12 g/mL).[5]
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the slurry.
-
Sonicate the mixture for 20 minutes at a frequency of 40 kHz and a power of 400 W. Maintain the temperature at or below 45°C.[5][7]
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Collect the filtrate (crude this compound extract).
-
Concentrate the crude extract using a rotary evaporator at a temperature of <50°C to remove the ethanol. The resulting aqueous extract is ready for further purification.
Protocol 2: Purification of this compound using Flash Chromatography
This protocol details the semi-purification of this compound from the crude extract using flash chromatography with an Amberlite XAD-16 resin.[5]
Materials:
-
Crude this compound extract (from Protocol 1)
-
Amberlite XAD-16 resin
-
Flash chromatography system with a UV detector
-
Distilled water (Solvent A)
-
Ethanol (96%) (Solvent B)
-
Lyophilizer
Procedure:
-
Pack a flash chromatography column with Amberlite XAD-16 resin and equilibrate the column with distilled water.
-
Filter the crude this compound extract through a 0.45 µm filter.
-
Load 10 mL of the filtered crude extract onto the equilibrated column.[5]
-
Elute the column with a gradient of Solvent A (water) and Solvent B (96% ethanol) at a flow rate of 15 mL/min. The elution gradient is as follows[5]:
-
0-5 min: 0% B
-
5-6 min: 5% B
-
6-16 min: 5% B
-
16-17 min: 20% B
-
17-22 min: 20% B
-
22-24 min: 100% B
-
24-27 min: 100% B
-
-
Monitor the elution at 254, 280, and 365 nm.[5]
-
Collect fractions based on the chromatogram peaks. The fraction containing this compound typically elutes with the increase in ethanol concentration.
-
Analyze the collected fractions using analytical HPLC to identify the this compound-rich fractions. Fraction 2 in the described method showed the highest relative abundance of this compound (89.25%).[5]
-
Pool the this compound-rich fractions and lyophilize to obtain a purified this compound powder.
Protocol 3: High-Purity this compound Purification by Preparative HPLC
This protocol is for obtaining high-purity (>98%) this compound from a semi-purified extract.[8]
Materials:
-
Semi-purified this compound extract (from Protocol 2 or other methods)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column and a UV detector
-
0.45 µm syringe filters
Procedure:
-
Prepare the mobile phase: 14% methanol in a 0.1% trifluoroacetic acid aqueous solution (v/v/v).[8]
-
Dissolve the semi-purified this compound extract in the mobile phase to a concentration of approximately 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase at a flow rate of 12 mL/min.[8]
-
Inject the filtered sample onto the column.
-
Monitor the elution at 378 nm.
-
Collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction under vacuum to obtain high-purity this compound.
-
Verify the purity of the final product using analytical HPLC.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for this compound Purification.
Signaling Pathways Modulated by this compound
This compound has been shown to regulate several key signaling pathways involved in inflammation and cell proliferation.[1]
Caption: this compound's Inhibition of Key Signaling Pathways.
References
- 1. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. This compound in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Ultrasound Treatment on Extraction of Pomegranate Peel Polyphenols [btbuspxb.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparative separation of this compound from pomegranate husk by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Determination of Punicalagin Concentration
Introduction
Punicalagin is a large polyphenol, specifically an ellagitannin, predominantly found in pomegranates (Punica granatum)[1][2]. It is recognized for its potent antioxidant, anti-inflammatory, and potential chemopreventive properties, making it a subject of great interest in the fields of nutrition, pharmacology, and drug development[1][2]. This compound is the largest known polyphenol by molecular weight and is a major contributor to the antioxidant capacity of pomegranate juice[3]. Accurate quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and research into its biological activities. Spectrophotometry offers a rapid, accessible, and cost-effective method for this purpose.
This document provides detailed protocols for the determination of this compound concentration using direct UV-Vis spectrophotometry and the widely used Folin-Ciocalteu method for total phenolic content, which is often correlated with this compound levels.
Principle of Spectrophotometric Determination
Spectrophotometry is based on the principle that chemical compounds absorb light at specific wavelengths. For this compound, its distinct molecular structure allows for the absorption of ultraviolet (UV) and visible light.
-
Direct UV-Vis Spectrophotometry: This method measures the absorbance of a solution containing this compound at its specific wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte in the solution. This compound exhibits characteristic absorption peaks in the UV spectrum, with reported λmax values at approximately 216, 258, and 379 nm[1]. The peak at 378-379 nm is often used for quantification to minimize interference from other compounds[1][4].
-
Folin-Ciocalteu Assay: This is a colorimetric method used to determine the total phenolic content. The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In the presence of phenolic compounds like this compound, this reagent is reduced, forming a blue-colored complex. The intensity of the blue color, measured spectrophotometrically at around 765 nm, is proportional to the total amount of phenolic compounds present[5][6]. The results are typically expressed as gallic acid equivalents (GAE).
Experimental Protocols
Protocol 1: Direct Quantification of this compound by UV-Vis Spectrophotometry
This protocol details the direct measurement of this compound concentration using its characteristic UV absorbance.
Materials and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound standard (≥98% purity)
-
Methanol or Ethanol (HPLC grade)
-
Sample containing this compound (e.g., pomegranate peel extract)
Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1000 µg/mL.
-
Store the stock solution at -20°C in the dark[7].
-
-
Preparation of Calibration Curve:
-
Perform serial dilutions of the stock solution with methanol to prepare working standards with concentrations ranging from approximately 1 µg/mL to 50 µg/mL.
-
Measure the absorbance of each working standard at 379 nm using methanol as a blank[1].
-
Plot a calibration curve of absorbance versus concentration. Determine the linearity (R²) of the curve, which should be ≥ 0.999.
-
-
Sample Preparation:
-
Accurately weigh the sample extract.
-
Dissolve the extract in methanol and sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Dilute the filtered solution with methanol to obtain an absorbance reading within the linear range of the calibration curve.
-
-
Measurement and Calculation:
-
Measure the absorbance of the prepared sample solution at 379 nm.
-
Calculate the concentration of this compound in the sample using the equation derived from the linear regression of the calibration curve (y = mx + c, where y is absorbance, m is the slope, and x is concentration).
-
Account for the dilution factor to determine the final concentration in the original sample.
-
Protocol 2: Determination of Total Phenolic Content using the Folin-Ciocalteu Method
This protocol is for estimating the total phenolic content, which can be an indicator of the this compound concentration in pomegranate extracts.
Materials and Reagents:
-
Visible Spectrophotometer
-
Gallic acid standard
-
Folin-Ciocalteu reagent (diluted 1:10 with distilled water)[5]
-
Sodium carbonate (Na₂CO₃) solution (7.5% w/v)[5]
-
Sample containing this compound
-
Distilled water
Procedure:
-
Preparation of Gallic Acid Standard Curve:
-
Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare working standards with concentrations ranging from 0 to 100 µg/mL.
-
For each standard, mix 0.1 mL of the standard solution with 0.1 mL of 10-fold diluted Folin-Ciocalteu reagent[5].
-
After 5 minutes, add 0.8 mL of 7.5% sodium carbonate solution[5].
-
Incubate the mixture for 30 minutes at 30°C in the dark[5].
-
Measure the absorbance at 765 nm against a blank containing the reagents without the standard[5][6].
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample extract solution (e.g., 0.2 mg/mL)[5].
-
Take 0.1 mL of the sample solution and follow the same steps as described for the standards (mix with Folin-Ciocalteu reagent, add sodium carbonate, incubate, and measure absorbance at 765 nm).
-
-
Calculation:
-
Determine the concentration of total phenolics in the sample from the gallic acid standard curve.
-
Express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g dw)[5].
-
Data Presentation
Quantitative data related to the spectrophotometric determination of this compound is summarized below.
| Parameter | Value | Reference |
| UV Absorption Maxima (λmax) | 216 nm, 258 nm, 379 nm | [1] |
| 255 nm | [6] | |
| 378 nm (for this compound A & B by HPLC-UV) | [4] | |
| Folin-Ciocalteu Wavelength | 765 nm | [5][6] |
| 760 nm | [7] | |
| HPLC-UV Detection Wavelength | 254 nm, 280 nm, 378 nm | [4][7] |
| Table 1: Spectroscopic Properties for this compound Determination. This table outlines the key wavelengths used for the quantification of this compound and related phenolic compounds. |
| Analyte | Concentration Range (µg/mL) | Linearity (R²) | Method | Reference |
| This compound-α | 0.16 - 1000 | 0.9995 | UHPLC-DAD | [5][8] |
| This compound-β | 0.16 - 1000 | 0.9992 | UHPLC-DAD | [5][8] |
| Gallic Acid | 0.03 - 60 | 0.9988 | UHPLC-DAD | [5] |
| Ellagic Acid | 0.03 - 300 | 0.999 | UHPLC-DAD | [5] |
| Table 2: Example Calibration Data for this compound and Related Phenolic Compounds. This table provides typical concentration ranges and linearity data obtained from validated HPLC methods, which can serve as a reference for developing spectrophotometric assays. |
Visualized Workflows
Caption: Workflow for Direct UV-Vis Quantification of this compound.
Caption: Workflow for Total Phenolic Content by Folin-Ciocalteu Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C48H28O30 | CID 16129719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. citrech.it [citrech.it]
- 5. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Natural Bioactive-Derived this compound Niosomes in Skin-Aging Processes Accelerated by Oxidant and Ultraviolet Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the solvents on the extraction of major phenolic compounds (this compound, ellagic acid and gallic acid) and their antioxidant activities in pomegranate aril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: In Vitro Cell Culture Assays for Punicalagin's Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro bioactivities of Punicalagin, a prominent ellagitannin found in pomegranates. This document details experimental protocols for key cell culture assays to assess its antioxidant, anti-inflammatory, and anticancer effects. Additionally, it visually represents the molecular pathways influenced by this compound through detailed diagrams.
Overview of this compound's Bioactivities
This compound has demonstrated a wide spectrum of biological effects in preclinical in vitro studies. Its potent antioxidant properties are central to its mechanism of action, contributing to its efficacy in mitigating cellular damage.[1][2] In cell culture models, this compound exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. Furthermore, it has shown promise as an anticancer agent by inducing apoptosis and inhibiting the proliferation of various cancer cell lines.[3][4][5] Neuroprotective, antiviral, and antibacterial activities have also been reported, highlighting the diverse therapeutic potential of this natural compound.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro assays, providing a comparative look at this compound's efficacy across different experimental setups.
Table 1: Antioxidant Activity of this compound
| Assay Type | Metric | Value | Reference Cell/System |
| DPPH Radical Scavenging | EC50 | 22.56 ± 0.12 µg/mL | Chemical Assay |
| DPPH Radical Scavenging | IC50 | 98.82 ± 0.25 µg/mL | A549 Cells |
| ABTS Radical Scavenging | EC50 | 62.15 ± 0.01 µg/mL | Chemical Assay |
| Ferric Reducing Antioxidant Power (FRAP) | Activity | 1.85 ± 0.00 mg AAE/100g | Chemical Assay |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | % Inhibition / Effect |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 10 µM | ~50% reduction |
| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | 10 µM | ~25% reduction |
| RAW 264.7 Macrophages | LPS | TNF-α | 50 µM | Significant inhibition |
| RAW 264.7 Macrophages | LPS | IL-6 | 50 µM | Significant inhibition |
| RA FLS | TNF-α | IL-1β, IL-6, IL-8, IL-17A | 50 µM | Significant reduction |
Table 3: Anticancer Activity of this compound
| Cell Line | Assay | Metric | Value | Incubation Time |
| NB4 (Acute Promyelocytic Leukemia) | MTS | IC50 | 55 µg/mL | 48 h |
| MOLT-4 (T-cell Acute Lymphoblastic Leukemia) | MTS | IC50 | 55 µg/mL | 48 h |
| U2OS, MG63, SaOS2 (Osteosarcoma) | CCK-8 | Viability | Significant decrease at 100 µM | 48 h |
| AGS, HGC-27, 23132/87 (Gastric Cancer) | CCK-8 | Apoptosis | Increased at 100 µM | 48 h |
| A549 (Lung Carcinoma) | MTT | Viability | Decrease at 50 & 75 µM | 24 h |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication of experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same solvent concentration used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay that measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration. For the control, add 100 µL of methanol instead of the this compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.[1]
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess the anti-inflammatory potential of compounds in cell culture models, such as LPS-stimulated macrophages.[9][10]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition by this compound compared to the LPS-only control.[10]
Caption: Workflow for the Griess assay for nitric oxide.
Apoptosis Assessment: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[3]
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., NB4, MOLT-4) with the desired concentration of this compound (e.g., IC50 value) for a specified time (e.g., 48 hours).[3]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of the NF-κB pathway.[11][12]
Mechanism of Inhibition by this compound:
-
Inhibition of IκBα Phosphorylation and Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by TNF-α or LPS), IκBα is phosphorylated by the IKK complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB (a heterodimer of p65 and p50) to translocate to the nucleus. This compound can inhibit the phosphorylation and degradation of IκBα.[12][13]
-
Prevention of p65 Nuclear Translocation: By preventing IκBα degradation, this compound effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[11][12]
-
Downregulation of NF-κB Target Genes: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory and pro-survival genes, including IL-6, IL-8, and TNF-α. By inhibiting NF-κB activation, this compound downregulates the expression of these target genes.[11][12]
Caption: this compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. This compound has been reported to inhibit this pathway.[13]
Mechanism of Inhibition by this compound:
-
Inhibition of PI3K/Akt Phosphorylation: this compound can suppress the phosphorylation of PI3K and its downstream effector Akt.[13]
-
Downregulation of mTOR: The inhibition of Akt phosphorylation leads to the downregulation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[13]
-
Induction of Apoptosis and Autophagy: By inhibiting the PI3K/Akt/mTOR pathway, this compound can promote apoptosis and autophagy in cancer cells.[3]
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in cell proliferation, differentiation, and survival. This compound's effect on this pathway can be context-dependent.
Mechanism of Modulation by this compound:
-
Inhibition in Cancer and Inflammation: In many cancer and inflammatory models, this compound has been shown to suppress the phosphorylation of key MAPK members like p38, JNK, and ERK, leading to reduced inflammation and cancer cell proliferation.[13][14]
-
Activation in Protective Responses: Interestingly, in some contexts, this compound can activate the ERK pathway, which may contribute to its cytoprotective effects against certain stressors.[15]
Caption: this compound's modulation of the MAPK/ERK signaling pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and inflammation. Aberrant STAT3 activation is common in many cancers.
Mechanism of Inhibition by this compound:
-
Inhibition of STAT3 Phosphorylation: this compound has been shown to inhibit the phosphorylation of STAT3, which is required for its activation and translocation to the nucleus.[16]
-
Downregulation of STAT3 Target Genes: By inhibiting STAT3 activation, this compound can downregulate the expression of genes involved in cell proliferation and survival.
Caption: this compound's inhibition of the STAT3 signaling pathway.
Conclusion
This compound exhibits a remarkable range of bioactivities in vitro, positioning it as a promising candidate for further investigation in drug development. The protocols and data presented here offer a foundational guide for researchers to explore and validate the therapeutic potential of this compound in various disease models. The elucidation of its impact on key signaling pathways provides a molecular basis for its observed antioxidant, anti-inflammatory, and anticancer effects.
References
- 1. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Pomegranate Juice and this compound [scirp.org]
- 3. This compound, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eastjmed.org [eastjmed.org]
- 5. This compound Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Punicalagin
These application notes provide an overview of established animal models and detailed protocols for investigating the in vivo effects of Punicalagin across various pathological conditions. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical studies of this potent polyphenol.
Metabolic Syndrome and Type 2 Diabetes Model
Application Note: this compound has demonstrated significant potential in ameliorating metabolic dysregulation.[1][2] Animal models that mimic type 2 diabetes and obesity, such as the high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) model in mice, are highly effective for evaluating this compound's therapeutic effects on glucose homeostasis, insulin sensitivity, and lipid metabolism.[1][3] This model induces a state of insulin resistance and hyperglycemia that closely resembles the human condition.
Quantitative Data Summary
| Animal Model | This compound Dose & Route | Treatment Duration | Key Quantitative Findings | Reference(s) |
| C57BL/6J Mice (HFD/STZ-induced) | 40, 80 mg/kg/day (Oral gavage) | 4 weeks | - Reduced fasting blood glucose. - Improved lipid profile (decreased TC, TG, LDL-C; increased HDL-C). - Decreased serum levels of inflammatory cytokines (TNF-α, IL-6). | [1] |
| Balb/c Mice (HFD-induced) | Physiological concentrations via subcutaneous minipumps | 4 weeks | - Significantly reduced serum glucose levels. - Restored paraoxonase 1 (PON1) activity. - Improved HDL anti-inflammatory properties. | [4][5] |
| Swiss Mice (HFD-induced) | 8.35 mg/kg (Oral gavage) | 30 days | - Reduced body weight gain compared to the HFD control group. - Significantly reduced fasting blood glucose levels. | [3] |
Experimental Protocol: HFD/STZ-Induced Diabetic Mouse Model
This protocol outlines the procedure for inducing type 2 diabetes in C57BL/6J mice and subsequently treating them with this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
Standard Chow Diet
-
Streptozotocin (STZ)
-
Citrate Buffer (0.1 M, pH 4.5)
-
This compound (≥98% purity)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimate mice for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to water and a standard chow diet.
-
Model Induction:
-
Divide mice into a control group (standard diet) and a model group (HFD).
-
Feed the model group the HFD for 4 weeks to induce obesity and insulin resistance.
-
After 4 weeks, freshly prepare STZ in cold citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 40-50 mg/kg) to the HFD-fed mice to induce partial beta-cell damage.[1] The normal control group receives an injection of citrate buffer only.
-
Monitor fasting blood glucose levels 72 hours post-injection. Mice with fasting glucose levels >11.1 mmol/L are considered diabetic and are used for the study.
-
-
Grouping and Treatment:
-
Randomly divide the diabetic mice into:
-
Model Group (HFD + STZ + Vehicle)
-
This compound Low-Dose Group (HFD + STZ + 40 mg/kg this compound)
-
This compound High-Dose Group (HFD + STZ + 80 mg/kg this compound)
-
-
Prepare this compound suspensions in the vehicle daily.
-
Administer the respective treatments via oral gavage once daily for 4 weeks.[1]
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose from tail vein blood weekly.
-
At the end of the 4-week treatment period, fast the mice overnight.
-
Collect blood samples via cardiac puncture for analysis of serum lipids (TC, TG, LDL-C, HDL-C) and inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Euthanize the mice and collect pancreas, liver, and kidney tissues for histological analysis (e.g., H&E staining) and Western blot analysis of key signaling proteins.[1]
-
Visualizations
Caption: Workflow for the HFD/STZ-induced diabetic mouse model.
Caption: this compound stimulates the PI3K/AKT signaling pathway.[1]
Oncology - Osteosarcoma Xenograft Model
Application Note: this compound exhibits anti-proliferative, pro-apoptotic, and anti-angiogenic properties, making it a candidate for cancer research.[6][7] The subcutaneous tumor xenograft model in immunodeficient mice is a standard and effective method to assess the in vivo efficacy of this compound against solid tumors like osteosarcoma. This model allows for direct measurement of tumor growth inhibition and evaluation of changes in the tumor microenvironment.[6]
Quantitative Data Summary
| Animal Model | This compound Dose & Route | Treatment Duration | Key Quantitative Findings | Reference(s) |
| Nude Mice (U2OS cell xenograft) | 2 mg/kg (Intratumoral injection) | Not specified | - Significantly inhibited osteosarcoma growth. - Reduced tumor neoangiogenesis. - Downregulated IL-6 and IL-8 levels in tumor tissue. | [6] |
| SCID Mice (LAPC4 prostate cancer cell xenograft) | Pomegranate extract (37-40% punicalagins) in drinking water | Not specified | - Significantly inhibited tumor growth. | [8] |
Experimental Protocol: Subcutaneous Osteosarcoma Xenograft Mouse Model
This protocol describes the establishment of a human osteosarcoma xenograft in nude mice to test the anti-tumor effects of this compound.
Materials:
-
Athymic Nude Mice (nu/nu, 4-6 weeks old)
-
Human osteosarcoma cell line (e.g., U2OS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
This compound (≥98% purity)
-
Vehicle (e.g., sterile PBS or DMSO solution)
-
Syringes and needles (27-30G)
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture U2OS cells under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash cells twice with sterile PBS and resuspend in PBS (or a 1:1 PBS:Matrigel mixture) at a final concentration of 5 x 10^7 cells/mL.
-
Maintain cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
Monitor mice for tumor growth. Once tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment groups:
-
Vehicle Control Group
-
This compound Treatment Group (e.g., 2 mg/kg)
-
-
Administer treatment via intratumoral injection every 2-3 days. Note: Route of administration may vary (e.g., oral gavage, i.p.) depending on study objectives, but direct injection is effective for local tumor control.[6]
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the predetermined size limit (e.g., 1500 mm³) or at the end of the study period (e.g., 3-4 weeks).
-
Excise the tumors, weigh them, and photograph them.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) to assess angiogenesis (e.g., CD31 staining) and proliferation (e.g., Ki-67 staining).
-
Snap-freeze a portion in liquid nitrogen for Western blot or qPCR analysis to measure protein and gene expression levels related to the NF-κB pathway (p65, IκBα) and inflammatory cytokines (IL-6, IL-8).[6]
-
-
Visualizations
Caption: this compound inhibits NF-κB signaling in cancer cells.[6]
Neuroinflammation and Neurodegeneration Model
Application Note: Neuroinflammation is a key pathological feature of neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] this compound has shown neuroprotective effects by mitigating oxidative stress and inhibiting inflammatory pathways in the brain.[10][11] The lipopolysaccharide (LPS)-induced neuroinflammation model in rodents is a widely used, acute model to study the anti-inflammatory and neuroprotective potential of compounds in the central nervous system.
Quantitative Data Summary
| Animal Model | This compound Dose & Route | Treatment Duration | Key Quantitative Findings | Reference(s) |
| APP/PS1 Mice (Alzheimer's Model) | Not specified | Not specified | - Decreased NFATc1 activity. - Reduced oxidative damage markers (nitrotyrosine, HNE protein adducts). | [12] |
| Rat (LPS-induced neuroinflammation) | 5-40 µM (pretreatment of primary microglia) | Pretreatment | - Significantly reduced production of TNF-α, IL-6, and Prostaglandin E2. | [10] |
Experimental Protocol: LPS-Induced Neuroinflammation Mouse Model
This protocol details the induction of acute neuroinflammation using LPS and treatment with this compound to assess its neuroprotective effects.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound (≥98% purity)
-
Vehicle for this compound
-
Anesthetics
-
Tools for brain dissection
-
ELISA kits for cytokines (TNF-α, IL-6)
-
Reagents for Western blotting or IHC (e.g., antibodies for Iba1, GFAP)
Procedure:
-
Acclimatization and Grouping:
-
Acclimate mice for one week.
-
Divide mice into groups:
-
Control Group (Vehicle + Saline)
-
LPS Group (Vehicle + LPS)
-
This compound + LPS Group
-
-
-
Treatment:
-
Pre-treat mice with this compound (e.g., via oral gavage or i.p. injection) or vehicle for a specified period (e.g., 7-14 days) before the LPS challenge.
-
-
LPS Challenge:
-
Administer a single i.p. injection of LPS (e.g., 0.5-1 mg/kg) to the LPS and this compound + LPS groups.
-
Administer an equivalent volume of sterile saline to the Control group.
-
-
Endpoint Analysis (24 hours post-LPS):
-
Anesthetize the mice and collect blood to measure systemic cytokine levels.
-
Perform transcardial perfusion with cold PBS.
-
Euthanize the mice and carefully dissect the brain. Isolate specific regions like the hippocampus and cortex.
-
Biochemical Analysis: Homogenize one hemisphere to prepare lysates for measuring pro-inflammatory cytokine levels (TNF-α, IL-6) using ELISA, and for Western blot analysis of key inflammatory markers (e.g., p-NF-κB, COX-2, iNOS).[13][14]
-
Histological Analysis: Post-fix the other hemisphere in 4% paraformaldehyde for immunohistochemical analysis of microglial activation (Iba1) and astrogliosis (GFAP).
-
Visualizations
Caption: this compound mitigates LPS-induced neuroinflammation.[13]
References
- 1. Effect of this compound on multiple targets in streptozotocin/high-fat diet-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound Decreases Serum Glucose Levels and Increases PON1 Activity and HDL Anti-Inflammatory Values in Balb/c Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Decreases Serum Glucose Levels and Increases PON1 Activity and HDL Anti-Inflammatory Values in Balb/c Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Potential of this compound, a Natural Component of Pomegranate Polyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of this compound, a Natural Component of Pomegranate Polyphenols: A Review [imrpress.com]
- 11. Preventive and Therapeutic Effects of Punica granatum L. Polyphenols in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsisinternational.org [rsisinternational.org]
Assessing the Antioxidant Capacity of Punicalagin: Detailed Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of Punicalagin, a prominent ellagitannin found in pomegranates. The focus is on two widely used assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
Introduction
This compound is a large polyphenol that contributes significantly to the antioxidant properties of pomegranate juice and peel extracts. Its ability to neutralize free radicals and reduce oxidative stress makes it a compound of great interest for pharmaceutical and nutraceutical applications. Accurate and reproducible methods for quantifying its antioxidant capacity are crucial for research and development. The DPPH and FRAP assays are popular choices due to their simplicity, reliability, and well-established methodologies.
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. The FRAP assay, on the other hand, evaluates the total antioxidant power of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.
Quantitative Data Summary
The following tables summarize the reported antioxidant capacity of this compound from various studies. It is important to note that IC₅₀ values can vary depending on the specific experimental conditions.
Table 1: DPPH Radical Scavenging Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ | 17.1 µg/mL | [1] |
| EC₅₀ | 22.56 ± 0.12 µg/mL | [2] |
| IC₅₀ | 38.52 µg/mL | [3] |
IC₅₀/EC₅₀: The concentration of the sample required to scavenge 50% of the DPPH radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Pomegranate Peel Extracts (Rich in this compound)
| Sample | FRAP Value | Reference |
| Pomegranate Peel Extract | 1.85 ± 0.00 mg Ascorbic Acid Equivalents/100 g | [4] |
| Blanched Unripe Peel Extract | 802.5 µmol Trolox/g Dry Mass | [5] |
Note: FRAP values are often expressed as equivalents of a standard antioxidant, such as Ascorbic Acid or Trolox.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol details the steps to determine the free radical scavenging activity of this compound using the DPPH assay.
Materials and Reagents:
-
This compound standard
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (plate reader or standard)
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[6] To do this, dissolve an appropriate amount of DPPH powder in methanol.
-
Protect the solution from light by storing it in an amber bottle or wrapping the container with aluminum foil.[6]
-
The working solution should be freshly prepared daily and its absorbance at 517 nm should be checked to be around 1.0 ± 0.2.[6][7]
-
-
Preparation of Sample and Standard Solutions:
-
Dissolve the this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control (e.g., Ascorbic acid).
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the this compound sample or standard dilutions to each well (e.g., 100 µL).[8]
-
Add a fixed volume of the DPPH working solution to each well (e.g., 100 µL).[8]
-
For the control (blank), add the same volume of methanol instead of the sample.[4]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[4][6]
-
-
Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula[2][8]: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol outlines the procedure for determining the ferric reducing capacity of this compound.
Materials and Reagents:
-
This compound standard
-
FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) solution
-
-
Standard antioxidant (e.g., Trolox or Ascorbic acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (plate reader or standard)
-
Water bath
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Sample and Standard Solutions:
-
Dissolve the this compound standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using a known antioxidant like Trolox or Ascorbic acid at various concentrations.
-
-
Assay Protocol:
-
Add a small volume of the this compound sample or standard dilutions to the wells of a 96-well plate (e.g., 20 µL).
-
Add a larger volume of the pre-warmed FRAP reagent to each well (e.g., 180 µL).
-
For the blank, use the solvent instead of the sample.
-
Mix the contents thoroughly.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9][10]
-
-
Measurement:
-
After incubation, measure the absorbance of the blue-colored complex at 593 nm.[9]
-
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve.
-
The results are typically expressed as µmol of Trolox equivalents (TE) per gram of sample or mg of Ascorbic Acid Equivalents (AAE) per gram of sample.[4][9]
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. Anti-proliferative activity and protection against oxidative DNA damage by this compound isolated from pomegranate husk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.5.2. Ferric Reducing Antioxidant Potential Assay (FRAP) [bio-protocol.org]
Application Notes and Protocols for Cell Viability and Apoptosis Assays with Punicalagin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Punicalagin, a prominent ellagitannin found in pomegranates, has garnered significant attention for its potential anticancer properties.[1][2][3] Extensive research has demonstrated its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for assessing cell viability and apoptosis following treatment with this compound. The provided methodologies for cell viability assays (MTT), apoptosis detection (Annexin V/PI staining), and caspase activity measurement are foundational for investigating the cytotoxic and pro-apoptotic effects of this promising natural compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell viability and apoptosis, collated from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| NB4 | Acute Promyelocytic Leukemia | 24 | 57.1 | [1] |
| NB4 | Acute Promyelocytic Leukemia | 48 | 53.5 | [1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 24 | 65.7 | [1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 48 | 58.9 | [1] |
| Hela | Cervical Cancer | 48 | 375 | [4] |
| HT-29 | Colorectal Cancer | 48 | >100 | |
| HCT116 | Colorectal Cancer | 48 | >100 | |
| 22Rv1 | Prostate Cancer | 48 | >12.5 |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| U2OS | Osteosarcoma | 100 | 48 | Significantly Increased | [2] |
| MG63 | Osteosarcoma | 100 | 48 | Significantly Increased | [2] |
| SaOS2 | Osteosarcoma | 100 | 48 | Significantly Increased | [2] |
| NB4 | Acute Promyelocytic Leukemia | IC50 | 48 | Significantly Increased | [1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | IC50 | 48 | Significantly Increased | [1] |
| Hela | Cervical Cancer | 375 µg/mL | 48 | Increased | [4] |
| HT-29 | Colorectal Cancer | 100 µg/mL | 24 | Induced Apoptosis | |
| HCT116 | Colorectal Cancer | 100 µg/mL | 24 | Induced Apoptosis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in investigating the effects of this compound.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][6][7]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[7]
-
Solubilization solution (e.g., DMSO, or 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[8]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[9]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only) and vehicle control wells (if this compound is dissolved in a solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay: Caspase-3/7 Colorimetric or Fluorometric Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[14] Caspase-3 and -7 are key executioner caspases. This assay measures their activity using a substrate that, when cleaved by the active caspase, releases a chromophore or a fluorophore.[14][15]
Materials:
-
Caspase-3/7 Assay Kit (containing substrate, e.g., DEVD-pNA for colorimetric or a fluorogenic substrate, and cell lysis buffer)
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as described previously.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the caspase activity.
-
Assay Reaction: In a new 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3/7 substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
Measurement: Measure the absorbance at 405 nm for a colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay using a microplate reader.[14][15] The signal intensity is proportional to the caspase-3/7 activity.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflows and the key signaling pathways involved in this compound-induced apoptosis.
Caption: Experimental workflows for cell viability, apoptosis, and caspase assays.
Caption: this compound-induced apoptosis signaling pathways.
These application notes and protocols provide a solid foundation for researchers investigating the anticancer effects of this compound. By following these detailed methodologies and utilizing the summarized data, scientists can effectively assess the impact of this natural compound on cell viability and apoptosis, contributing to the development of novel cancer therapies.
References
- 1. This compound, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. famecancermuseum.com [famecancermuseum.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. ulab360.com [ulab360.com]
Application of Punicalagin in Neurodegenerative Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalagin, a large polyphenol found abundantly in pomegranates, has garnered significant interest in the field of neurodegenerative disease research. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for investigating therapeutic strategies against diseases such as Alzheimer's and Parkinson's.[1] Preclinical studies have demonstrated the neuroprotective effects of this compound, attributing them to its ability to mitigate oxidative stress, reduce neuroinflammation, and interfere with the aggregation of pathogenic proteins.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in common research models of neurodegenerative diseases.
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize quantitative data from key studies on the effects of this compound in various neurodegenerative disease models.
Table 1: In Vitro Models of Neurodegenerative Diseases
| Cell Line | Disease Model | This compound Concentration | Key Findings | Reference |
| SH-SY5Y (Human Neuroblastoma) | Parkinson's Disease (6-OHDA Induced) | 50, 100, 200 µM | Increased cell viability, decreased apoptosis, attenuated mitochondrial dysfunction. | --INVALID-LINK-- |
| PC12 (Rat Pheochromocytoma) | Oxidative Stress (H₂O₂ Induced) | 0.5, 1, 5, 10, 20 µM | Improved cell viability, decreased ROS production, improved mitochondrial function. | --INVALID-LINK-- |
| Rat Primary Microglia | Neuroinflammation (LPS-induced) | 5-40 µM | Significant reduction in TNF-α, IL-6, and Prostaglandin E2 production. | --INVALID-LINK-- |
| BV2 (Mouse Microglia) | Neuroinflammation (LPS-induced) | 25, 50, 100 µM | Reduced production of NO and PGE₂, inhibited expression of COX-2 and iNOS, decreased secretion of IL-6. | [Source 7] |
Table 2: In Vivo Models of Neurodegenerative Diseases
| Animal Model | Disease | This compound Dosage & Administration | Key Findings | Reference |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | 30 mg/kg/day (oral gavage) | Improved cognitive function, reduced Aβ1-42 deposition and Tau phosphorylation in the brain. | --INVALID-LINK-- |
| Male ICR Mice | Neuroinflammation (LPS-induced) | 2.5 mg/kg/day (oral) | Inhibited neuroinflammation, oxidative stress, and memory impairment. | --INVALID-LINK-- |
| Male Sprague Dawley Rats | Parkinson's Disease (Manganese-induced) | 2.5 mg/kg/day (oral) | Enhanced motor functions and decreased catalepsy score. | --INVALID-LINK-- |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in neurodegenerative disease research.
In Vitro Neuroprotection Assay in SH-SY5Y Cells (Parkinson's Disease Model)
This protocol is adapted from studies investigating the neuroprotective effects of this compound on 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
6-Hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) for 2 hours. A vehicle control (DMSO) should be included.
-
Induction of Neurotoxicity: After pre-treatment, add 6-OHDA to the wells at a final concentration of 100 µM to induce cytotoxicity.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
In Vivo Study in APP/PS1 Mice (Alzheimer's Disease Model)
This protocol outlines a typical in vivo experiment to assess the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice
-
Wild-type littermates (as control)
-
This compound
-
Vehicle (e.g., saline or corn oil)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Tissue processing reagents for immunohistochemistry and Western blot
Procedure:
-
Animal Grouping and Acclimatization: Randomly divide APP/PS1 mice into a vehicle control group and a this compound treatment group. Include a group of wild-type mice as a healthy control. Allow animals to acclimatize for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 30 mg/kg body weight) or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 3 months).
-
Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests such as the Morris water maze to assess learning and memory.
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the brains. For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde. For Western blot, snap-freeze the other hemisphere in liquid nitrogen.
-
-
Immunohistochemistry for Aβ Plaques:
-
Process the fixed brain tissue, embed in paraffin, and cut into sections.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10).
-
Incubate with a corresponding secondary antibody.
-
Visualize with a suitable detection system and quantify plaque load using image analysis software.
-
-
Western Blot for Nrf2 and NF-κB Pathways:
-
Homogenize the frozen brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C.[2][3]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and imaging system.
-
Normalize protein levels to a loading control like β-actin.
-
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This in vitro assay is used to determine the effect of this compound on the aggregation of amyloid-beta peptides.
Materials:
-
Amyloid-beta (1-42) peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., HFIP) and then dilute in the phosphate buffer to the desired final concentration (e.g., 10 µM).
-
Reaction Setup: In a 96-well plate, set up reactions containing Aβ peptide, ThT (e.g., 20 µM), and varying concentrations of this compound. Include a control with Aβ and ThT but no this compound.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. A decrease in the fluorescence signal in the presence of this compound indicates inhibition of Aβ aggregation.
Mandatory Visualizations
Signaling Pathways
The neuroprotective effects of this compound are often attributed to its modulation of key signaling pathways involved in oxidative stress and inflammation.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for investigating this compound in Alzheimer's and Parkinson's disease models.
Caption: Workflow for Alzheimer's disease in vivo research.
Caption: Workflow for Parkinson's disease in vitro research.
References
Measuring the Impact: Techniques for Quantifying Punicalagin Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Punicalagin, a prominent ellagitannin found in pomegranates, has garnered significant attention for its potential health benefits. Understanding its metabolic fate within the body is crucial for elucidating its mechanisms of action and for the development of related therapeutic agents. This document provides detailed application notes and experimental protocols for the accurate measurement of this compound and its key metabolites—ellagic acid and urolithins—in various biological matrices.
Introduction to this compound Metabolism
Upon ingestion, this compound is hydrolyzed to ellagic acid in the gut. Subsequently, gut microbiota metabolize ellagic acid into a series of absorbable compounds known as urolithins (e.g., Urolithin A, Urolithin B).[1][2] These metabolites are considered to be the primary bioactive compounds responsible for the systemic effects associated with pomegranate consumption. The accurate quantification of these metabolites in biological samples such as plasma, urine, and feces is therefore essential for pharmacokinetic and pharmacodynamic studies.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable techniques for the analysis of this compound and its metabolites.[3][4][5][6] These methods offer high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously.
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data for this compound and its metabolites found in biological samples from various studies.
Table 1: this compound and Metabolites in Plasma
| Analyte | Species | Dose | Cmax | Tmax | Reference |
| This compound | Rat | 6% this compound in diet | ~30 µg/mL | - | [3][4] |
| Ellagic Acid | Human | 180 mL pomegranate juice | 31.9 ng/mL | - | [4] |
| Conjugated Ellagic Acid | Human | 250 mg pomegranate extract | ~5-8 fold higher than unconjugated | - | [6] |
| Conjugated Urolithin A | Human | 250 mg pomegranate extract | Readily detectable | ~8 h | [6] |
| Urolithin A | Human | Pecan consumption (4 weeks) | 0.0–0.1 ng/mL | - | |
| Urolithin A Glucuronide | Human | Pecan consumption (4 weeks) | 2.6–106 ng/mL | - | |
| Urolithin C | Human | Pecan consumption (4 weeks) | 0.01–0.5 ng/mL | - |
Table 2: this compound Metabolites in Urine
| Analyte | Species | Dose | Excretion | Reference |
| Punicalin | Rat | - | Detected | [7] |
| 6H-dibenzo[b,d]pyran-6-one derivatives (aglycones or glucuronides) | Rat | 6% this compound in diet | Main metabolites observed | [3][4][5] |
| Urolithins (A, B, C) and dimethyl ether-glucuronide of ellagic acid | Rat | Large amounts of ellagitannins | Detected | [2] |
| Urolithin A | Human | Pomegranate extract | Detected | [8][9] |
| Urolithin Metabolites | Human | Pomegranate extract | Detected at very low concentrations | [10] |
Table 3: this compound Metabolites in Feces
| Analyte | Species | Dose | Findings | Reference |
| This compound hydrolysis products | Rat | 6% this compound in diet | Transformed by microflora | [3][4][5] |
| 6H-dibenzo[b,d]pyran-6-one derivatives | Rat | 6% this compound in diet | Detected | [3][4][5] |
| Ellagic Acid | Human | Pomegranate extract | Detected | [8][9] |
| Urolithin A | Human | Pomegranate extract | Detected | [8][9] |
| This compound A/B | Human | Pomegranate extract | Detected | [8] |
| Punicalin | Human | Pomegranate extract | Detected | [8] |
Experimental Protocols
Protocol 1: Sample Preparation for Plasma Analysis
This protocol details the extraction of this compound metabolites from plasma samples, including an enzymatic hydrolysis step to measure total (conjugated and unconjugated) metabolite concentrations.
Materials:
-
Plasma samples collected in heparinized tubes.
-
β-glucuronidase/arylsulfatase from Helix pomatia.
-
Phosphate buffered saline (PBS).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Internal Standards (e.g., 6,7-Dihydroxycoumarin, chrysin).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Sonicator.
-
Centrifuge.
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add internal standards.
-
For total metabolite analysis, perform enzymatic hydrolysis:
-
Add 12.5 µL of PBS and 3.5 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture and incubate at 37°C for 2 hours.
-
After incubation, cool the samples at 4°C for 5 minutes.
-
-
Add 100 µL of methanol containing the desired concentration of calibrators or analytes.
-
Vortex the mixture for 2 minutes.
-
Sonicate for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: Sample Preparation for Urine Analysis
This protocol describes the preparation of urine samples for the analysis of this compound metabolites.
Materials:
-
Urine samples.
-
β-glucuronidase/sulfatase from Helix pomatia.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Internal Standards.
-
Solid-Phase Extraction (SPE) columns (optional).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Thaw frozen urine samples.
-
Centrifuge the urine sample to remove any particulate matter.
-
For total metabolite analysis, perform enzymatic hydrolysis as described in Protocol 1 (adjust volumes as necessary).
-
Direct Injection Method:
-
Dilute the hydrolyzed urine sample with the initial mobile phase.
-
Add internal standards.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
Solid-Phase Extraction (SPE) Method (for sample clean-up and concentration):
-
Condition the SPE column with methanol followed by water.
-
Load the hydrolyzed urine sample onto the column.
-
Wash the column with water to remove interfering substances.
-
Elute the metabolites with methanol or an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase containing the internal standard.
-
Transfer to an autosampler vial for analysis.
-
Protocol 3: Sample Preparation for Fecal Analysis
This protocol outlines the extraction of this compound metabolites from fecal samples.
Materials:
-
Fecal samples.
-
Extraction solvent (e.g., methanol/water mixture).
-
Homogenizer.
-
Centrifuge.
-
Vortex mixer.
-
Microcentrifuge tubes.
Procedure:
-
Homogenize a known weight of the fecal sample in the extraction solvent.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet 2-3 times and pool the supernatants.
-
The pooled supernatant can then be subjected to enzymatic hydrolysis (as in Protocol 1) and subsequent analysis by HPLC or LC-MS.
Protocol 4: UPLC-MS/MS Analysis of this compound Metabolites
This protocol provides a general framework for the UPLC-MS/MS analysis of this compound, ellagic acid, and urolithins.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3-10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest. An example gradient is as follows: 0–1 min (30–70% B), 1–2.5 min (70–95% B), 2.5–3.1 min (95–98% B), 3.1–4.5 min (98% B), and 4.5–6 min (98–30% B).
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Quantifier/Qualifier):
-
Source Parameters: Optimize gas temperature, nebulizer pressure, and capillary voltage for maximum sensitivity.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for metabolite analysis.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the metabolism of this compound. The use of robust analytical techniques like UPLC-MS/MS is critical for obtaining accurate and reliable quantitative data. This information is invaluable for understanding the bioavailability and biological activity of pomegranate-derived compounds, ultimately supporting their potential application in nutrition and medicine.
References
- 1. Influence of the solvents on the extraction of major phenolic compounds (this compound, ellagic acid and gallic acid) and their antioxidant activities in pomegranate aril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20080318877A1 - Purifications of pomegranate ellagitannins and their uses thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102253154A - Method for analyzing gallic acids, ellagic acids and punicalagins A&B in pomegranates and application - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spotify.localizer.co [spotify.localizer.co]
Application Notes and Protocols: Punicalagin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalagin, a large polyphenol and a major ellagitannin found in pomegranates (Punica granatum), is renowned for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4][5][6] As a result, it is a compound of significant interest in the fields of phytochemical analysis, drug development, and nutraceutical research. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, standardization of herbal products, and for understanding its therapeutic potential. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), summarize key quantitative data, and illustrate its involvement in significant biological signaling pathways.
Quantitative Data Presentation
The following tables summarize the key validation parameters for the analysis of this compound using HPLC and HPTLC, as reported in various studies. These values are essential for establishing the performance and reliability of the analytical methods.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Reported Values | Reference |
| Mobile Phase | Acetonitrile and 2% glacial acetic acid | [7] |
| 1% Formic Acid in Milli-Q water | [8] | |
| 0.1% methanol : phosphoric acid (50:50 v/v) | [9] | |
| Detection Wavelength | 257 nm | [10][11] |
| 280 nm | [12] | |
| 378 nm | [13] | |
| Limit of Detection (LOD) | 0.15 to 0.24 mg/g | [7] |
| Recovery | 98.9–102.5% | [7] |
Table 2: HPTLC Method Parameters for this compound Analysis
| Parameter | Reported Values | Reference |
| Mobile Phase | Chloroform: ethyl acetate: formic acid (4:3:3 v/v/v) | [10][11] |
| Detection Wavelength | 257 nm | [10][11] |
| Linearity Range | 100-800 µg/ml | [14] |
| Correlation Coefficient (R²) | 0.9958 | [14] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the quantification of this compound in plant extracts and other matrices. Method optimization may be required depending on the specific sample and instrumentation.
1. Materials and Reagents:
-
This compound standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid (analytical grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Sample material (e.g., pomegranate peel extract)
-
0.22 µm syringe filters
2. Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 50 µg/mL.
3. Sample Preparation:
-
Accurately weigh a known amount of the dried and powdered sample material.
-
Extract the sample with a suitable solvent (e.g., methanol, water) using ultrasonication or another appropriate extraction technique.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and 2% glacial acetic acid in water (Solvent A). A typical gradient could be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol outlines a method for the quantitative estimation of this compound using HPTLC, which is particularly useful for rapid screening of multiple samples.
1. Materials and Reagents:
-
This compound standard
-
Chloroform (AR grade)
-
Ethyl acetate (AR grade)
-
Formic acid (AR grade)
-
Methanol (AR grade)
-
Pre-coated silica gel 60 F254 HPTLC plates
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare working standards in the range of 100-800 µg/mL.[14]
3. Sample Preparation:
-
Extract a known weight of the powdered sample with methanol.
-
Filter the extract and use the clear filtrate for application.
4. Chromatographic Development:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Application: Apply the standard and sample solutions as bands of a specific width using an automated applicator.
-
Mobile Phase: Chloroform: ethyl acetate: formic acid (4:3:3 v/v/v).[10][11]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for a specific distance.
-
Drying: Dry the plate in an oven or with a stream of warm air.
5. Densitometric Analysis:
-
Record the peak areas for the standard and sample spots.
6. Data Analysis:
-
Prepare a calibration curve by plotting the peak area versus the concentration of the this compound standard.
-
Calculate the amount of this compound in the sample from the calibration curve.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.[1][15][16] Understanding these interactions is crucial for drug development and mechanistic studies.
Anti-inflammatory Signaling
This compound has been shown to inhibit pro-inflammatory pathways, primarily by targeting NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling.[15][17] By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]
Anticancer Signaling
In the context of cancer, this compound has been demonstrated to interfere with multiple signaling cascades that regulate cell proliferation, survival, and apoptosis.[1][2] Key targets include the PI3K/Akt/mTOR and MAPK pathways.[18][20] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][21]
Conclusion
This compound serves as a critical analytical standard for the quality control of pomegranate-derived products and as a valuable tool in pharmacological research. The HPLC and HPTLC methods detailed in these notes provide robust and reliable approaches for its quantification. Furthermore, the elucidation of its interactions with key cellular signaling pathways underscores its therapeutic potential and provides a basis for further investigation into its mechanism of action in various disease models. Researchers, scientists, and drug development professionals can utilize this information to advance their studies on this promising natural compound.
References
- 1. This compound in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Cancer Prevention-Via Signaling Pathways Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Pomegranate Juice and this compound [scirp.org]
- 5. This compound | C48H28O30 | CID 16129719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC Evaluation of Phenolic Profile, Nutritive Content, and Antioxidant Capacity of Extracts Obtained from Punica granatum Fruit Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of this compound in pomegranate peels from high-performance thin-layer chromatography [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound regulates signaling pathways in inflammation-associated chronic diseases - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 17. This compound from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Punicalagin in Functional Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction to Punicalagin
This compound is a large polyphenol, specifically an ellagitannin, found in high concentrations in pomegranates (Punica granatum), particularly in the peel.[1] It is responsible for a significant portion of the antioxidant capacity of pomegranate juice.[1][2][3] In the body, this compound is hydrolyzed to ellagic acid and then further metabolized by gut microbiota into urolithins, which are bioactive compounds with various health benefits.[4][5] These properties make this compound a compound of great interest for the development of functional foods and nutraceuticals aimed at preventing and managing chronic diseases.[6]
The primary health benefits associated with this compound consumption include potent antioxidant and anti-inflammatory effects.[2][4][7] Research has indicated its potential in the management or prevention of several conditions, including cardiovascular diseases, certain cancers, diabetes, and neurodegenerative diseases like Alzheimer's.[7][8] Its mechanisms of action often involve the modulation of key signaling pathways related to inflammation and oxidative stress, such as NF-κB, MAPK, and PI3K/Akt pathways.[1][5][9]
Applications in Functional Food Development
This compound's potent bioactivity and natural origin make it an excellent candidate for fortifying a variety of food products.
-
Beverages: Fortification of juices, smoothies, and teas to enhance their antioxidant content. The stability of this compound is generally better in acidic conditions, making fruit-based beverages a suitable matrix.[10]
-
Dairy Products: Incorporation into yogurts and fermented milk products. The interaction with probiotic bacteria can be synergistic, potentially enhancing the biotransformation of this compound into more bioactive urolithins.[4]
-
Bakery and Cereal Products: Addition to bread, nutrition bars, and breakfast cereals. However, thermal stability during processing is a key consideration, as high temperatures can lead to degradation.[11]
-
Dietary Supplements: Development of encapsulated extracts or powders for direct consumption, offering a concentrated dose of this compound.
Challenges in Application:
-
Stability: this compound is sensitive to heat, light, and high pH, which can cause degradation.[10][11] Processing and storage conditions must be carefully controlled.
-
Bioavailability: As a large molecule, this compound itself has low bioavailability. Its health effects are largely attributed to its metabolites (ellagic acid and urolithins).[5][6]
-
Taste Profile: At high concentrations, tannins like this compound can impart an astringent or bitter taste, which may require masking in food formulations.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound for easy comparison and reference in research and development.
Table 1: this compound Content in Pomegranate Components
| Pomegranate Component | This compound Content (mg/g dry weight) | Reference |
|---|---|---|
| Peel (Husk) | 1.6 - 476.0 | [12] |
| Juice | 0.007 - 2.0 g/L (Varies by brand and processing) | [11] |
| Leaves | 197 (from Lafoensia pacari, a related species) |[13] |
Table 2: Bioactivity of this compound (In Vitro)
| Biological Activity | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Anticancer | HepG2 (Hepatoma) | Induced apoptosis and cell cycle arrest at S-phase. PC was more effective than its metabolite, ellagic acid. | [14] |
| Anticancer | HCT116 (Colon) | Exerted selective cytotoxicity and downregulated Anx-A1 protein. | [5] |
| Anti-inflammatory | RAW264.7 (Macrophages) | Strongly inhibited LPS-induced NO, PGE2, IL-1β, IL-6, and TNF-α secretion. | [1] |
| Antioxidant | HepG2 (Hepatoma) | Dose-dependently increased intracellular H2O2 production, indicating ROS modulation. 100 µM PC increased H2O2 by 44.17%. |[14] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Pomegranate Peel
This protocol describes a standard method for extracting this compound for research purposes.
1. Materials and Equipment:
-
Dried pomegranate peel powder
-
Ethanol (40-60% v/v)
-
Ultrasonic bath
-
Centrifuge and tubes
-
Rotary evaporator
-
Freeze-dryer
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
This compound standard (for quantification)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Methanol or Acetonitrile (HPLC grade)
2. Extraction Procedure:
-
Weigh 1 gram of dried pomegranate peel powder and place it in a 50 mL centrifuge tube.
-
Add 30 mL of 40% ethanol.[13]
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[13]
-
Centrifuge the mixture at 5000 x g for 10 minutes to pellet the solid material.[14]
-
Carefully collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator at 40°C to remove the ethanol.[14]
-
Freeze-dry the remaining aqueous extract to obtain a crude polyphenol powder.
3. HPLC Quantification:
-
Mobile Phase: Solvent A: 0.1% TFA in water; Solvent B: Methanol.
-
Gradient: A linear gradient can be established, for example, starting with a low percentage of Solvent B and increasing over time to elute compounds of increasing hydrophobicity. A typical gradient might run from 10% to 70% B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV-Vis detector set to 378 nm.
-
Quantification: Prepare a standard curve using a pure this compound standard. Inject the redissolved extract and quantify the this compound peak area against the standard curve.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol assesses the ability of a this compound extract to scavenge the stable free radical DPPH.
1. Materials and Equipment:
-
This compound extract (dissolved in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol)
-
Methanol or Ethanol
-
96-well microplate reader
-
Ascorbic acid or Trolox (as a positive control)
2. Procedure:
-
Prepare a stock solution of the this compound extract.
-
Create a series of dilutions of the extract in methanol (e.g., 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
-
In a 96-well plate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Plot the % scavenging against the extract concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations: Workflows and Signaling Pathways
Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and analysis of this compound from pomegranate peel.
Signaling Pathway: Anti-inflammatory Action of this compound
Caption: this compound inhibits inflammation by suppressing the MAPK and NF-κB signaling pathways.
References
- 1. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fruitfast.com [fruitfast.com]
- 3. researchgate.net [researchgate.net]
- 4. Benefits of this compound through Probiotic Bacteria [granatumplus.com]
- 5. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomegranate as a Functional Food and Nutraceutical Source | Annual Reviews [annualreviews.org]
- 7. Punicalagins - NutraPedia [nutrahacker.com]
- 8. [PDF] Neuroprotective Potential of this compound, a Natural Component of Pomegranate Polyphenols: A Review. | Semantic Scholar [semanticscholar.org]
- 9. Preventive and Prophylactic Mechanisms of Action of Pomegranate Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Punicalagin Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with punicalagin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: this compound is susceptible to degradation in aqueous solutions, which can often be observed as a color change. This degradation is influenced by several factors, including pH, temperature, and exposure to light. The primary degradation product of this compound is ellagic acid, which has limited solubility in water and can sometimes precipitate out of solution, causing cloudiness or a visible precipitate.
Q2: What is the optimal pH for storing this compound solutions?
A2: this compound exhibits its highest stability in acidic conditions. For short-term storage, maintaining a low pH (around 3.5) is recommended to minimize degradation. As the pH increases towards neutral and alkaline conditions, the rate of degradation significantly increases.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. Therefore, it is advisable to store this compound solutions at low temperatures (e.g., 4°C) to enhance stability. One study reported that ellagitannins, including this compound, from pomegranate peel were degraded by more than 30% at higher temperatures.[1]
Q4: Should I protect my this compound solutions from light?
A4: Yes, exposure to light, particularly UV radiation, can contribute to the degradation of this compound.[2][3][4] It is best practice to store solutions in amber vials or otherwise protect them from light to ensure maximum stability.
Q5: I see a precipitate in my this compound solution. What is it and what should I do?
A5: The precipitate is likely ellagic acid, the primary hydrolysis product of this compound. Ellagic acid is poorly soluble in water and can precipitate out, especially at higher concentrations or after significant degradation has occurred. To address this, you can try to resolubilize the precipitate by acidifying the solution, though it's important to note that the chemical integrity of your original this compound solution has been compromised. For quantitative experiments, it is recommended to prepare fresh solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and analysis of this compound in aqueous solutions.
Issue 1: Rapid Loss of this compound Concentration in Solution
-
Possible Cause: Inappropriate pH of the solution.
-
Troubleshooting Steps:
-
Verify the pH of your aqueous solution. This compound is most stable in acidic conditions.
-
If the pH is neutral or alkaline, prepare a new solution using an acidic buffer (e.g., pH 3.5).
-
For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C.
-
-
Possible Cause: High storage temperature.
-
Troubleshooting Steps:
-
Ensure your solutions are stored at a low temperature, such as 4°C for short-term storage.
-
Avoid repeated freeze-thaw cycles if solutions are stored frozen.
-
-
Possible Cause: Exposure to light.
-
Troubleshooting Steps:
-
Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Minimize the exposure of the solution to ambient light during experimental procedures.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound into other bioactive compounds.
-
Troubleshooting Steps:
-
Always use freshly prepared this compound solutions for your experiments to ensure you are testing the parent compound.
-
If using stored solutions, run a quality control check (e.g., via HPLC) to confirm the concentration of this compound before use.
-
Consider that the degradation products, such as ellagic acid, may also have biological activity that could confound your results.
-
Issue 3: Poor Peak Shape in HPLC Analysis (Tailing or Broadening)
-
Possible Cause: Interaction of this compound with the stationary phase.
-
Troubleshooting Steps:
-
Acidify the mobile phase with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%). This can improve peak shape by suppressing the ionization of silanol groups on the column.
-
Ensure your sample is fully dissolved in the mobile phase before injection.
-
If peak tailing persists, it could indicate column contamination or degradation. Consider washing the column or replacing it.[5][6][7]
-
-
Possible Cause: Column overload.
-
Troubleshooting Steps:
-
Reduce the concentration of the injected sample.
-
Decrease the injection volume.
-
Data Presentation
The stability of this compound is highly dependent on the pH of the aqueous solution. The following table summarizes the percentage of this compound remaining in solution at different pH values over time, as reported in a study.
Table 1: Stability of this compound in Aqueous Solutions at Different pH Values
| Storage Time (days) | pH 3.5 (% Remaining) | pH 5.0 (% Remaining) | pH 7.0 (% Remaining) |
| 0 | 100 | 100 | 100 |
| 30 | ~95 | ~85 | ~70 |
| 60 | ~90 | ~75 | ~50 |
| 90 | ~85 | ~65 | ~35 |
| 180 | 67 | Not Reported | 61 |
Data adapted from a study on the storage stability of liquid extracts from pomegranate peel. The study found that after 180 days of storage in the dark, extracts at pH 3.5 retained 67% of their total soluble phenolic concentration, while those at pH 7.0 retained 61%.[8]
Experimental Protocols
Protocol 1: Quantification of this compound in Aqueous Solution by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound. Specific parameters may need to be optimized for your particular instrument and column.
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC system with a UV-Vis or DAD detector
2. Standard Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
3. Sample Preparation:
-
Dilute your aqueous this compound sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Example Gradient: Start with a low percentage of acetonitrile (e.g., 5-10%) and increase it over time to elute the this compound.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: this compound can be detected at multiple wavelengths, with common choices being around 254 nm and 378 nm.
5. Analysis:
-
Inject the calibration standards and your prepared samples.
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in your samples using the calibration curve.
Signaling Pathway
This compound is known to exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway.[9][10][11][12][13] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The polyphenolic compound this compound protects skin fibroblasts from UVA radiation oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Natural Bioactive-Derived this compound Niosomes in Skin-Aging Processes Accelerated by Oxidant and Ultraviolet Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects Human Retinal Pigment Epithelium Cells from Ultraviolet Radiation-Induced Oxidative Damage by Activating Nrf2/HO-1 Signaling Pathway and Reducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. restek.com [restek.com]
- 8. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates palmitate-induced lipotoxicity in HepG2 cells by activating the Keap1-Nrf2 antioxidant defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Protects Human Retinal Pigment Epithelium Cells from Ultraviolet Radiation-Induced Oxidative Damage by Activating Nrf2/HO-1 Signaling Pathway and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Punicalagin Solubility Challenges in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with punicalagin in cell culture.
Frequently Asked Questions (FAQs)
What is the best solvent to dissolve this compound for cell culture experiments?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] Ethanol and methanol can also be used.[1][2] For direct dissolution in aqueous buffers, Phosphate-Buffered Saline (PBS, pH 7.2) can be used, although solubility is lower than in organic solvents.[1]
What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[3] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a dose-response curve to determine the maximum tolerable concentration for your specific cell line, as primary cells can be more sensitive.[3][4][5] A concentration of 0.1% DMSO is generally considered safe for almost all cell types.[3][4]
My this compound precipitated after I added it to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[6]
-
Add dropwise while mixing: Add the this compound stock solution drop by drop to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[6]
-
Prepare an intermediate dilution: First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of your culture medium.[6]
-
Check the final concentration: The final concentration of this compound in your medium may be too high and exceed its solubility limit in the aqueous environment. Consider lowering the final concentration.[6]
What are the typical working concentrations of this compound for in vitro studies?
The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. Concentrations ranging from 10 µM to 500 µM have been reported in the literature.[7][8][9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
How stable is this compound in cell culture media?
The stability of this compound in aqueous solutions can be influenced by factors such as pH and light exposure. It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment.[1] Aqueous solutions should not be stored for more than one day.[1] Storing stock solutions in small aliquots at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO, as absorbed moisture can reduce solubility.[11] Gentle warming and vortexing can also aid dissolution. |
| A precipitate forms in the culture medium immediately after adding the this compound stock. | The final concentration of this compound exceeds its aqueous solubility. The DMSO stock was not mixed quickly or thoroughly enough. | Lower the final concentration of this compound. Add the stock solution dropwise while gently swirling the pre-warmed media.[6] Prepare an intermediate dilution in a smaller volume of media first. |
| The medium is clear initially, but a crystalline precipitate appears after several hours of incubation. | The compound is slowly coming out of solution over time. The pH of the medium may be changing due to cell metabolism.[6] | Use a medium with a stronger buffering agent like HEPES.[6] Consider reducing the final concentration of this compound. |
| High background cytotoxicity is observed in the vehicle control (DMSO only) wells. | The final DMSO concentration is too high for the cell line being used. | Reduce the final concentration of DMSO to 0.5% or lower.[3][12] Perform a DMSO toxicity curve to determine the no-effect concentration for your cells. |
| Inconsistent results between experiments. | Degradation of this compound in stock or working solutions. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions for each experiment from a stock solution.[1] Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[6] Store aliquots at -20°C or -80°C and protect from light.[6] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~15 mg/mL | [1] |
| Methanol | 5 mg/mL (clear solution) | [2] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
| Water | Punicalagins are more abundant in aqueous extracts of pomegranate peel. | [13][14] |
Table 2: Reported Cytotoxic and Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Effect | Concentration Range | Reference |
| Gastric Cancer (AGS, HGC-27, 23132/87) | Cytotoxicity, Apoptosis, Reduced Invasion | IC50 at 48h between 100-200 µM | [7] |
| Colon Cancer (HCT 116, HT-29, LoVo) | Cytotoxicity, Apoptosis, Reduced Invasion | Dose- and time-dependent cytotoxicity observed. | [15] |
| Various Cancer Lines (U87, PANC-1, A549, 22RV1) | Selective Cytotoxicity | Statistically high cytotoxic effect at all tested doses. | [16] |
| Human Fibroblasts (CCD-1064Sk) | Increased Cell Viability and Migration | 10⁻⁵ M to 10⁻⁸ M | [8][17] |
| Leukemia (THP-1) | S Phase Cell Cycle Arrest, Apoptosis | Not specified, but aqueous extracts with high this compound content were effective. | [13] |
| Human Oral, Colon, and Prostate Cancer Lines | Antiproliferative, Apoptotic | 12.5 - 100 µg/mL | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to a final working concentration in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. b. Dissolve the powder in anhydrous, sterile DMSO to achieve a 10 mM stock solution. For example, for a molecular weight of 1084.7 g/mol , dissolve 10.85 mg in 1 mL of DMSO. c. Vortex thoroughly until the this compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation (e.g., 100 µM): a. Thaw one aliquot of the 10 mM this compound stock solution. b. Pre-warm the complete cell culture medium to 37°C. c. To minimize precipitation, prepare an intermediate dilution first. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM solution. d. Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration (e.g., for 100 µM, add 100 µL of the 1 mM intermediate dilution to 900 µL of medium). e. Mix gently by inversion or swirling. Do not vortex vigorously as this can cause protein denaturation in serum-containing media. f. Use the freshly prepared working solution immediately to treat your cells.
Protocol 2: MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: a. After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Incubate for at least 15 minutes at room temperature, protected from light, with gentle shaking.
-
Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the no-treatment control.
Visualizations
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for in vitro studies with this compound.
This compound Dissolution Troubleshooting
Caption: Troubleshooting logic for this compound precipitation in media.
Signaling Pathways Modulated by this compound
This compound has been reported to regulate several key signaling pathways involved in inflammation and cancer.[18][19][20][21]
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: this compound suppresses the MAPK signaling pathway.[19]
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[19]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C48H28O30 | CID 16129719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro antiproliferative, apoptotic and antioxidant activities of this compound, ellagic acid and a total pomegranate tannin extract are enhanced in combination with other polyphenols as found in pomegranate juice [escholarship.org]
- 10. In vitro antiproliferative, apoptotic and antioxidant activities of this compound, ellagic acid and a total pomegranate tannin extract are enhanced in combination with other polyphenols as found in pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Characterization of pomegranate peel extracts obtained using different solvents and their effects on cell cycle and apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound is cytotoxic to human colon cancer cells by modulating cell proliferation, apoptosis, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JournalAgent⢠- Hakemli Dergiler İçin Online Makale Toplama, DeÄerlendirme ve Yayımlama Sistemi [jag.journalagent.com]
- 17. digibug.ugr.es [digibug.ugr.es]
- 18. This compound regulates signaling pathways in inflammation-associated chronic diseases - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 19. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Punicalagin Isomer Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Punicalagin α and β isomers.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound.
Question: Why am I seeing poor resolution or co-elution of the α and β this compound isomers?
Answer:
Poor resolution between the this compound anomers is a common issue. The separation relies on subtle differences in their polarity.[1][2] Here are several factors to investigate:
-
Mobile Phase Composition: The type and concentration of the acid modifier are critical. Buffers help maintain a constant ionization state for the analytes and suppress the ionization of residual silanol groups on the column's stationary phase, which improves peak shape and resolution.[3][4]
-
Action: Try adjusting the concentration of the acid (e.g., formic acid, acetic acid, phosphoric acid) in the aqueous mobile phase. An optimal concentration is often on a plateau where small variations don't significantly impact the separation.[3]
-
-
Gradient Slope: A shallow gradient can improve the separation of closely eluting peaks.
-
Action: Decrease the rate of change in the organic solvent concentration during the elution of the isomers.
-
-
Column Temperature: Temperature affects solvent viscosity and mass transfer.
-
Column Choice: Not all C18 columns have the same selectivity.
-
Action: If resolution is still poor, consider trying a C18 column from a different manufacturer or one with a different bonding chemistry. Some columns may offer better elution for these specific isomers.[7]
-
Question: My this compound peaks are tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase or column health.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band, leading to poor peak shape.
Question: I'm observing significant drift in the retention times for my this compound peaks. What should I check?
Answer:
Stable retention times are crucial for reliable identification and quantification. Drifting retention times usually point to a problem with the mobile phase, the pump, or the column temperature.
-
Mobile Phase Composition: Inconsistently prepared mobile phase is a common cause.
-
Solution: Prepare fresh mobile phase daily.[5] If using buffers, ensure they are fully dissolved. Premixing the mobile phase components can also ensure consistency.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, will cause retention time shifts.
-
Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection.[5]
-
-
Flow Rate Fluctuation: Leaks or issues with the pump's check valves can cause the flow rate to vary.
-
Solution: Check the system for any visible leaks, especially around fittings.[8] If no leaks are found, sonicate the pump's check valves in isopropanol to clean them or replace them if necessary.
-
-
Temperature Changes: Fluctuations in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Always use a thermostatically controlled column oven to maintain a consistent temperature.[5]
-
Question: My system backpressure is suddenly very high. How do I identify the blockage?
Answer:
High backpressure is typically caused by a blockage somewhere in the system. A systematic approach is the best way to locate it.
-
Start at the Column: Remove the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.
-
Action: Try back-flushing the column. If this doesn't work, the column frit may be plugged and require replacement, or the column itself may be contaminated and need to be replaced.[9]
-
-
Check the Guard Column: If you use a guard column, remove it and re-test the pressure. If the pressure drops, the guard column is blocked.
-
Action: Replace the guard column.[9]
-
-
Inspect Lines and Filters: If the pressure is still high after removing the column, the blockage is upstream. Check in-line filters, tubing, and injector components.
-
Action: Replace any plugged in-line filters. Check for crimped tubing.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound isomer separation?
A typical method uses a reversed-phase C18 column with gradient elution. The mobile phase generally consists of an acidified aqueous phase (A) and an organic solvent like acetonitrile or methanol (B).
Q2: Which acid should I use in my mobile phase and at what concentration?
Formic acid (0.1%), phosphoric acid (0.1-1%), and acetic acid (2%) are commonly used.[1][10][11][12] The optimal choice depends on your specific column and desired separation. A good starting point is 0.1% formic acid in water.
Q3: What wavelength is best for detecting this compound?
This compound shows strong absorbance in the UV region. Common detection wavelengths include 250 nm, 370 nm, and 378 nm.[13][14] A photodiode array (PDA) detector is useful to confirm peak identity by examining the full UV spectrum.
Q4: How should I prepare pomegranate extracts for HPLC analysis?
Samples are typically extracted using solvents like water, methanol, or ethanol.[15][16] It is critical to filter all samples through a 0.22 µm or 0.45 µm membrane filter before injection to prevent particulates from clogging the HPLC system.[1][13]
Q5: Are this compound isomers stable during analysis?
This compound can be sensitive to heat and high pH.[13] It is advisable to keep samples cool and use an acidified mobile phase to ensure stability during the analysis.
Experimental Protocols & Data
Example Experimental Protocol
This protocol is a representative example for the analysis of this compound isomers. Optimization will likely be required for your specific instrument and sample matrix.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Sample Preparation: Extract pomegranate material with a suitable solvent. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.[1]
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 378 nm.[13]
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 25% B
-
20-25 min: Linear gradient from 25% to 50% B
-
25-30 min: Hold at 50% B
-
30-31 min: Return to 5% B
-
31-40 min: Re-equilibration at 5% B
-
Quantitative Data: Example HPLC Parameters
The following table summarizes various reported HPLC conditions for this compound separation, providing a basis for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kinetex 2.6 µm C18, 100 x 4.6 mm[12] | Waters BEH C18, 1.7 µm, 50 x 2.1 mm[10] | C18 Column[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[12] | 0.1% Formic Acid in Water[10] | 2% Glacial Acetic Acid in Water[1] |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile[12] | 0.1% Formic Acid in Acetonitrile[10] | Acetonitrile[1] |
| Elution | Gradient[12] | Gradient[10] | Gradient[1] |
| Flow Rate | 1.8 mL/min[12] | 0.5 mL/min[10] | Not Specified |
| Temperature | 30°C[12] | Not Specified | Not Specified |
| Detection (UV) | 200-600 nm (PDA)[12] | Not Specified | Not Specified |
| Retention Time (α) | ~7.7 min[2] | Not Specified | Not Specified |
| Retention Time (β) | ~9.9 min[2] | Not Specified | Not Specified |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common HPLC separation issues encountered with this compound isomers.
Caption: Troubleshooting workflow for HPLC analysis of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. citrech.it [citrech.it]
- 7. Rapid and Comprehensive Evaluation of (Poly)phenolic Compounds in Pomegranate (Punica granatum L.) Juice by UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. realab.ua [realab.ua]
- 9. agilent.com [agilent.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. CN102253154A - Method for analyzing gallic acids, ellagic acids and punicalagins A&B in pomegranates and application - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. phcogj.com [phcogj.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Bioavailability of Punicalagin in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Punicalagin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low bioavailability of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in animal studies?
A1: The low oral bioavailability of this compound is attributed to several key factors:
-
Large Molecular Weight: this compound is a large polyphenol, which limits its absorption through the intestinal wall via passive diffusion.[1][2][3]
-
Hydrolysis to Ellagic Acid: In the gastrointestinal tract, this compound is hydrolyzed to ellagic acid (EA).[4][5] While EA has its own biological activities, its absorption is also limited.
-
Metabolism by Gut Microbiota: Unabsorbed this compound and ellagic acid are further metabolized by the gut microbiota into smaller, more readily absorbed compounds called urolithins (e.g., Urolithin A, B, C, and D).[4][5] Therefore, the systemic effects observed after oral administration of this compound are often attributed to these metabolites rather than this compound itself.[4][6]
-
Poor Solubility: Ellagic acid, the hydrolysis product of this compound, is classified as a Class IV drug according to the Biopharmaceutical Classification System (BCS), meaning it has low solubility and low permeability, further limiting its absorption.[7]
-
Protein Binding: this compound can bind to proteins in a protein-rich environment, which can prevent its hydrolysis and the subsequent release of free ellagic acid.[5]
Q2: What are the primary metabolites of this compound found in plasma, and what are their biological activities?
A2: The primary metabolites of this compound detected in plasma after oral administration are ellagic acid and urolithins.[5][8][9]
-
Ellagic Acid (EA): Formed by the hydrolysis of this compound in the gut.[4][5]
-
Urolithins: These are dibenzopyran-6-one derivatives produced by the gut microbiota from ellagic acid.[4][5] Common urolithins found in plasma and urine include Urolithin A, B, and C.[4][5]
These metabolites, particularly urolithins, are considered the primary bioactive molecules responsible for the health benefits associated with pomegranate consumption.[4][6] They have been shown to possess anti-inflammatory, antioxidant, and other beneficial properties.[10]
Q3: How can I improve the bioavailability of this compound in my animal studies?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nano-range can increase its surface area and improve its dissolution rate and absorption.[4]
-
Herbosomes (Phytosomes): Complexing this compound with phospholipids to create herbosomes can enhance its lipophilicity and facilitate its transport across the intestinal membrane.[1][2][11]
-
Microencapsulation: Encapsulating this compound can protect it from degradation in the upper gastrointestinal tract and allow for a more controlled release in the intestine.
-
Subcutaneous Polymeric Implants: For sustained, long-term delivery and to bypass first-pass metabolism, subcutaneous implants can be a viable option, leading to significantly higher plasma concentrations of its metabolite, ellagic acid, compared to dietary administration.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or undetectable levels of this compound in plasma | 1. Rapid Metabolism: this compound is quickly hydrolyzed to ellagic acid and further metabolized by gut microbiota.[4][5] 2. Poor Absorption: Due to its large size and low lipophilicity.[1][2][3] 3. Inadequate Dose: The administered dose may be too low to achieve detectable plasma concentrations. 4. Timing of Blood Collection: Blood samples may have been collected outside the optimal time window for detecting the peak concentration (Tmax). 5. Analytical Method Sensitivity: The limit of detection (LOD) of the analytical method may not be low enough. | 1. Analyze for Metabolites: Shift the focus of your analysis from this compound to its primary metabolites, ellagic acid and urolithins, which are more likely to be present in detectable concentrations.[4][6] 2. Increase Dose: Consider a dose-escalation study to determine if higher doses result in detectable plasma levels of this compound.[13][14][15] 3. Optimize Blood Collection Times: Conduct a pilot pharmacokinetic study with more frequent blood sampling at early time points (e.g., 0.5, 1, 2, 4 hours post-administration) to determine the Tmax. 4. Enhance Analytical Sensitivity: Utilize a highly sensitive analytical method such as UPLC-MS/MS for quantification.[6][16][17] 5. Improve Bioavailability: Employ formulation strategies like nanoparticles or herbosomes.[1][2][4][11] |
| High inter-individual variability in plasma concentrations | 1. Differences in Gut Microbiota: The composition and activity of the gut microbiota can vary significantly between individual animals, leading to differences in the rate and extent of this compound metabolism to urolithins.[7][18] 2. Genetic Factors: Genetic polymorphisms in drug-metabolizing enzymes and transporters can influence absorption and metabolism.[18] 3. Physiological State: Factors such as age, sex, and health status can affect drug metabolism.[18][19] 4. Food Matrix Effects: The presence of food in the stomach can alter the absorption of this compound.[20] | 1. Standardize Gut Microbiota: Consider co-housing animals to promote a more uniform gut microbiome. In some cases, fecal microbiota transplantation (FMT) from a donor with a known metabolic profile could be considered. 2. Increase Sample Size: A larger number of animals per group will help to account for inter-individual variability and improve the statistical power of your study. 3. Control for Confounding Factors: Use animals of the same age, sex, and health status. Ensure consistent housing and environmental conditions. 4. Standardize Feeding Protocol: Administer this compound at the same time each day relative to the feeding schedule. For acute studies, fasting animals overnight before administration can reduce food matrix effects. |
| Degradation of this compound in samples | 1. Instability in Solution: this compound can be unstable in aqueous solutions, especially at certain pH levels and when exposed to heat, light, or strong oxidizers.[21][22][23] 2. Improper Sample Handling and Storage: Delays in processing blood samples or storage at inappropriate temperatures can lead to degradation. | 1. Optimize Sample Preparation: Prepare this compound solutions fresh before each experiment. Use a suitable solvent and protect the solution from light and heat.[21] 2. Proper Sample Handling: Process blood samples immediately after collection. Centrifuge at a low temperature (e.g., 4°C) to separate plasma.[12] 3. Appropriate Storage: Store plasma samples at -80°C until analysis to minimize degradation. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for this compound and its metabolites from animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Standardized Pomegranate Extract (SPE) | 500 | 192.5 | 2 | - | [11] |
| Herbosomes of SPE | 500 | 466.3 | 2 | - | [11] |
| 6% this compound in diet | ~600-1200/day | ~30,000 | - | - | [8][9] |
Table 2: Plasma Concentrations of Ellagic Acid (a this compound Metabolite) in Rats
| Delivery Method | Dose | Plasma Ellagic Acid Concentration (ng/mL) | Reference |
| Dietary Administration | ~19 mg/day | 4.36 ± 0.83 | [12] |
| Subcutaneous Polymeric Implants | 40 mg/implant (2 implants) | 589 ± 78 | [12] |
Experimental Protocols
1. Oral Gavage Administration in Rats
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Preparation of Dosing Solution:
-
For aqueous solutions, dissolve this compound in distilled water. Sonication may be required to aid dissolution.[24]
-
For suspensions, a vehicle such as 0.5% carboxymethylcellulose (CMC) can be used.
-
Prepare the dosing solution fresh on the day of the experiment.
-
-
Dosing Procedure:
-
Fast the animals overnight (with free access to water) before dosing to minimize food interaction.
-
Weigh the animal to determine the correct dosing volume.
-
Administer the this compound solution or suspension using a ball-tipped gavage needle. The volume is typically 1-2 mL for an adult rat.
-
Carefully insert the needle into the esophagus and deliver the dose directly into the stomach.
-
2. Blood Collection for Pharmacokinetic Studies in Rats
-
Method: Serial blood sampling from the saphenous vein is a common and minimally invasive technique suitable for pharmacokinetic studies.[25] Retro-orbital sinus or subclavian vein collection can also be used but may require more technical expertise.[12][26]
-
Procedure (Saphenous Vein):
-
Gently restrain the rat.
-
Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.
-
Apply gentle pressure above the joint to make the vein more prominent.
-
Puncture the vein with a sterile 25-27 gauge needle.[25]
-
Collect the required blood volume (typically 100-200 µL) into a micro-collection tube containing an anticoagulant (e.g., EDTA or heparin).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Sample Processing:
-
Immediately after collection, gently invert the collection tube several times to mix the blood with the anticoagulant.
-
Centrifuge the blood sample at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.[12]
-
Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
3. UPLC-MS/MS Method for Quantification of this compound and Metabolites in Plasma
-
Sample Preparation (Plasma Extraction):
-
Acidify 1 mL of plasma to pH 2.5 with phosphoric acid.
-
Add acetonitrile and vortex for 1 minute.
-
Centrifuge at 3,500 g for 10 minutes at 4°C.[12]
-
The supernatant can be further processed for analysis.
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound and its metabolites.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, ellagic acid, and urolithins need to be optimized.
-
Visualizations
Caption: Metabolic pathway of this compound after oral administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of standardized pomegranate extract-phospholipid complex as an effective drug delivery tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. spotify.localizer.co [spotify.localizer.co]
- 7. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Evaluation of the bioavailability and metabolism in the rat of this compound, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 13. Subacute and subchronic toxicity of microencapsulated pomegranate juice in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Repeated oral administration of high doses of the pomegranate ellagitannin this compound to rats for 37 days is not toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Factors driving the inter-individual variability in the metabolism and bioavailability of (poly)phenolic metabolites: A systematic review of human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. escholarship.org [escholarship.org]
- 25. hkstp.org [hkstp.org]
- 26. researchgate.net [researchgate.net]
Punicalagin degradation kinetics under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of punicalagin under various storage conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a large polyphenol, specifically an ellagitannin, found in high concentrations in pomegranates. It is known for its potent antioxidant properties. The stability of this compound is crucial for research and drug development as its degradation can lead to a loss of biological activity and the formation of other compounds, such as ellagic acid, which may have different properties. Ensuring its stability is key to obtaining accurate and reproducible experimental results.
Q2: What are the main factors that affect this compound stability in a solution?
A2: The primary factors that influence this compound's stability in aqueous solutions are temperature, pH, and exposure to light.[1][2] Generally, higher temperatures, alkaline pH conditions, and direct exposure to sunlight will accelerate its degradation.[1]
Q3: What are the degradation products of this compound?
A3: this compound primarily degrades through hydrolysis into smaller, related molecules. The main degradation pathway involves its breakdown into ellagic acid and gallagic acid.[3] Under the influence of gut microbiota, ellagic acid can be further metabolized into urolithins.[3][4]
Q4: What are the recommended storage conditions for this compound in solid form and in solution?
A4: In its solid, crystalline form, this compound is relatively stable when stored at -20°C. For aqueous solutions, it is recommended to prepare them fresh before use. If short-term storage is necessary, it should be at a low pH (around 3.5), at a low temperature (4°C), and protected from light.[2][5] Storage of aqueous solutions for more than a day is generally not recommended due to significant degradation.
Q5: How can I quantify the amount of this compound in my samples to assess its degradation?
A5: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), typically coupled with a UV-Vis or Mass Spectrometry (MS) detector.[1][6][7][8] These techniques allow for the separation of this compound from its degradation products and other compounds in the sample matrix, enabling accurate quantification.
Troubleshooting Guides
Issue: I am observing rapid degradation of my this compound standard in solution.
-
Question: Is your solution's pH appropriate?
-
Answer: this compound is most stable in acidic conditions (pH 3.5).[2] It degrades rapidly in neutral and alkaline solutions. Check the pH of your solvent or buffer. If you are using water, its pH might be close to neutral. Consider using a buffer with a pH in the acidic range.
-
-
Question: How are you storing your solution?
-
Question: How old is your solution?
-
Answer: It is highly recommended to use freshly prepared solutions of this compound for experiments. Significant degradation can occur in aqueous solutions, even within 24 hours.
-
Issue: My experimental results are inconsistent and not reproducible.
-
Question: Are you consistently using freshly prepared this compound solutions for each experiment?
-
Answer: Due to its instability in solution, using a stock solution prepared on different days can introduce significant variability. Prepare a fresh solution from solid this compound for each set of experiments to ensure consistency.
-
-
Question: Are your storage conditions for stock solutions identical between experimental runs?
-
Answer: Even slight variations in storage temperature or light exposure can alter the rate of degradation. Ensure that if you must store a solution, the conditions are strictly controlled and identical each time.
-
-
Question: Have you checked for the presence of degradation products in your stock solution?
-
Answer: Before starting an experiment, consider running an analytical check (e.g., a quick HPLC run) of your this compound solution to confirm its purity and concentration. The presence of significant peaks corresponding to ellagic acid or other byproducts indicates degradation.
-
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on the storage conditions. Below are summaries of degradation data under various environmental stressors.
Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (Data derived from a study where this compound solution (10 µg/mL) was heated for one hour)
| Temperature (°C) | This compound Remaining (%) |
| 30 | ~98% |
| 40 | ~95% |
| 50 | ~90% |
| 60 | ~85% |
| 70 | ~78% |
| 80 | ~70% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (Data derived from a study on pomegranate peel extract stored for 180 days)
| pH | Total Soluble Phenolics Remaining (%) | Antioxidant Activity Remaining (%) |
| 3.5 | 67% | 58% |
| 5.0 | Data not specified | Data not specified |
| 7.0 | 61% | 43% |
Table 3: Effect of Light on this compound Stability in Aqueous Solution (Data derived from a study on pomegranate peel extract stored at low pH (3.5) for 180 days)
| Light Condition | Total Soluble Phenolics Remaining (%) | Antioxidant Activity Remaining (%) |
| Dark Packaging | 67% | 58% |
| Exposed to Light | Data not specified | Data not specified |
Experimental Protocols
Protocol: Conducting a this compound Stability Study
This protocol outlines the steps to assess the stability of this compound in an aqueous solution under specific storage conditions (e.g., varying temperature and pH).
1. Materials and Reagents:
-
High-purity this compound standard
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase acidification)
-
Buffers of desired pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH)
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a UV-Vis (set to ~254 nm or 378 nm) or MS detector
-
C18 analytical column
-
Temperature-controlled chambers/incubators
-
Light-protective (amber) and clear vials
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of solid this compound and dissolve it in a suitable solvent (e.g., methanol or a 50:50 water/acetonitrile mix) to prepare a concentrated stock solution.
-
From the stock solution, prepare working solutions at a defined concentration (e.g., 50 µg/mL) in the different aqueous buffers (e.g., pH 3.5, 5.0, 7.0) you intend to test.
3. Experimental Setup for Storage Conditions:
-
Aliquots of each working solution should be placed into both clear and amber vials to test for photodegradation.
-
Place the sets of vials in temperature-controlled environments (e.g., 4°C, 25°C, 40°C).
4. Time-Point Sampling and Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately analyze the sample using a validated HPLC/UPLC method. A typical method would involve a C18 column and a gradient elution with an acidified water/acetonitrile mobile phase.[6][7][9]
-
Record the peak area of the this compound peak at each time point.
5. Data Analysis and Kinetics Calculation:
-
Calculate Concentration: Use the peak area at each time point (At) and the initial peak area (A0) to determine the percentage of this compound remaining: (% Remaining) = (A_t / A_0) * 100.
-
Determine Reaction Order: To determine if the degradation follows first-order kinetics (which is common for degradation of single compounds), plot the natural logarithm of the concentration (ln[this compound]) versus time. If the plot is linear, the reaction is first-order.
-
Calculate Rate Constant (k): The slope of the linear plot from the previous step is equal to the negative of the rate constant (-k).
-
Calculate Half-Life (t1/2): For a first-order reaction, the half-life can be calculated using the formula: t_1/2 = 0.693 / k.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of this compound into Ellagic Acid by Selected Probiotic Bacteria: A Study of the Underlying Mechanisms by MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the solvents on the extraction of major phenolic compounds (this compound, ellagic acid and gallic acid) and their antioxidant activities in pomegranate aril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cellular Uptake of Punicalagin in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the cellular uptake of Punicalagin.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Low Solubility of this compound in Aqueous Solutions
-
Problem: You observe precipitation or cloudiness when dissolving this compound in your cell culture medium.
-
Cause: this compound has poor water solubility.
-
Solution:
-
Use a Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol.[1] The solubility of this compound is approximately 10 mg/mL in DMSO and 15 mg/mL in ethanol. Subsequently, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The stability of this compound is pH-dependent. In acidic conditions, it undergoes rapid interconversion between its α and β anomers. While its solubility in PBS (pH 7.2) is approximately 5 mg/ml, it's not recommended to store the aqueous solution for more than a day.[2] For experiments, prepare fresh dilutions from your stock solution.
-
Issue 2: Instability and Degradation of this compound in Cell Culture Media
-
Problem: You observe a decrease in the effective concentration of this compound over the course of your experiment, leading to inconsistent results.
-
Cause: this compound can be unstable in aqueous solutions, especially at physiological pH and temperature, and can be degraded by heat, solar radiation, and strong oxidizers.[3] Temperatures above 60°C can promote its degradation.[4]
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Minimize Light Exposure: Protect your this compound solutions and cell cultures from direct light to prevent photodegradation.
-
Control Temperature: Maintain a consistent and appropriate temperature (e.g., 37°C for cell culture) and avoid repeated freeze-thaw cycles of the stock solution.
-
Phenol Red Interference: Be aware that components of the cell culture medium, such as phenol red, can potentially interfere with assays. It is advisable to use serum-free media during incubation where possible to minimize interference.[5]
-
Issue 3: Aggregation of Nanoparticles in Cell Culture Media
-
Problem: You observe aggregation and precipitation of your this compound-loaded nanoparticles in the cell culture medium.
-
Cause: The high ionic strength and protein content of cell culture media can destabilize nanoparticles, leading to aggregation. This is influenced by factors like particle size, surface charge, and the presence of stabilizing agents.
-
Solution:
-
Surface Modification: Utilize nanoparticles with surface modifications that enhance stability. PEGylation (coating with polyethylene glycol) is a common strategy to prevent protein adsorption and aggregation, thus prolonging circulation time in vivo and improving stability in vitro.[6] Chitosan coating can also be used.[7]
-
Control pH: The pH of the dispersion medium can significantly impact the stability of nanoparticles stabilized by charged surfactants. Maintaining a neutral or slightly alkaline pH (7-9) can help maintain electrostatic repulsion between particles.[8]
-
Optimize Nanoparticle Concentration: High concentrations of nanoparticles can increase the likelihood of aggregation. Determine the optimal concentration range for your specific nanoparticles and cell type.
-
Gentle Handling: Avoid vigorous shaking or vortexing. Use gentle inversion or slow stirring to resuspend nanoparticles.[8]
-
Serum Pre-incubation: In some cases, pre-incubating nanoparticles with serum can lead to the formation of a protein corona that stabilizes them against further aggregation in the complete cell culture medium.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to enhance the cellular uptake of this compound in vitro?
A1: Nanoencapsulation is the most widely reported and effective method. Encapsulating this compound into nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)) and coated with PEG (polyethylene glycol) and/or chitosan, can significantly improve its cellular uptake and therapeutic efficacy.[6][7]
Q2: How can I quantify the cellular uptake of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a common and reliable method to quantify the amount of this compound taken up by cells. This involves lysing the cells after treatment and analyzing the lysate for this compound content.[10][11] A standard calibration curve for this compound should be generated to accurately determine its concentration in the samples.[10]
Q3: What are the key signaling pathways modulated by this compound following its cellular uptake?
A3: this compound is known to modulate several key signaling pathways involved in inflammation and cell survival. Notably, it has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by preventing the degradation of IκBα and the nuclear translocation of p65.[12][13][14] It also interacts with the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathway, which can influence processes like cell survival and apoptosis.[15][16]
Q4: What concentration of this compound should I use for my in vitro experiments?
A4: The optimal concentration of this compound depends on the cell type and the specific biological effect being investigated. It is crucial to perform a dose-response study to determine the cytotoxic and effective concentrations for your experimental model. For example, in some studies, concentrations ranging from 10 µM to 100 µM have been used.[17] Non-cytotoxic concentrations are typically used for studying its anti-inflammatory and other non-apoptotic effects.[14]
Data Presentation
Table 1: Comparison of the Efficacy of Free this compound vs. Nano-formulated this compound
| Formulation | Cell Line | Effect Measured | Result | Reference |
| Free this compound | HepG2 | Cell Viability Reduction (at 100 µg/mL) | ~15% | [11] |
| This compound Nanoparticles | HepG2 | Cell Viability Reduction (at 100 µg/mL) | ~44% | [11] |
| This compound-loaded PLGA-CS-PEG NPs | HCT 116 & Caco-2 | Induction of Cell Cycle Arrest | Significant increase in G0/G1 phase | [7] |
| This compound-Phospholipid Complex | Caco-2 | Permeability Enhancement | ~2-fold increase | [10] |
Experimental Protocols
1. Protocol for Preparation of this compound-Loaded PLGA-CS-PEG Nanoparticles
This protocol is a synthesized method based on the oil-in-water single emulsion solvent evaporation technique.[6][7]
-
Materials: PLGA, Chitosan, PEG, this compound, Chloroform, Polyvinyl alcohol (PVA), Glacial acetic acid.
-
Procedure:
-
Dissolve a specific amount of PLGA and this compound in chloroform to create the oil phase.
-
Prepare an aqueous solution of PVA.
-
For chitosan coating, prepare a chitosan solution in glacial acetic acid and add it to the PVA solution.[7]
-
For PEGylation, add PEG to the aqueous PVA and chitosan solution.[7]
-
Add the oil phase to the aqueous phase and emulsify using a probe sonicator to form an oil-in-water emulsion.
-
Stir the emulsion overnight at room temperature to allow for the evaporation of the organic solvent (chloroform).
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess reagents, and then lyophilize for storage.
-
2. Protocol for MTT Cell Viability Assay
This protocol is a standard procedure for assessing cell viability after treatment with this compound or its nano-formulations.[5][18][19]
-
Materials: 96-well plates, cells of interest, complete culture medium, this compound/Punicalagin nanoparticles, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its nano-formulations and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Mandatory Visualizations
References
- 1. Stabilization of PE with Pomegranate Extract: Contradictions and Possible Mechanisms [mdpi.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic Compounds Recovery from Pomegranate (Punica granatum L.) By-Products of Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Drug-loaded PEG-PLGA nanoparticles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ellagitannin-loaded CS-PEG decorated PLGA nano-prototype promotes cell cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Serum proteins prevent aggregation of Fe2O3 and ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of standardized pomegranate extract-phospholipid complex as an effective drug delivery tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. famecancermuseum.com [famecancermuseum.com]
- 12. This compound inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound AND PUNICALIN SUPPRESS THE ADIPOCYTE DIFFERENTIATION THROUGH THE TRANSCRIPTION FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
Strategies to prevent Punicalagin precipitation in experimental solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Punicalagin in experimental solutions.
Troubleshooting Guide: this compound Precipitation
This compound precipitation can arise from several factors, including improper dissolution, solution instability, and interactions with other components in the experimental medium. This guide provides a systematic approach to identifying and resolving these issues.
Visual Guide to Troubleshooting this compound Precipitation
Caption: A flowchart to diagnose and resolve this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in my chosen solvent. What should I do?
A1: Ensure you are using a recommended solvent and concentration. This compound has good solubility in organic solvents like DMSO, ethanol, and dimethylformamide. For aqueous solutions, solubility is lower. If you encounter issues:
-
Increase Sonication Time: Gentle sonication can aid dissolution.
-
Warm the Solvent: Slightly warming the solvent (to no more than 37°C) can improve solubility. Avoid excessive heat, as it can degrade the compound.
-
Use a Co-solvent: For aqueous solutions, preparing a concentrated stock in an organic solvent first and then diluting it into the aqueous buffer is recommended.
Q2: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What is the likely cause?
A2: This is a common issue and can be attributed to several factors:
-
Interaction with Serum Proteins: this compound can bind to and precipitate proteins, a common issue in media containing fetal bovine serum (FBS) or other sera.
-
pH of the Medium: this compound is more stable in acidic conditions. Most cell culture media are buffered at a neutral pH (around 7.2-7.4), which can reduce its stability and lead to precipitation over time.
-
High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit in that specific aqueous environment.
-
Solvent Shock: Adding a large volume of organic solvent stock to the aqueous medium can cause the compound to crash out of solution.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Stock Dilution: Add the this compound stock solution to the culture medium dropwise while gently swirling. This helps to avoid localized high concentrations.
-
Reduce Serum Concentration: If experimentally feasible, reduce the percentage of serum in your culture medium or consider using a serum-free medium.
-
Use a Lower pH Medium: If your cells can tolerate it, using a medium with a slightly more acidic pH may improve this compound stability.
-
Prepare Fresh Working Solutions: Due to its limited stability in aqueous solutions, it is best to prepare the final working solution immediately before use.
-
Filter Sterilization: After diluting the this compound stock into the final medium, you can filter-sterilize the solution using a 0.22 µm filter to remove any initial microprecipitates.
Q4: What is the recommended method for preparing a this compound stock solution?
A4: A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to dissolve the this compound powder in a suitable organic solvent, such as DMSO, at a high concentration to create a stock solution that can be stored at -20°C or -80°C.
Q5: For how long can I store my this compound stock and working solutions?
A5:
-
Stock Solutions: When dissolved in an anhydrous organic solvent like DMSO and stored at -20°C or below, this compound stock solutions are generally stable for several months. However, it is always best to refer to the manufacturer's recommendations.
-
Aqueous Working Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day. It is strongly advised to prepare these fresh for each experiment.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 | [1] |
| Ethanol | 15 | [1] |
| Dimethylformamide (DMF) | 25 | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 | [1] |
| Methanol | 5 |
Table 2: Influence of pH on this compound Stability in Aqueous Solutions
| pH | Stability | Recommendation | Reference |
| Acidic (e.g., pH 3.5) | High stability. Retains a significant portion of its concentration and antioxidant activity over extended periods. | Ideal for storage of aqueous solutions, though may not be suitable for all biological experiments. | [2][3] |
| Neutral (e.g., pH 7.0) | Moderate stability. Degradation is observed over time. | Prepare fresh solutions for immediate use. Avoid prolonged storage. | [2][3] |
| Alkaline (e.g., pH > 7.0) | Low stability. Rapid degradation occurs. | Avoid alkaline conditions. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for long-term storage and subsequent dilution into experimental solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine the Desired Stock Concentration: Based on the solubility data (Table 1), decide on a suitable stock concentration (e.g., 10 mg/mL in DMSO).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Objective: To dilute the concentrated this compound stock solution into cell culture medium for in vitro experiments while minimizing the risk of precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
-
Sterile serological pipettes
Methodology:
Caption: Workflow for preparing a this compound working solution.
-
Thaw the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Calculate the Required Volumes: Determine the volume of the stock solution needed to achieve the desired final concentration in your culture medium. Aim to keep the final concentration of the organic solvent (e.g., DMSO) in the medium as low as possible (typically below 0.5%).
-
Dilute the Stock Solution:
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution drop by drop. This gradual addition is crucial to prevent "solvent shock" and subsequent precipitation.
-
-
Mix Thoroughly: Gently vortex the final working solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution for your experiment without delay. Do not store aqueous working solutions.
References
Method refinement for accurate Punicalagin quantification in complex matrices
Technical Support Center: Accurate Punicalagin Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound?
A1: The primary challenges include:
-
Matrix Effects: Complex sample matrices, such as those from pomegranate peel, juice, or biological fluids, contain numerous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2]
-
Analyte Stability: this compound is susceptible to degradation under certain conditions, including exposure to heat, light, and specific pH values.[3]
-
Chromatographic Resolution: Achieving baseline separation of this compound anomers (α and β) and distinguishing them from other closely related polyphenols can be difficult.
-
Extraction Efficiency: Inefficient extraction from the sample matrix can lead to low recovery and underestimation of the this compound concentration.[4][5]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most widely used and reliable technique.[6][7][8]
-
HPLC-DAD/UV: Offers good selectivity and sensitivity for routine analysis.[6]
-
LC-MS/MS: Provides higher sensitivity and specificity, making it ideal for complex matrices and trace-level quantification.[8][9]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix-induced signal variations.[1]
-
Dilution: Diluting the sample can reduce the concentration of matrix components.
-
Chromatographic Optimization: Adjusting the mobile phase gradient and column chemistry can help separate this compound from co-eluting matrix components.
Q4: What are the optimal storage conditions for this compound standards and samples?
A4: this compound is sensitive to degradation. To ensure stability:
-
Standards: Store solid standards in a cool, dark, and dry place. Prepare stock solutions in a suitable solvent (e.g., methanol or water with a small amount of acid) and store them at -20°C or below.[10]
-
Samples: After extraction, samples should be stored at low temperatures (e.g., -80°C) and protected from light to prevent degradation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Poor Peak Shape or Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape.[1][9] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[11] |
Problem 2: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent, time, and temperature. Consider using advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[4] |
| Analyte Degradation during Sample Prep | Minimize exposure to high temperatures and light. Work quickly and keep samples on ice.[3] |
| Adsorption to Vials or Tubing | Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Incomplete Elution from SPE Cartridge | Optimize the SPE elution solvent and volume. |
Problem 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Sample Inhomogeneity | Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. |
| Instrument Variability | Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify the autosampler is injecting the correct volume. |
| Standard Degradation | Prepare fresh calibration standards regularly and store them properly. |
| Matrix Effects Varying Between Samples | Use an appropriate internal standard and validate the method for matrix effects across different sample lots.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Pomegranate Peel
This protocol describes a standard solid-liquid extraction method.
-
Sample Preparation: Dry the pomegranate peels at a controlled temperature (e.g., 50°C) and grind them into a fine powder (e.g., passing through a 100-mesh sieve).[12]
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C).[12]
-
-
Final Preparation: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis. Filter the final solution through a 0.22 µm syringe filter before injection.[9]
Protocol 2: HPLC-UV Method for this compound Quantification
-
Instrumentation: A standard HPLC system with a UV/DAD detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Elution:
-
Start with a suitable gradient program to ensure good separation of this compound anomers and other compounds. A typical gradient might start at 10% B, increase to 55% B over 10 minutes, then to 100% B, followed by re-equilibration.[13]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[13]
-
Quantification: Use an external standard calibration curve prepared with a certified this compound standard.
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.15 - 0.24 mg/g | [7] |
| Limit of Quantification (LOQ) | Varies by method | [9] |
| Recovery | 98.9 - 102.5% | [7] |
| Precision (RSD) | < 2.2% | [7] |
Table 2: this compound Content in Different Pomegranate Parts
| Pomegranate Part | This compound Content (mg/g) | Reference |
| Pericarp (Peel) | 28.03 - 138.232 | [7][15] |
| Juice | 0.007 - 0.3 g/L | [9] |
| Seeds | Lower concentrations | [7] |
| Leaves | Lower concentrations | [7] |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. spotify.localizer.co [spotify.localizer.co]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on the extraction of polyphenols from pomegranate peel for this compound purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of analytical method for the quality control of the fruit bark of Punica granatum L. (pomegranate) and antichemotatic activity of extract and rich fraction in punicalagins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of punicalagins in commercial preparations and pomegranate cultivars, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. CN102253154A - Method for analyzing gallic acids, ellagic acids and punicalagins A&B in pomegranates and application - Google Patents [patents.google.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. CN106349301A - Method for separating and purifying this compound in pomegranate peel - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Punicalagin in Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the effective in vivo administration of punicalagin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am administering this compound orally but cannot detect it in the plasma. Is my experiment failing?
A1: Not necessarily. This is a common observation. This compound has very low oral bioavailability because it is extensively metabolized in the gastrointestinal tract.[1][2] It is hydrolyzed to ellagic acid (EA) in the small intestine, and the unabsorbed EA is further metabolized by gut microbiota into urolithins (e.g., Urolithin A, Urolithin B).[1][3][4] Therefore, instead of this compound, you should look for its metabolites, primarily ellagic acid and urolithins, in plasma and urine.[5][6] One study in rats detected a maximum plasma concentration (Cmax) of ellagic acid at 1 hour post-ingestion.[1]
Q2: What is the primary bioactive compound in vivo – this compound, ellagic acid, or urolithins?
A2: This is a key point of consideration. Due to the rapid and extensive metabolism of this compound after oral administration, the observed systemic biological effects are often attributed to its metabolites, ellagic acid and, more significantly, urolithins.[1] Urolithins are considered the "real" bioactive molecules in many systemic contexts as they are more readily absorbed and distributed to various tissues.[1][4] However, if your research focus is on the direct effects within the gastrointestinal tract, then this compound and ellagic acid are the relevant compounds.
Q3: How do I choose the best administration route for my study?
A3: The optimal route depends on your research objective:
-
Oral (Gavage/Diet): Choose this route if you are studying the effects of this compound on the gastrointestinal tract or if you want to investigate the bioactivity of its gut-derived metabolites (urolithins) systemically.[7] This route mimics dietary consumption but results in low bioavailability of the parent compound.[2]
-
Intravenous (IV): Use IV administration if your goal is to study the direct systemic effects of the intact this compound molecule, bypassing gut metabolism.[2] This route provides 100% bioavailability and allows for precise control over plasma concentrations.
-
Intraperitoneal (IP): IP injection is another method to achieve systemic exposure, bypassing first-pass metabolism in the liver. It generally results in higher bioavailability than oral administration. It has been effectively used in studies on inflammation.[8]
-
Subcutaneous (SC): SC administration, particularly via polymeric implants, can be used for achieving sustained, long-term release of this compound, which can be beneficial for chronic studies and improving the plasma concentration of its metabolite, ellagic acid, compared to dietary administration.[9]
Q4: What is a recommended starting dosage for this compound in rodents?
A4: Dosages vary widely based on the administration route, animal model, and therapeutic area.
-
Oral: Doses can range from 20 mg/kg/day to much higher concentrations mixed in the diet.[7][10] For example, studies have used 25 and 50 mg/kg/day orally in mice to investigate hepatoprotective effects.[10] In rats, repeated oral administration of a diet containing 6% this compound was found to be non-toxic.[11][12]
-
Intravenous: A dose of 10 mg/kg has been used in rats for pharmacokinetic studies.[2]
-
Intraperitoneal: A dose of 50 mg/kg/day was used in mice to study anti-inflammatory effects in a rheumatoid arthritis model.[8]
-
Subcutaneous: A study in rats used subcutaneous implants loaded with 40 mg of this compound for a 10-day study.[9]
It is crucial to perform a dose-response study for your specific model and endpoint.
Q5: Are there any toxicity concerns with this compound?
A5: this compound is generally considered safe with low toxicity, especially via the oral route.[1][11]
-
The acute oral LD50 in rats and mice is greater than 5,000 mg/kg.[11]
-
The intraperitoneal LD50 is significantly lower, at 187 mg/kg in mice and 217 mg/kg in rats, indicating greater caution is needed for parenteral routes.[11]
-
A 90-day subchronic study in rats established a No Observed Adverse Effect Level (NOAEL) of 600 mg/kg/day, the highest dose tested.[13]
-
However, one study noted that a subcutaneous dose of 25 mg/kg induced liver damage in rats, whereas a 12.5 mg/kg dose was protective, suggesting a potential dose-dependent biphasic effect.[11]
Q6: My this compound solution is unstable or difficult to dissolve. What should I do?
A6: this compound is a large, water-soluble polyphenol.[3] For oral administration, it can often be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).[10] For IV or IP injections, ensure it is fully dissolved in a sterile, physiologically compatible solvent like saline or DMSO, followed by dilution. Due to its hydrolyzable nature, solutions should be prepared fresh before each use to avoid degradation into ellagic acid and other byproducts.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (IV) - 10 mg/kg | Intragastric (IG) - 100 mg/kg | Intragastric (IG) - 200 mg/kg | Intragastric (IG) - 400 mg/kg |
| Cmax (µg/mL) | - | 1.91 ± 0.54 | 10.3 ± 4.1 | 34.8 ± 12.7 |
| Tmax (h) | - | 2.13 ± 0.48 | 2.00 ± 0.00 | 2.25 ± 0.46 |
| t½ (h) | 6.45 ± 2.11 | - | - | - |
| AUC₀-t (µg·h/mL) | 62.6 ± 12.3 | 30.0 ± 10.2 | 105.7 ± 35.6 | 211.5 ± 70.8 |
| Vd (L/kg) | 0.94 ± 0.23 | 44.5 ± 15.2 | 18.9 ± 6.2 | 14.0 ± 4.5 |
| Absolute Bioavailability (%) | 100 | 3.22 | 4.11 | 5.38 |
| Data sourced from a pharmacokinetic study using UPLC-MS/MS.[2] |
Table 2: Selected In Vivo Dosages and Administration Routes
| Animal Model | Administration Route | Dosage | Duration | Observed Effect/Study Focus | Reference |
| Mice | Intraperitoneal | 50 mg/kg/day | 14 days | Alleviated arthritis severity and bone destruction. | [8] |
| Mice | Oral | 25 & 50 mg/kg/day | 10 days | Protected against methotrexate-induced hepatotoxicity. | [10] |
| Rats | Oral (in diet) | 6% of diet | 37 days | Non-toxic; no adverse effects observed. | [11][12] |
| Rats | Oral (in diet) | 1,500 ppm (~19 mg/day) | 10 days | Modest, insignificant inhibition of DNA adducts. | [9] |
| Rats | Subcutaneous Implant | 40 mg per implant | 10 days | Significant (60%) inhibition of DNA adducts. | [9] |
Table 3: Toxicity Data for this compound-Rich Pomegranate Extract
| Parameter | Animal Model | Value | Reference |
| Acute Oral LD₅₀ | Rats & Mice | > 5,000 mg/kg | [11] |
| Acute Intraperitoneal LD₅₀ | Rats | 217 mg/kg | [11] |
| Acute Intraperitoneal LD₅₀ | Mice | 187 mg/kg | [11] |
| Subchronic NOAEL | Rats | 600 mg/kg/day | [11][13] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rodents
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the target dose (e.g., in mg/kg).
-
Vehicle Selection: A 0.5% solution of carboxymethylcellulose (CMC) in sterile water is a common and appropriate vehicle for suspending this compound.
-
Solution Preparation:
-
Weigh the calculated amount of this compound powder.
-
Prepare the 0.5% CMC vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring continuously to ensure a homogenous suspension.
-
Crucially, prepare this suspension fresh daily before administration to prevent degradation.
-
-
Animal Handling:
-
Gently restrain the mouse or rat. Ensure the animal is calm to prevent injury.
-
For rats, hold the animal firmly by the scruff of the neck to prevent head movement. For mice, a similar but more delicate grip is required.
-
-
Gavage Administration:
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for mice, 18-gauge for rats).
-
Measure the distance from the animal's mouth to the xiphoid process (the bottom of the sternum) and mark this length on the needle to avoid stomach perforation.
-
Gently insert the needle into the mouth, passing it over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and restart.
-
Slowly dispense the calculated volume of the this compound suspension.
-
Carefully remove the needle and return the animal to its cage.
-
-
Post-Administration Monitoring: Observe the animal for a short period for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
Protocol 2: Administration of this compound via Intravenous (IV) Injection in Rats (Tail Vein)
-
Dose Calculation: Calculate the required amount of this compound for the target dose (e.g., 10 mg/kg).[2]
-
Solution Preparation:
-
Dissolve this compound in a sterile, injectable-grade solvent, such as sterile saline or a small amount of DMSO, and then dilute with sterile saline to the final concentration. The final concentration of DMSO should be minimal and confirmed to be safe for IV injection.
-
Ensure the solution is clear and free of particulates. Filter sterilization using a 0.22 µm syringe filter is recommended.
-
Prepare the solution immediately before use.
-
-
Animal Preparation:
-
Place the rat in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water bath (around 40°C) to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Use a small-gauge needle (e.g., 27-30 gauge) attached to a 1 mL syringe.
-
Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm correct placement by observing a small flash of blood in the needle hub or by injecting a tiny volume and seeing it clear the vein.
-
Inject the solution slowly and steadily over 1-2 minutes.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw immediately and apply gentle pressure. Attempt injection at a more proximal site.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Metabolic fate of oral this compound in vivo.
Caption: A typical workflow for in vivo this compound studies.
References
- 1. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic study on this compound following oral and intravenous administration to the rat using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases [mdpi.com]
- 4. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the bioavailability and metabolism in the rat of this compound, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced activity of this compound delivered via polymeric implants against benzo[a]pyrene-induced DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Subacute and subchronic toxicity of microencapsulated pomegranate juice in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repeated oral administration of high doses of the pomegranate ellagitannin this compound to rats for 37 days is not toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Challenges in isolating pure alpha and beta Punicalagin isomers
Welcome to the technical support center for challenges in isolating pure alpha and beta punicalagin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating pure α and β this compound isomers?
A1: The main difficulties in isolating pure α and β this compound anomers are their rapid interconversion, especially under acidic pH conditions, and achieving high purity levels (greater than 99%).[1] this compound is also sensitive to heat, solar radiation, and strong oxidizers, which can lead to degradation during the purification process.[2]
Q2: What is the typical ratio of α to β this compound in natural extracts?
A2: Under standard conditions, the α and β anomers of this compound exist in an approximate 1:2 ratio.[3] However, this equilibrium can be influenced by factors such as the solvent and pH.[4]
Q3: Which analytical techniques are most suitable for monitoring the separation of this compound isomers?
A3: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection is the most common and effective method for both analytical and preparative separation of this compound isomers.[1][2][5] Ultra-Performance Liquid Chromatography (UPLC)-MS can also be used for rapid analysis.[6]
Q4: How does pH affect the stability and separation of this compound isomers?
A4: The pH of the mobile phase is a critical factor. Acidic conditions, often used in reversed-phase HPLC to improve peak shape, can also promote the interconversion of the α and β anomers.[1][4] The equilibrium between the anomers can shift as the pH changes, with the β-anomer becoming more abundant at neutral pH.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of α and β isomers | - Inappropriate mobile phase composition.- Suboptimal column temperature.- Incorrect flow rate. | - Optimize the mobile phase. A common mobile phase is a gradient of methanol or acetonitrile in water with a small percentage of an acid like formic acid or trifluoroacetic acid (TFA).[2] For preparative HPLC, an isocratic mobile phase of 14% methanol in 0.1% TFA has been used successfully.[2]- Adjust the column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of isomer interconversion.[7]- Optimize the flow rate. A lower flow rate can sometimes improve resolution. |
| Broad or tailing peaks | - Column overload.- Presence of interfering compounds in the crude extract.- Column degradation. | - Reduce the sample concentration or injection volume.- Pre-purify the crude extract using techniques like solid-phase extraction (SPE) with resins such as Amberlite XAD-16 to remove interfering substances.[2]- Use a guard column and ensure the mobile phase is properly filtered and degassed. |
| Low yield of purified isomers | - Degradation of this compound during extraction or purification.- Inefficient extraction from the plant material.- Loss of sample during multiple purification steps. | - Minimize exposure to high temperatures, direct light, and strong oxidizing agents.[2]- Optimize the extraction solvent and method. Solvent extraction is common, and advanced methods like enzyme-assisted extraction can improve efficiency.[8][9]- Consider using a more direct purification method like high-speed countercurrent chromatography (HSCCC) which can sometimes yield high purity in a single step.[1][10] |
| Isomer interconversion during purification | - pH of the solvent or mobile phase.- Elevated temperatures. | - Work at a pH where the interconversion is minimized, if known, or perform the separation quickly.- Maintain low temperatures throughout the extraction and purification process. |
| Baseline noise or drift in HPLC chromatogram | - Contaminated mobile phase or solvents.- Air bubbles in the detector.- Column bleeding. | - Use high-purity solvents and filter and degas the mobile phase before use.- Purge the HPLC system to remove air bubbles.- Use a column appropriate for the mobile phase and operate within the recommended temperature and pH range. |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Isomer Separation
This protocol is based on a method described for the one-step purification of this compound.[2]
1. Sample Preparation:
- Start with a crude pomegranate husk extract. A pre-purification step using an Amberlite XAD-16 column can enrich the this compound content.[2]
- Dissolve the crude or pre-purified extract in the mobile phase.
2. HPLC System and Conditions:
- Column: C18 reversed-phase preparative column.
- Mobile Phase: 14% methanol in 0.1% trifluoroacetic acid (TFA) solution.[2]
- Flow Rate: 12 mL/min.[2]
- Detection: UV detector at 378 nm.
- Injection Volume: Dependent on the column size and sample concentration.
3. Purification Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the sample solution.
- Collect the fractions corresponding to the α and β this compound peaks.
- Analyze the collected fractions for purity using analytical HPLC.
- Combine the pure fractions and remove the solvent under reduced pressure.
4. Expected Outcome:
- This method has been reported to yield this compound with a purity of 98.05%. From 300 mg of a crude extract containing 30% this compound, 81.7 mg of purified this compound was obtained.[2]
Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) for this compound Purification
This protocol is based on a method for the preparative separation of this compound from pomegranate husk.[1][10]
1. HSCCC System and Solvent System:
- Two-phase solvent system: Prepare a mixture of n-butanol, trifluoroacetic acid (TFA), and water. A common ratio is not explicitly stated in the provided abstracts but would need to be optimized.
- Equilibrate the solvent system in a separatory funnel and separate the two phases (upper and lower) before use.
2. Sample Preparation:
- Dissolve the crude pomegranate husk extract in a mixture of the upper and lower phases of the solvent system.
3. HSCCC Procedure:
- Fill the HSCCC column with the stationary phase (either upper or lower phase, depending on the separation mode).
- Rotate the column at the desired speed.
- Pump the mobile phase (the other phase of the solvent system) through the column at a specific flow rate until hydrodynamic equilibrium is reached.
- Inject the sample solution.
- Continuously monitor the effluent with a UV detector.
- Collect the fractions containing the separated compounds.
4. Fraction Analysis and Processing:
- Analyze the collected fractions by analytical HPLC to determine the purity of this compound.
- Combine the pure fractions and evaporate the solvent to obtain the purified compound.
5. Expected Outcome:
- Using preparative HSCCC, approximately 105 mg of this compound with a purity of over 92% can be obtained from 350 mg of crude extract.[1][10]
Data Presentation
Table 1: Comparison of this compound Purification Techniques
| Technique | Stationary Phase/Solvent System | Starting Material | Yield | Purity | Reference |
| Preparative HPLC | C18 column; 14% methanol in 0.1% TFA | 300 mg crude extract (30% this compound) | 81.7 mg | 98.05% | [2] |
| Column Chromatography | Amberlite XAD-16 | 40 g extract | 1.08 g | > 97% | [2] |
| High-Speed Countercurrent Chromatography (HSCCC) | n-butanol-TFA-water | 350 mg crude extract | 105 mg | > 92% | [1][10] |
| Column Chromatography | Sephadex LH-20 | 300 mg total pomegranate tannins | 34 mg | Not specified, but used for analytical pure sample | [11] |
Signaling Pathways and Experimental Workflows
This compound's Effect on Cancer Cell Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer progression, leading to apoptosis (programmed cell death) and autophagy (a cellular degradation process).[12][13]
Caption: this compound's impact on key cancer-related signaling pathways.
General Workflow for this compound Isomer Isolation
The following diagram illustrates a typical workflow for the isolation and purification of this compound isomers from pomegranate husk.
Caption: A generalized workflow for the isolation of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. A review on the extraction of polyphenols from pomegranate peel for this compound purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 9. A review on the extraction of polyphenols from pomegranate peel for this compound purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]
- 10. Preparative separation of this compound from pomegranate husk by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a pomegranate compound, induces apoptosis and autophagy in acute leukemia [PeerJ] [peerj.com]
Improving the stability of Punicalagin during processing and storage
Welcome to the technical support center dedicated to improving the stability of Punicalagin during processing and storage. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: It is more stable in acidic conditions (pH 3.5) and degrades rapidly in neutral or alkaline environments.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Long-term storage at low temperatures (e.g., 4°C) is recommended to maintain its stability.[3][4]
-
Light: Exposure to light, particularly solar radiation, can lead to the degradation of this compound.[5] Therefore, it is advisable to store this compound and its formulations in dark conditions.[1][2]
-
Enzymatic Activity: Enzymes such as ellagitannase, which can be produced by microorganisms like Aspergillus niger, can hydrolyze this compound into ellagic acid.[6][7][8]
-
Oxidizing Agents: Strong oxidizers can decrease the stability of this compound in aqueous solutions.[5]
Q2: What is the main degradation product of this compound?
A2: The primary degradation product of this compound is ellagic acid. This conversion occurs through the hydrolysis of the ester bonds in the this compound molecule.[6][9] Under certain conditions, ellagic acid can be further metabolized by gut microbiota into urolithins.
Q3: How can I improve the stability of this compound during my experiments?
A3: Several strategies can be employed to enhance the stability of this compound:
-
pH Control: Maintain an acidic pH (around 3.5) for your solutions containing this compound.
-
Temperature Control: Keep temperatures as low as possible during processing and storage. For long-term storage, refrigeration at 4°C is recommended.[3][4]
-
Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect them from light.[1][2]
-
Encapsulation: Encapsulating this compound within a protective matrix, such as nanoemulsions, double emulsions, or nanoparticles, can significantly improve its stability by shielding it from degradative environmental factors.[6][10][11]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, this compound solutions should be stored at a low pH (around 3.5) and at a low temperature (4°C) in the dark.[1][2][3][4]
Troubleshooting Guides
This compound Quantification using High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation or contamination.2. Incompatibility between sample solvent and mobile phase.3. Inappropriate mobile phase pH. | 1. Flush the column with a strong solvent or replace the column.2. Dissolve the sample in the mobile phase whenever possible.3. Adjust the mobile phase pH to be within the optimal range for the column (typically pH 2-8).[12] |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations.3. Column aging. | 1. Prepare fresh mobile phase and ensure the pump is functioning correctly. Check for leaks.[12]2. Use a column oven to maintain a constant temperature.[12]3. Use a guard column and replace the analytical column when necessary. |
| Baseline noise or drift | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Detector lamp nearing the end of its life. | 1. Use high-purity solvents and filter the mobile phase. Clean the detector cell.[13][14]2. Degas the mobile phase and purge the system.[12]3. Replace the detector lamp. |
| Low sensitivity/small peak area | 1. Low sample concentration.2. Incorrect detection wavelength.3. Sample degradation. | 1. Concentrate the sample or inject a larger volume.2. Ensure the detector is set to the optimal wavelength for this compound (around 257 nm or 378 nm).[15]3. Prepare fresh samples and store them properly before analysis. |
Encapsulation of this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency | 1. Inappropriate ratio of core material (this compound) to wall material.2. Poor emulsification.3. Unfavorable processing conditions (e.g., temperature, pH). | 1. Optimize the core-to-wall material ratio. Several studies suggest optimal ratios for different encapsulation systems.[10][11]2. Adjust the homogenization speed and time to ensure the formation of a stable emulsion.3. Optimize processing parameters based on the chosen encapsulation method. |
| Particle aggregation or instability | 1. Incompatible wall materials.2. Inappropriate surfactant concentration.3. Unfavorable storage conditions. | 1. Select wall materials that are compatible with this compound and the intended application.2. Optimize the type and concentration of the surfactant to ensure stable particle formation.3. Store the encapsulated product under recommended conditions (e.g., low temperature, protected from light). |
| This compound degradation during encapsulation | 1. High processing temperatures.2. Exposure to incompatible solvents or pH conditions. | 1. Use lower temperatures during processing if possible, or choose a method that does not require high heat.2. Ensure that all materials and conditions used during encapsulation are compatible with this compound's stability requirements. |
Quantitative Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under various conditions.
Table 1: Stability of Phenolic Compounds in Pomegranate Peel Extract During Storage at Different Temperatures for 180 Days [4]
| Storage Temperature (°C) | Total Soluble Phenolic Content Retention (%) | Scavenging Activity Retention (%) | Final this compound A Concentration (mg/L) | Final this compound B Concentration (mg/L) |
| 4 | 67 | 58 | 197.2 | 221.1 |
| 25 | Not specified | Not specified | Not specified | Not specified |
| 37 | Not specified | Not specified | Not specified | Not specified |
Table 2: Stability of this compound in Pomegranate Juice During Storage (Data estimated from graphical representation in source)
| Storage Time (days) | This compound Concentration at 5°C (mg/100 mL) - Approx. | This compound Concentration at 25°C (mg/100 mL) - Approx. |
| 0 | 22.7 | 22.7 |
| 10 | 21.0 | 18.0 |
| 20 | 20.0 | 15.0 |
| 40 | 18.5 | 10.0 |
| 70 | 17.0 | 5.0 |
Table 3: Effect of pH on the Stability of Phenolic Compounds in Pomegranate Peel Extract Stored for 180 Days in the Dark [1][2]
| Storage pH | Total Soluble Phenolic Concentration Retention (%) | Antioxidant Activity Retention (%) |
| 3.5 | 67 | 58 |
| 5.0 | Not specified | Not specified |
| 7.0 | 61 | 43 |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound. Researchers should optimize the parameters based on their specific instrumentation and sample matrix.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid or Acetic acid (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or the initial mobile phase composition.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol, ethanol, or water).
-
Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. An example gradient is:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 257 nm or 378 nm.[15]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Nanoencapsulation of this compound using a Double Emulsion (W/O/W) Method
This protocol is a generalized procedure based on available literature and may require optimization for specific applications.[6][10][11]
Materials:
-
This compound extract (aqueous solution)
-
Vegetable oil (e.g., sunflower oil, miglyol)
-
Lipophilic emulsifier (e.g., polyglycerol polyricinoleate - PGPR)
-
Hydrophilic emulsifier (e.g., Tween 80, gum arabic)
-
High-speed homogenizer
-
Stirrer
Procedure:
-
Preparation of the Primary Emulsion (W/O):
-
Dissolve the lipophilic emulsifier (e.g., 3-5% w/w) in the oil phase.
-
Slowly add the aqueous this compound solution (the internal water phase, W1) to the oil phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a stable water-in-oil emulsion. The ratio of the internal water phase to the oil phase can be optimized, for example, 30:70 (w/w).
-
-
Preparation of the Double Emulsion (W/O/W):
-
Prepare the external aqueous phase (W2) by dissolving the hydrophilic emulsifier (e.g., 1-2% w/w) in water.
-
Slowly add the primary W/O emulsion to the external aqueous phase (W2) while stirring at a moderate speed (e.g., 500-1000 rpm) for 10-15 minutes. The ratio of the primary emulsion to the external aqueous phase can be optimized, for example, 20:80 (w/w).
-
-
Characterization:
-
Encapsulation Efficiency: Determine the amount of unencapsulated this compound in the external aqueous phase (W2) by separating the phases (e.g., by centrifugation) and quantifying the this compound in the supernatant using HPLC. The encapsulation efficiency can be calculated as: EE (%) = [(Total this compound - Unencapsulated this compound) / Total this compound] x 100
-
Particle Size and Stability: Analyze the particle size distribution and stability of the double emulsion over time using techniques like dynamic light scattering and visual observation for phase separation.
-
Visualizations
This compound Degradation Pathway
Caption: Degradation pathway of this compound to ellagic acid and urolithins.
Experimental Workflow for this compound Encapsulation
Caption: General workflow for the encapsulation of this compound using a double emulsion method.
References
- 1. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of a Fungal this compound-Degrading Enzyme by Solid-State Fermentation: Studies of Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Biotransformation of Pomegranate Ellagitannins: Initial Approach to Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of this compound into Ellagic Acid by Selected Probiotic Bacteria: A Study of the Underlying Mechanisms by MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive compound encapsulation: Characteristics, applications in food systems, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. mastelf.com [mastelf.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Punicalagin Versus Ellagic Acid: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivities of punicalagin and ellagic acid, two prominent polyphenols found in pomegranates and other plant sources. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Chemical and Physical Properties
This compound and ellagic acid, while related, possess distinct chemical structures that influence their biological activities and bioavailability. This compound, a large ellagitannin with a molecular weight of 1084 g/mol , is composed of gallic acid and ellagic acid units linked to a glucose core, rendering it highly water-soluble.[1] In contrast, ellagic acid is a smaller, planar molecule with a molecular weight of 302 g/mol , formed by the fusion of two gallic acid molecules.[1] This structural difference significantly impacts their absorption, metabolism, and ultimately, their efficacy in various biological systems.
Comparative Bioactivity Data
The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a direct comparison of the bioactivities of this compound and ellagic acid.
Table 1: Antioxidant Activity
| Assay/Parameter | This compound | Ellagic Acid | Cell/System | Reference |
| Superoxide Radical Scavenging (IC50) | 0.015 µg/mL | 0.49 µg/mL | Chemical Assay | [2][3] |
| Peroxynitrite Scavenging (IC50) | 0.2467 µg/mL | No effect | Chemical Assay | [2][3] |
| Hydroxyl Radical Scavenging | More effective | Less effective | Chemical Assay | [3] |
| General Antioxidant Assays (ORAC, TEAC, FRAP, DPPH) | Ranked highest | Lower activity | Chemical Assays | [1][4] |
Table 2: Anticancer Activity
| Cell Line | Parameter | This compound (Concentration) | Ellagic Acid (Concentration) | Reference |
| HepG2 (Liver Cancer) | Apoptosis Induction | More effective than EA | Less effective than PC | [5] |
| H2O2 Production (100 µM) | 44.17% increase | 32.90% increase | [5] | |
| Caspase-9 Activity (100 µM) | 1.9-fold increase | 1.5-fold increase | [5] | |
| Caspase-3 Activity (100 µM) | Higher than EA | Lower than PC | [5] | |
| HT-29 (Colon Cancer) | Inhibition of Proliferation | 1% - 55% (12.5-100 µg/ml) | 0% - 21% (12.5-100 µg/ml) | [6] |
| HCT116 (Colon Cancer) | Inhibition of Proliferation | 0% - 72% (12.5-100 µg/ml) | 53% - 87% (12.5-100 µg/ml) | [6] |
| SW620 (Colon Cancer) | Inhibition of Proliferation | 0% - 57% (12.5-100 µg/ml) | 14% - 35% (12.5-100 µg/ml) | [6] |
| 22Rv1 (Prostate Cancer) | Inhibition of Proliferation | 68% - 90% (12.5-100 µg/ml) | 43% - 94% (12.5-100 µg/ml) | [6] |
| HeLa (Cervical Cancer) | Cytotoxicity | Concentration and time-dependent | Concentration and time-dependent | [7][8] |
Table 3: Anti-inflammatory and Other Bioactivities
| Bioactivity | This compound | Ellagic Acid | Cell/System | Reference |
| Inhibition of PBMC Proliferation (IC50) | 38.52 µg/mL | 7.56 µg/mL | Human PBMCs | [9][10][11] |
| Fibroblast Viability (EC50) | 2.40 x 10⁻⁵ M | 6.90 x 10⁻⁵ M | Human Dermal Fibroblasts | [12] |
| Fibroblast Migration | Increased | Increased | Human Dermal Fibroblasts | [12][13] |
| Reduction of IL-1β and IL-6 | Effective | Effective | LPS-treated Fibroblasts | [13] |
Table 4: Bioavailability
| Parameter | This compound | Ellagic Acid | Study Details | Reference |
| Plasma Detection | Undetectable | Detected | Oral administration in rats | [14] |
| Oral Bioavailability | Low (metabolizes to EA) | Low (0.2%) | Dietary administration in rats | [14] |
| Absorption Rate | Up to 95% (as metabolites) | ~10% (unchanged) | General estimate | [1][4] |
| Plasma Cmax (from Pomegranate Juice) | - | 31.9 ng/mL (1h post-ingestion) | Human study | [15][16][17] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative data tables.
Cell Viability and Proliferation Assays (MTT & Proliferation Inhibition)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cells (e.g., HepG2, HT-29, fibroblasts) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or ellagic acid for a specified period (e.g., 24, 48 hours).
-
After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). For proliferation inhibition, the percentage of reduction in cell viability is calculated.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol:
-
Cells are treated with this compound or ellagic acid for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.
-
Scratch Wound Migration Assay
-
Principle: This in vitro assay mimics cell migration in vivo, which is crucial for processes like wound healing. A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the scratch is monitored over time.
-
Protocol:
-
Cells (e.g., human dermal fibroblasts) are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a uniform scratch down the center of each well.
-
The wells are washed with PBS to remove detached cells.
-
Medium containing different concentrations of this compound or ellagic acid is added.
-
Images of the scratch are captured at different time points (e.g., 0, 4, 8, 12, 24 hours) using a microscope.
-
The width of the scratch is measured, and the percentage of wound closure is calculated to determine the rate of cell migration.
-
Cytokine Quantification (ELISA)
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of pro-inflammatory cytokines like IL-1β and IL-6 in cell culture supernatants.
-
Protocol:
-
Cells are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of this compound or ellagic acid.
-
After a specific incubation period, the cell culture supernatant is collected.
-
The supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-1β).
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., a color change).
-
The intensity of the signal is proportional to the concentration of the cytokine in the sample and is quantified by measuring the absorbance at a specific wavelength.
-
Signaling Pathways and Mechanisms of Action
This compound and ellagic acid exert their bioactivities by modulating various cellular signaling pathways. The diagrams below illustrate some of the key pathways involved in their anticancer and anti-inflammatory effects.
References
- 1. chenlangbio.com [chenlangbio.com]
- 2. Frontiers | Pomegranate and Its Components, this compound and Ellagic Acid, Promote Antidepressant, Antioxidant, and Free Radical-Scavenging Activity in Ovariectomized Rats [frontiersin.org]
- 3. Pomegranate and Its Components, this compound and Ellagic Acid, Promote Antidepressant, Antioxidant, and Free Radical-Scavenging Activity in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Pomella? Punicalagins vs Ellagic Acid - LEHVOSS Nutrition [lehvoss-nutrition.com]
- 5. tandfonline.com [tandfonline.com]
- 6. escholarship.org [escholarship.org]
- 7. famecancermuseum.com [famecancermuseum.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Immunomodulatory Activity of this compound, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract | Semantic Scholar [semanticscholar.org]
- 10. Immunomodulatory Activity of this compound, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Bioavailability of ellagic acid in human plasma after consumption of ellagitannins from pomegranate (Punica granatum L.) juice [escholarship.org]
A Comparative Analysis of the Antioxidant Activities of Punicalagin, Trolox, and BHT
In the realm of antioxidant research, the quest for potent and safe compounds to counteract oxidative stress is ever-present. This guide provides a detailed comparison of the antioxidant activity of punicalagin, a natural polyphenol from pomegranates, with two well-established synthetic antioxidants, Trolox and Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound, Trolox, and BHT have been evaluated using various in vitro assays. The following table summarizes the available quantitative data from different studies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Antioxidant Assay | This compound | Trolox | BHT |
| DPPH Radical Scavenging Activity (IC50) | 17.1 µg/mL[1] | 3.77 µg/mL | 277 µg/mL |
| ABTS Radical Scavenging Activity (IC50) | 1.1 µg/mL[1] | 2.93 µg/mL | 13 µg/mL |
| Hydrogen Peroxide (H₂O₂) Scavenging (% Inhibition at 0.1 mg/mL) | 17.8%[2][3] | 19%[2][3] | 13%[2][3] |
IC50: The concentration of an antioxidant required to scavenge 50% of the initial free radicals.
Notably, in a qualitative comparison using the DPPH assay, another study reported that this compound and BHT exhibited similar radical scavenging activity, whereas Trolox demonstrated significantly higher activity[2][3]. Data for the Ferric Reducing Antioxidant Power (FRAP) assay was not available in a directly comparable format across the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key antioxidant assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: A solution of DPPH in methanol is prepared to a specific absorbance at a characteristic wavelength (typically 517 nm).
-
Reaction Mixture: A small volume of the antioxidant solution (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at the characteristic wavelength.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance with the antioxidant. The IC50 value is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: The ABTS•+ is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: A small aliquot of the antioxidant solution is added to the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction: The antioxidant solution is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically Trolox, and is expressed as µmol Trolox equivalents per gram of sample.
Mechanisms of Action
The antioxidant effects of this compound, Trolox, and BHT are mediated through different yet sometimes overlapping mechanisms.
This compound: A Multifaceted Antioxidant
This compound exhibits its antioxidant properties not only through direct radical scavenging but also by modulating cellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway . Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
References
Pomegranate Juice vs. Isolated Punicalagin: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of natural health products is paramount. This guide provides a comprehensive comparison of pomegranate juice and its chief bioactive constituent, punicalagin, supported by experimental data to elucidate their respective therapeutic potentials.
While this compound is a major contributor to the antioxidant and anti-inflammatory properties of pomegranate juice, emerging evidence suggests that the whole food matrix of the juice may offer synergistic effects, rendering it more potent in certain biological activities. This comparison delves into their relative efficacy in antioxidant, anti-inflammatory, and anticancer applications.
Antioxidant Capacity: A Tale of Two Mechanisms
In the realm of antioxidant activity, both pomegranate juice and this compound exhibit robust potential, albeit through different primary mechanisms. Pomegranate juice demonstrates superior radical scavenging activity, while isolated this compound excels in metal chelation.
A key study directly comparing the two found that pomegranate juice has a significantly higher radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals compared to this compound.[1][2][3][4] Conversely, this compound showed significantly greater ferrous ion chelating activity, a crucial mechanism in preventing the formation of highly reactive hydroxyl radicals.[1][2][3][4]
| Antioxidant Assay | Pomegranate Juice | Isolated this compound | Key Findings |
| DPPH Radical Scavenging | Higher activity, with inhibition of 14.4%, 27.5%, and 37.9% at concentrations of 0.05, 0.1, and 0.15 mg/ml, respectively.[1] | Lower activity, with inhibition of 12.5%, 23.9%, and 30.8% at the same concentrations.[1] | Pomegranate juice showed significantly higher radical scavenging at 0.1 and 0.15 mg/ml (p ≤ 0.01).[1] |
| Hydrogen Peroxide (H2O2) Scavenging | Higher activity, with 30% inhibition at 0.15 mg/ml.[1] | Lower activity, with 18% inhibition at 0.15 mg/ml.[1] | Pomegranate juice was significantly more effective at 0.15 mg/ml (p < 0.001).[1] |
| Ferrous Ion (Fe2+) Chelating | Lower activity, with 14% inhibition at 0.1 mg/ml.[1] | Higher activity, with 18% inhibition at 0.1 mg/ml.[1] | This compound was a significantly better ferrous chelator at 0.15 mg/ml (p ≤ 0.05).[1] |
| Reducing Power (Fe3+ to Fe2+) | Lower activity. | Higher activity at all tested concentrations (0.05 - 0.15 mg/ml; p ≤ 0.05).[1] | The higher number of phenolic hydroxyls in this compound may explain its greater reducing power.[1] |
Anti-Inflammatory Effects: The Power of Synergy
In cellular models of inflammation, pomegranate juice often demonstrates superior anti-inflammatory effects compared to isolated this compound, suggesting a synergistic interplay between this compound and other phytochemicals within the juice, such as anthocyanins and flavonols.
In a study on HT-29 human colon cancer cells, pomegranate juice was more effective at suppressing TNF-α-induced COX-2 protein expression than both a total pomegranate tannin extract and isolated this compound.[5][6] Furthermore, pomegranate juice was more potent in inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[5]
| Inflammatory Marker | Pomegranate Juice (50 mg/L) | Total Pomegranate Tannin Extract (50 mg/L) | Isolated this compound (50 mg/L) | Key Findings |
| COX-2 Protein Suppression | 79% reduction.[5] | 55% reduction.[5] | 48% reduction.[5] | Pomegranate juice was significantly more effective in suppressing COX-2 expression. |
| NF-κB Binding Inhibition | 6.4-fold reduction.[5] | 10-fold reduction.[5] | 3.6-fold reduction.[5] | While the total tannin extract was most potent, pomegranate juice was still more effective than isolated this compound. |
| AKT Activation | Abolished TNF-α-induced activation.[5] | Not specified. | Not specified. | AKT activation is necessary for NF-κB activity.[5] |
Anticancer Activity: A Multi-Compound Effort
The anticancer potential of pomegranate has been extensively studied, with evidence suggesting that the combined action of its various components is more effective than isolated compounds. Several studies have indicated that pomegranate juice or extracts exhibit greater antiproliferative activity against various cancer cell lines compared to pure this compound.[7] This synergistic action is believed to enhance the overall anticancer impact.[7]
For instance, in HT-29 colon cancer cells, pomegranate juice was found to reduce COX-2 expression more effectively than this compound, an effect attributed to the synergistic action of anthocyanins and flavonols.[8] Both pomegranate juice and this compound have been shown to inhibit the proliferation of human oral, colon, and prostate tumor cells.[7]
Bioavailability Considerations
While this compound is a large molecule, it is metabolized by the gut microbiota into smaller, more readily absorbable compounds like ellagic acid and urolithins.[9][10] These metabolites are thought to be responsible for many of the systemic health benefits attributed to pomegranate consumption. Studies in rats have detected this compound in plasma at concentrations around 30 µg/mL after supplementation.[11][12] In humans, after consuming pomegranate juice, ellagic acid has been detected in plasma, with a maximum concentration of 31.9 ng/ml observed one hour post-ingestion.[12][13] The presence of other compounds in pomegranate juice may influence the absorption and metabolism of this compound and its derivatives.
Experimental Protocols
Determination of Antioxidant Activity
A common method for assessing antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Preparation of Reagents : A stock solution of DPPH is prepared in methanol. Pomegranate juice and this compound are prepared in various concentrations.
-
Assay Procedure : An aliquot of the sample (pomegranate juice or this compound) is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Analysis of Anti-Inflammatory Effects in Cell Culture
The anti-inflammatory effects can be evaluated by measuring the expression of inflammatory markers like COX-2 in cell lines such as HT-29 human colon cancer cells.
-
Cell Culture : HT-29 cells are grown in an appropriate culture medium until they reach a certain confluency.
-
Treatment : Cells are pre-treated with various concentrations of pomegranate juice, total pomegranate tannin extract, or this compound for a specific duration.
-
Induction of Inflammation : Inflammation is induced by adding a pro-inflammatory agent like TNF-α to the cell culture medium.
-
Protein Extraction and Analysis : After incubation, the cells are lysed, and total protein is extracted. The expression level of COX-2 is determined by Western blotting using a specific antibody against COX-2.
-
Quantification : The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., β-actin).
Visualizing the Mechanisms
To better understand the complex interactions, the following diagrams illustrate a simplified experimental workflow and a key signaling pathway influenced by pomegranate constituents.
Caption: A simplified workflow for comparing the bioactivity of pomegranate juice and this compound.
Caption: Pomegranate constituents inhibit the NF-κB pathway, reducing inflammatory gene expression.
Conclusion
The available evidence strongly indicates that while this compound is a key bioactive compound in pomegranate, the synergistic effects of the diverse phytochemicals in pomegranate juice contribute to a broader and sometimes more potent biological activity, particularly in anti-inflammatory and radical scavenging contexts. For researchers and drug development professionals, this highlights the potential of whole-food extracts over isolated compounds. However, the higher purity and concentration of isolated this compound may be advantageous for specific mechanistic studies or applications where a targeted effect, such as metal chelation, is desired. Future research should continue to explore the synergistic interactions between the various components of pomegranate to fully harness its therapeutic potential.
References
- 1. Antioxidant Activity of Pomegranate Juice and this compound [scirp.org]
- 2. Antioxidant Activity of Pomegranate Juice and this compound - Natural Science - SCIRP [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Therapeutic Alliance between Pomegranate and Health Emphasizing on Anticancer Properties [mdpi.com]
- 9. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Pomegranate Medicinal Products for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the bioavailability and metabolism in the rat of this compound, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
A Comparative Analysis of Punicalagin and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of Punicalagin against other well-researched natural antioxidants: Resveratrol, Quercetin, Curcumin, and the benchmark antioxidant, Vitamin C. The following sections present quantitative data from various antioxidant capacity assays, detailed experimental protocols for these assays, and an overview of the key signaling pathways involved in their antioxidant action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound, Resveratrol, Quercetin, Curcumin, and Vitamin C have been evaluated using various assays. The following tables summarize their performance based on Oxygen Radical Absorbance Capacity (ORAC), and the IC50 values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.
| Compound | ORAC Value (µmol TE/g) | Source |
| This compound | ~1,500,000 | [1] |
| Resveratrol | 5.26 (µM TE/µM) | [2] |
| Quercetin | 4.38 - 10.7 (µM TE/µM) | [3] |
| Curcumin | ~9,500 - 1,500,000 | [1][4] |
| Vitamin C | N/A | |
| TE: Trolox Equivalents. ORAC values can vary significantly based on the specific assay conditions and the purity of the compound. |
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Source(s) |
| This compound | 42.71 | 62.15 | [5] |
| Resveratrol | 15.54 | 2.86 | [5] |
| Quercetin | ~2.59 | ~31.10 | [6] |
| Curcumin | 3.20 | 18.54 | |
| Vitamin C | ~5.00 | ~50 | [7][8] |
| IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. These values are highly dependent on the experimental setup. |
Signaling Pathway of Antioxidant Action: The Nrf2-ARE Pathway
A key mechanism by which many natural antioxidants, including this compound, Resveratrol, Quercetin, and Curcumin, exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like the aforementioned antioxidants, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Figure 1. Activation of the Nrf2-ARE signaling pathway by natural antioxidants.
The activation of the Nrf2 pathway by these compounds leads to the upregulation of several protective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Glutathione S-Transferases (GSTs): A family of enzymes that detoxify a wide range of electrophilic compounds.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): Enzymes that directly scavenge reactive oxygen species.
Experimental Workflow for Antioxidant Capacity Assays
The following diagram illustrates a general workflow for determining the antioxidant capacity of a test compound using common in vitro assays.
Figure 2. General experimental workflow for antioxidant assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve the test compound (e.g., this compound) and a standard antioxidant (e.g., Vitamin C or Trolox) in the same solvent to prepare stock solutions.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard solution.
-
Add the DPPH solution to each well/cuvette to initiate the reaction. A control containing only the solvent and DPPH solution is also prepared.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare stock solutions and serial dilutions of the test compound and a standard antioxidant as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of the test sample or standard solution to a 96-well microplate or cuvettes.
-
Add the diluted ABTS•+ solution to each well/cuvette.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4).
-
Prepare a fresh solution of AAPH in the same buffer just before use.
-
Prepare a stock solution and serial dilutions of a standard antioxidant, Trolox.
-
-
Sample Preparation:
-
Prepare solutions of the test compound in the phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to all wells.
-
Add the test sample, Trolox standards, or buffer (for the blank) to the respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is determined by comparing its net AUC to the Trolox standard curve and is expressed as Trolox Equivalents (TE).
-
References
- 1. Nature Identical Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologicpharmamedical.com [biologicpharmamedical.com]
- 5. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 8. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for Punicalagin measurement
For researchers, scientists, and drug development professionals, the accurate quantification of Punicalagin, a key bioactive polyphenol in pomegranate, is crucial for quality control, standardization, and formulation development. This guide provides a detailed comparison of three prevalent analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and protocols.
This compound, known for its potent antioxidant and various health-promoting properties, exists as two anomers, this compound A and this compound B. The complexity of the plant matrix and the presence of these isomers necessitate robust and reliable analytical methods for their precise measurement. This guide explores the methodologies and performance characteristics of HPLC-UV, UPLC-MS, and HPTLC to assist researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, UPLC-MS, and HPTLC based on published literature.
| Parameter | HPLC-UV | UPLC-MS | HPTLC |
| Linearity (r²) | >0.99 | 0.9941[1] | 0.9984[2] |
| Accuracy (% Recovery) | 92.4% - 98.5%[3] | Information not readily available in provided snippets | Information not readily available in provided snippets |
| Precision (%RSD) | <2.2%[4] | Information not readily available in provided snippets | Information not readily available in provided snippets |
| Limit of Detection (LOD) | 0.15 - 0.24 mg/g[4] | Information not readily available in provided snippets | Information not readily available in provided snippets |
| Limit of Quantification (LOQ) | Information not readily available in provided snippets | Information not readily available in provided snippets | Information not readily available in provided snippets |
| Specificity | Good, but potential for co-eluting interferences | Excellent, mass detection provides high specificity[5] | Moderate, dependent on chromatographic separation |
| Analysis Time | Relatively longer run times[3] | Fast analysis with shorter run times[1] | High throughput for multiple samples simultaneously |
| Instrumentation Cost | Moderate | High | Low to moderate |
Experimental Workflows and Methodologies
A generalized workflow for the validation of an analytical method for this compound measurement is depicted below. This process ensures that the chosen method is reliable, reproducible, and fit for its intended purpose.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
Below are detailed methodologies for each of the compared analytical techniques, compiled from various research articles.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of this compound due to its robustness and accessibility.
-
Sample Preparation: Pomegranate peels are dried, powdered, and extracted with a suitable solvent such as methanol or an ethanol-water mixture, often with the aid of ultrasonication.[6][7] The resulting extract is filtered before injection.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol.[3][4][9]
-
Flow Rate: Commonly set around 1.0 mL/min.
-
Detection Wavelength: this compound is typically monitored at 257 nm or 378 nm.[2][8]
-
Column Temperature: Maintained at around 30°C.[3]
-
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC-MS offers higher sensitivity, specificity, and faster analysis times compared to conventional HPLC-UV.
-
Sample Preparation: Similar to HPLC, samples such as pomegranate juice are centrifuged and filtered through a 0.22 µm membrane filter prior to injection.[1] Dilution with the mobile phase may be required.
-
Instrumentation: A UPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or QTOF).
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for this compound.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode can be used for quantification of specific precursor-product ion transitions, enhancing selectivity.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.
-
Sample and Standard Preparation: Samples are extracted and applied as bands on the HPTLC plate. Standard solutions of this compound are also applied for calibration.
-
Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A mixture of solvents is used for development. A reported successful solvent system is chloroform: ethyl acetate: formic acid (4:3:3 v/v/v).[2][11]
-
Detection: Densitometric scanning is performed at the wavelength of maximum absorbance for this compound, which has been reported to be 257 nm.[2][11]
-
Conclusion
The selection of an appropriate analytical method for this compound measurement is contingent on the specific research or quality control objectives.
-
HPLC-UV is a reliable and widely accessible method suitable for routine quality control where high sensitivity is not the primary requirement.
-
UPLC-MS provides the highest sensitivity and specificity, making it the method of choice for complex matrices, metabolite identification, and when low detection limits are necessary.[5]
-
HPTLC offers a high-throughput and cost-effective alternative for the simultaneous screening of a large number of samples, which is particularly advantageous in the initial stages of product development and for routine analysis.[2]
By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data for this compound quantification.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. citrech.it [citrech.it]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of punicalagins in commercial preparations and pomegranate cultivars, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on the extraction of polyphenols from pomegranate peel for this compound purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]
- 7. Development of a New Extraction Method for Pomegranate and Metabolite Profiling by a LC-MS and 1H NMR Combined Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thejaps.org.pk [thejaps.org.pk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of this compound in pomegranate peels from high-performance thin-layer chromatography [agris.fao.org]
A Head-to-Head Comparison of Punicalagin Isomers: Unveiling Nuances in Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of punicalagin isomers, supported by experimental data. This compound, a potent ellagitannin found abundantly in pomegranates, exists primarily as two anomers: α-punicalagin and β-punicalagin. While often studied as a mixture, emerging research highlights distinct differences in their biological efficacy.
This guide synthesizes available quantitative data to offer a clear comparison of their performance in various biological assays. Detailed experimental protocols for key cited experiments are provided to ensure reproducibility and aid in future research design.
Comparative Biological Activity of this compound Isomers
The α and β anomers of this compound, while structurally similar, exhibit variations in their biological activities. These differences can be attributed to their stereochemistry, which influences their interaction with biological targets. The equilibrium ratio of α to β anomers has been reported to be approximately 3/7, with easy conversion between the two forms.[1][2]
Antimicrobial and Antifungal Activity
Both α- and β-punicalagin have demonstrated significant antimicrobial properties. Studies have identified them as the primary antibacterial compounds in pomegranate peel extracts.[1][2]
| Biological Activity | Isomer(s) | Quantitative Data (MIC) | Organism(s) | Reference |
| Antibacterial | α and β | 0.3 - 1.2 µg/mL | 10 of 13 Gram-positive bacteria, 2 of 3 Gram-negative bacteria, and a yeast strain | [1][2] |
| Antibacterial | α and β | 16 µg/mL | Staphylococcus aureus (LAC strain) | [3] |
| Antifungal | α and β | Not specified | Fusarium oxysporum | [4] |
In a study evaluating antifungal activity against Fusarium oxysporum, the α anomer of this compound (PαC) showed a higher correlation with mycelial growth inhibition (R² = 0.81) compared to the β anomer (PβC) (R² = 0.60).[4] This suggests that the spatial arrangement of the α-anomer may be more favorable for interacting with fungal cell walls.[4]
Immunomodulatory and Anti-inflammatory Activity
This compound, as a whole, is a potent anti-inflammatory agent.[5][6][7] Data from studies on this compound (isomer not always specified) and its metabolites provide insights into its immunomodulatory effects.
| Biological Activity | Compound | Quantitative Data (IC50) | Cell Line/Model | Reference |
| Inhibition of Cell Proliferation | This compound (PG) | 38.52 µg/mL | Phytohemagglutinin-stimulated human peripheral blood mononuclear cells (PBMCs) | [5][8] |
| Inhibition of TNF-α production | This compound (PG) | Effective at ≥ 20 µg/mL | Phytohemagglutinin-stimulated human peripheral blood mononuclear cells (PBMCs) | [5] |
This compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in a dose-dependent manner.[5][8] It has also been shown to suppress Th1 and Th17 responses.[5]
Anticancer Activity
This compound exhibits anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation.[6][9][10][11] It modulates several signaling pathways implicated in cancer progression, including MAPK/ERK and PI3K/AKT/mTOR.[9]
| Biological Activity | Compound | Quantitative Data (IC50) | Cell Line | Reference |
| Cytotoxicity | This compound-rich extract | 49.08 µg/mL | MCF-7 (Breast cancer) | [10] |
| Inhibition of Cell Viability | This compound | Not specified | HepG2 (Liver cancer) - 44% reduction at 100 µg/mL | [10] |
Enzyme Inhibition
This compound and its metabolites have been shown to inhibit various enzymes involved in disease processes.
| Enzyme Inhibited | Compound | Quantitative Data (IC50) | Reference |
| Yeast Topoisomerase I | This compound | 9.0 µM | [12] |
| Yeast Topoisomerase II | This compound | 4.6 µM | [12] |
| α-glucosidase | Pomegranate peel fractions | 0.26–4.57 μg/mL | [13] |
| α-amylase | Pomegranate peel fractions | 23.6–284.3 μg/mL | [13] |
Experimental Protocols
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of this compound isomers is commonly determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a specified temperature (e.g., 37°C for bacteria). The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Preparation of Test Compounds: Stock solutions of α- and β-punicalagin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth medium to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate containing the different concentrations of the test compounds. The plates are incubated for a specific period (e.g., 24 hours) at the optimal growth temperature for the microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This is typically assessed by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Cell Proliferation Assay (MTT Assay)
The effect of this compound isomers on the proliferation of cells, such as peripheral blood mononuclear cells (PBMCs), can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: PBMCs are seeded in a 96-well plate at a density of 1 x 10^6 cells/mL in a suitable culture medium.
-
Compound Treatment: The cells are treated with various concentrations of α- and β-punicalagin and incubated for a specified duration (e.g., 72 hours). A control group without treatment is also included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control.
Cytokine Production Analysis (ELISA)
The levels of cytokines, such as TNF-α, IL-6, and IL-8, in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Addition: Cell culture supernatants from cells treated with this compound isomers are added to the wells, along with a series of standards of known cytokine concentrations. The plate is incubated for a specified time.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Absorbance Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflow
This compound's Modulation of Cancer-Related Signaling Pathways
This compound has been shown to interfere with key signaling pathways that are often dysregulated in cancer, thereby inhibiting tumor growth and progression.[9]
Caption: this compound inhibits key signaling pathways like PI3K/AKT/mTOR and MAPK/ERK.
General Experimental Workflow for Comparing Isomer Bioactivity
The following diagram outlines a typical workflow for the head-to-head comparison of this compound isomers' biological activities.
Caption: A streamlined workflow for comparing the biological activities of this compound isomers.
References
- 1. Identification of this compound as the bioactive compound behind the antimicrobial activity of pomegranate (Punica granatum L.) peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a Key Bioactive Compound Responsible for the Antimicrobial Properties of L. Peel Extract against - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Physiological and Immune Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Immunomodulatory Activity of this compound, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring this compound Potential Against Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating Punicalagin's Mechanism of Action: A Comparative Guide to Gene Silencing Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Punicalagin's performance in modulating key cellular signaling pathways, with a focus on validating its mechanism of action using gene silencing techniques. We present supporting experimental data, detailed methodologies for key experiments, and a comparative overview with other alternative compounds.
This compound: A Multi-Target Modulator of Inflammatory and Antioxidant Pathways
This compound, a prominent ellagitannin found in pomegranates, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-cancer properties. Research has identified several key signaling pathways through which this compound exerts its effects, primarily the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways.
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[3]
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. This compound activates this pathway by promoting the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including HO-1.[4][5] This leads to an increased production of antioxidant enzymes that protect cells from oxidative damage.
Validating the Nrf2/HO-1 Pathway with Gene Silencing
To definitively establish the role of the Nrf2/HO-1 pathway in the anti-inflammatory effects of this compound, researchers have employed gene silencing techniques, specifically using small interfering RNA (siRNA). A key study demonstrated that the anti-inflammatory effects of this compound are indeed dependent on this pathway.[6][7]
Experimental Protocol: siRNA-mediated Knockdown of Nrf2 and HO-1 in RAW264.7 Macrophages
The following is a detailed protocol based on the methodology described in the literature for validating this compound's mechanism of action using siRNA in RAW264.7 macrophage cells.[6][7]
1. Cell Culture and Reagents:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (PCG): High purity (>98%).
-
siRNA: Custom-synthesized siRNAs targeting Nrf2 (siNrf2), HO-1 (siHO-1), and a non-targeting scrambled control (siCON).
-
Transfection Reagent: A suitable lipid-based transfection reagent for macrophages (e.g., Lipofectamine™ RNAiMAX).
2. siRNA Transfection:
-
RAW264.7 macrophages are seeded in 6-well plates to reach 70-80% confluency on the day of transfection.
-
siRNA molecules (siNrf2, siHO-1, or siCON) are diluted in a serum-free medium.
-
The transfection reagent is separately diluted in a serum-free medium.
-
The diluted siRNA and transfection reagent are mixed and incubated at room temperature to allow the formation of siRNA-lipid complexes.
-
The complexes are then added to the cells in fresh serum-free medium and incubated for a specified period (typically 4-6 hours).
-
Following incubation, the medium is replaced with complete culture medium.
3. Validation of Gene Knockdown:
-
After 24-48 hours of transfection, the efficiency of gene knockdown is confirmed by Western blot analysis of Nrf2 and HO-1 protein levels.
4. This compound Treatment and Inflammatory Challenge:
-
Transfected cells are pre-treated with this compound at a non-toxic concentration for a specified duration.
-
To induce an inflammatory response, cells are then stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or cultured in adipocyte-conditioned medium (ACM).
5. Quantification of Inflammatory Markers:
-
The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Impact of Nrf2 and HO-1 Knockdown on this compound's Anti-inflammatory Activity
The following table summarizes the quantitative data from a study that utilized siRNA to validate the role of the Nrf2/HO-1 pathway in the anti-inflammatory effects of this compound. The data demonstrates that the ability of this compound to suppress inflammatory markers is significantly diminished when Nrf2 or HO-1 expression is silenced.
| Treatment Group | IL-6 Reduction (%) | MCP-1 Reduction (%) |
| This compound + Control siRNA (siCON) | Significant reduction | Significant reduction |
| This compound + Nrf2 siRNA (siNrf2) | Reduction abolished | Reduction abolished |
| This compound + HO-1 siRNA (siHO-1) | Reduction abolished | Reduction abolished |
This table is a representation of the findings where knockdown of Nrf2 or HO-1 reversed the anti-inflammatory effects of this compound, based on the description in the cited literature.[7]
Visualizing the Mechanism and Experimental Workflow
To further elucidate the signaling pathways and experimental design, the following diagrams are provided.
Comparison with Alternative Compounds
While direct comparative studies of this compound with other compounds using gene silencing are limited, its validated mechanism of action can be compared to other well-known modulators of the NF-κB and Nrf2 pathways.
-
Sulforaphane: An isothiocyanate derived from cruciferous vegetables, is a potent activator of the Nrf2 pathway.[1] Like this compound, it induces the expression of antioxidant and cytoprotective genes. The choice between this compound and Sulforaphane may depend on the specific cellular context and desired therapeutic outcome.
-
Resveratrol: A polyphenol found in grapes and berries, is a well-documented inhibitor of the NF-κB pathway. It has been shown to suppress NF-κB activation through various mechanisms, including inhibiting IκB kinase activity. Both this compound and Resveratrol offer therapeutic potential for inflammatory conditions by targeting the NF-κB pathway, though their precise molecular interactions may differ.
Conclusion
Gene silencing techniques have been instrumental in validating the mechanism of action of this compound, confirming the critical role of the Nrf2/HO-1 pathway in its anti-inflammatory effects. This guide provides researchers with a comprehensive overview of the experimental approach to validate such mechanisms, alongside a comparative context with other known pathway modulators. The multi-targeted nature of this compound, modulating both the pro-inflammatory NF-κB pathway and the protective Nrf2/HO-1 pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory and oxidative stress-related diseases.
References
- 1. Do you have a protocol for transfection of macrophage cell lines (J774.A1 and RAW 264.7) with siRNA? [qiagen.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Bioengineered NRF2-siRNA Is Effective to Interfere with NRF2 Pathways and Improve Chemosensitivity of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Pomegranate-Derived Ellagitannin, Suppresses Obesity and Obesity-Induced Inflammatory Responses Via the Nrf2/Keap1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Automated high-throughput siRNA transfection in raw 264.7 macrophages: a case study for optimization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Punicalagin Standards: A Comparative Assessment
For researchers, scientists, and drug development professionals, the purity and reliability of chemical standards are paramount to achieving accurate and reproducible experimental results. Punicalagin, a potent antioxidant found in pomegranates, is a subject of intense research for its potential therapeutic benefits. This guide provides a comparative assessment of commercially available this compound standards, offering a summary of supplier-provided data, detailed analytical methodologies for purity assessment, and visualizations to aid in experimental design.
Disclaimer: The data presented in this guide is based on publicly available information from the suppliers' websites and publications. It is not the result of independent, head-to-head laboratory testing. Researchers are advised to consult the Certificate of Analysis (CoA) provided with the specific lot of the standard they purchase for the most accurate and up-to-date information.
Comparison of Commercial this compound Standards
The following table summarizes the purity specifications of this compound standards from several prominent suppliers. It is crucial to note that the methods of purity determination and the level of detail provided in the CoA can vary between suppliers.
| Supplier | Product Name/Number | Stated Purity (by HPLC) | Method of Purity Determination | Notes |
| Sigma-Aldrich | This compound analytical standard (Product No. 50793) | ≥85.0% | HPLC | |
| This compound from pomegranate (Product No. P0023) | ≥98% | HPLC | ||
| PhytoLab | This compound (A + B mixture) phyproof® Reference Substance (Product No. 80524) | Certified absolute purity | Chromatographic purity, water content, residual solvents, inorganic impurities | Primary reference standard |
| Cayman Chemical | This compound (Item No. 13069) | ≥95% (mixture of anomers) | Not specified | |
| ChromaDex | PUNICALAGINS A&B(P) | Not specified on product page, but offers different grades of standards with detailed CoAs | HPLC or GC chromatographic purity, Karl Fischer (water content), and GC (residual solvent) for Primary Standards | Primary Analytical Standards come with a complete CoA including analytical conditions, chromatograms, and spectra |
Experimental Protocols for Purity Assessment
To independently verify the purity of a commercial this compound standard or to quantify it in a sample, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and reliable methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a general guideline for the quantitative analysis of this compound using HPLC with UV detection.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or 370 nm
-
Gradient Elution:
-
0-15 min: 10-30% B
-
15-20 min: 30-50% B
-
20-25 min: 50-10% B (return to initial conditions)
-
25-30 min: 10% B (equilibration)
-
5. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or water with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.
-
Sample Solution: Dissolve the commercial this compound standard to be tested in the same solvent as the reference standard to a concentration within the calibration range.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the test sample by interpolating its peak area on the calibration curve.
-
Purity is calculated as the percentage of the measured concentration relative to the expected concentration.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
For higher resolution, sensitivity, and confirmation of identity, UPLC coupled with mass spectrometry is recommended.
1. Instrumentation and Columns:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
2. Reagents and Standards:
-
Same as HPLC method, but with LC-MS grade solvents.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
4. Chromatographic and MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Gradient Elution: (A typical gradient can be optimized as needed)
-
0-1 min: 5% B
-
1-8 min: 5-40% B
-
8-9 min: 40-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Mass Spectrometry (Negative Ion Mode):
-
Capillary Voltage: 2.5 - 3.0 kV
-
Cone Voltage: 30 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Scan Range: m/z 100-1200
-
5. Data Analysis:
-
Quantification is performed using the extracted ion chromatogram (EIC) of the [M-H]⁻ or [M-2H]²⁻ ion for this compound (C₄₈H₂₈O₃₀, MW: 1084.72).
-
Purity is determined by comparing the peak area of the main this compound peak to the total area of all detected peaks.
Visualizing Experimental Workflows and Biological Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing this compound purity and a hypothetical signaling pathway where this compound might be investigated.
Caption: Workflow for the assessment of commercial this compound standard purity.
Caption: Hypothetical signaling pathway involving this compound's antioxidant and anti-inflammatory effects.
By providing a consolidated view of available commercial standards and robust analytical protocols, this guide aims to empower researchers to make informed decisions and conduct high-quality, reproducible research in the promising field of this compound's therapeutic applications.
A Comparative Guide to the In Vitro and In Vivo Therapeutic Efficacy of Punicalagin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo therapeutic effects of Punicalagin, a prominent ellagitannin found in pomegranates. The following sections detail its multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and to facilitate the correlation between preclinical in vitro and in vivo findings.
In Vitro Efficacy of this compound
This compound has demonstrated significant biological activity in a variety of in vitro models. Its effects are primarily attributed to its potent antioxidant properties and its ability to modulate key cellular signaling pathways.
Antioxidant Activity
This compound is a powerful antioxidant, effectively scavenging free radicals and chelating metal ions. Its antioxidant capacity has been quantified using various standard assays.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 17.1[1] | [1] |
| ABTS Radical Scavenging | 1.1[1] | [1] |
| Hydrogen Peroxide Scavenging | 24[1] | [1] |
| Ferrous Ion Chelating Activity | 45.4[1] | [1] |
Anticancer Activity
This compound exhibits potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its anticancer activity is often associated with the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell invasion and angiogenesis.
Table 2: In Vitro Anticancer Activity of this compound
| Cancer Cell Line | Effect | IC50 Value / Effective Concentration | Reference |
| Gastric Cancer (AGS, HGC-27, 23132/87) | Cytotoxicity, Apoptosis Induction | IC50: 100-200 µM (48h) | [2] |
| Lung Cancer | Antiproliferative | - | [1] |
| Breast Cancer | Antiproliferative | - | [1] |
| Cervical Cancer (HeLa, ME-180) | Antiproliferative, Apoptosis Induction | Up to 200 µM | [3] |
| Osteosarcoma (U2OS, MG63, SaOS2) | Inhibition of Proliferation and Invasion | 100 µM (48h) | [3][4] |
| Glioma (U87MG) | Decreased Cell Viability, Cell Cycle Arrest | Up to 30 µg/mL | [3] |
In Vivo Efficacy of this compound
In vivo studies in animal models have corroborated the therapeutic potential of this compound observed in vitro. These studies provide crucial insights into its bioavailability, effective dosages, and overall physiological effects in a complex biological system.
Bioavailability and Metabolism
A critical aspect of correlating in vitro and in vivo data is understanding the bioavailability and metabolism of this compound. In rats, orally administered this compound has low bioavailability (3.22-5.38%)[5]. It is hydrolyzed in the gut to ellagic acid, which is then further metabolized by the gut microbiota to urolithins. These metabolites are absorbed and are believed to be responsible for many of the systemic therapeutic effects observed in vivo.
Table 3: In Vivo Therapeutic Effects of this compound in Animal Models
| Therapeutic Area | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Cancer | Osteosarcoma Xenograft (Mice) | 5 mg/kg | Intraperitoneal | Inhibited tumor growth and angiogenesis. | [4] |
| Neuroprotection | LPS-induced Neuroinflammation (Mice) | 1.5 mg/kg/day (in drinking water) | Oral | Ameliorated memory impairment and reduced neuroinflammation. | [6] |
| Cerebral Ischemia/Reperfusion (Rats) | 15 and 30 mg/kg/day for 7 days | Oral | Reduced neurological deficit and brain water content. | [7] | |
| D-galactose-induced Brain Aging (Mice) | - | - | Ameliorated learning and memory deficits, prevented neuroinflammation. | [8] | |
| Anti-inflammatory | Collagen-Induced Arthritis (Mice) | 50 mg/kg/day | Oral | Alleviated arthritis severity and bone destruction. | [9] |
| Hepatoprotection | Methotrexate-induced Hepatotoxicity (Mice) | 25 and 50 mg/kg/day for 10 days | Oral | Attenuated liver damage and oxidative stress. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.
In Vitro Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) and a vehicle control for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB)
-
Objective: To investigate the effect of this compound on the activation of signaling pathways.
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Objective: To measure the free radical scavenging capacity of this compound.
-
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add 100 µL of each this compound solution to 5 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a blank.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
In Vivo Experimental Protocols
1. Animal Model of Cancer (Xenograft)
-
Objective: To evaluate the in vivo anticancer efficacy of this compound.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 2 x 10^6 U2OS cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound 5 mg/kg).
-
Administer this compound or vehicle intraperitoneally daily for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
2. Animal Model of Neuroinflammation
-
Objective: To assess the neuroprotective effects of this compound against inflammation.
-
Procedure:
-
Administer this compound (e.g., 1.5 mg/kg/day) to mice (e.g., ICR mice) through their drinking water for a period of 4 weeks.
-
Induce neuroinflammation by daily intraperitoneal injections of lipopolysaccharide (LPS) (e.g., 250 µg/kg) for the final week of this compound treatment.
-
Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
Euthanize the animals and collect brain tissue.
-
Measure inflammatory markers (e.g., TNF-α, IL-6, IL-1β) in brain homogenates using ELISA or qPCR.
-
Signaling Pathways and Experimental Workflows
This compound exerts its therapeutic effects by modulating multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and typical experimental workflows.
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt_pathway [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_pathway [label="Nrf2 Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(TNF-α, IL-6, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Caspase-3 activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Antioxidant Response\n(HO-1, GCLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> ROS [arrowhead=tee, color="#EA4335"]; this compound -> NFkB_pathway [arrowhead=tee, color="#EA4335"]; this compound -> PI3K_Akt_pathway [color="#34A853"]; this compound -> Nrf2_pathway [color="#34A853"]; ROS -> NFkB_pathway [color="#EA4335"]; NFkB_pathway -> Inflammation [color="#EA4335"]; PI3K_Akt_pathway -> Cell_Survival [color="#34A853"]; PI3K_Akt_pathway -> Nrf2_pathway [color="#34A853"]; Nrf2_pathway -> Antioxidant_Response [color="#34A853"]; NFkB_pathway -> Apoptosis [color="#34A853", style=dashed];
{rank=same; this compound} {rank=same; ROS; NFkB_pathway; PI3K_Akt_pathway; Nrf2_pathway} {rank=same; Inflammation; Apoptosis; Cell_Survival; Antioxidant_Response} } .dot Caption: this compound's multifaceted effects on key cellular signaling pathways.
Experimental Workflow for In Vitro Analysis
// Nodes Cell_Culture [label="Cell Culture\n(e.g., Cancer cell lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Treatment\n(Dose- and time-dependent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability Assay\n(MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Analysis [label="Protein Analysis\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression Analysis\n(qPCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> Viability_Assay; Treatment -> Apoptosis_Assay; Treatment -> Protein_Analysis; Treatment -> Gene_Expression; Viability_Assay -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Protein_Analysis -> Data_Analysis; Gene_Expression -> Data_Analysis; } .dot Caption: A typical experimental workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Analysis
// Nodes Animal_Model [label="Animal Model Selection\n(e.g., Mice, Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Admin [label="this compound Administration\n(Oral, IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disease_Induction [label="Disease Induction\n(e.g., Carcinogen, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(Tumor size, Behavior)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [label="Sample Collection\n(Blood, Tissues)", fillcolor="#FBBC05", fontcolor="#202124"]; Biochemical_Analysis [label="Biochemical Analysis\n(ELISA, Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Disease_Induction; Disease_Induction -> Treatment_Admin; Treatment_Admin -> Monitoring; Monitoring -> Sample_Collection; Sample_Collection -> Biochemical_Analysis; Biochemical_Analysis -> Data_Analysis; } .dot Caption: A generalized experimental workflow for in vivo studies of this compound.
References
- 1. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pomegranate polyphenol this compound improves learning memory deficits, redox homeostasis, and neuroinflammation in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Protects Human Retinal Pigment Epithelium Cells from Ultraviolet Radiation-Induced Oxidative Damage by Activating Nrf2/HO-1 Signaling Pathway and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Pomegranate ( Punica granatum ) in Cancer Prevention and Treatment: Modulating Signaling Pathways From Inflammation to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the neuroprotective effects of Punicalagin with other polyphenols
A Comparative Analysis of the Neuroprotective Effects of Punicalagin and Other Prominent Polyphenols
The growing interest in natural compounds for neurodegenerative disease therapy has spotlighted several polyphenols for their potential neuroprotective properties. Among these, this compound, a major bioactive compound from pomegranate, has shown significant promise. This guide provides a comparative analysis of the neuroprotective effects of this compound against other well-researched polyphenols, namely Resveratrol, Curcumin, and Epigallocatechin-3-gallate (EGCG), supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of these polyphenols in mitigating markers of neurodegeneration.
| Polyphenol | Experimental Model | Key Findings | Dosage/Concentration | Reference |
| This compound | LPS-activated rat primary microglia | Significant reduction in TNF-α, IL-6, and Prostaglandin E2 production. | 5–40 µM | [1] |
| Sprague Dawley rats with MnCl2-induced Parkinson's disease | Improved locomotor activity and significantly decreased acetylcholinesterase levels. | Not Specified | [1] | |
| HT22 cells with glutamate-induced oxidative toxicity | Protective effects against glutamate-induced toxicity. | Not Specified | [1] | |
| Human H4 neurons with Aβ1-42-induced toxicity | Attenuated cytotoxic effects of Aβ1-42. | 50 µg/mL | [2] | |
| Resveratrol | Rodent stroke models | Reduced infarct volume and brain water content. | 10–100 mg/kg (pre-treatment) | [3] |
| Primary microglia cultures challenged with LPS | Effectively inhibited the production of prostaglandin E2. | Up to 50 μM | [3] | |
| APP/PS1 mouse model | Prevents the activation of microglia in the brain. | 350 mg/kg | [4] | |
| Rat model of pMCAO | Reduced ischemia-reperfusion induced damage by up-regulating Bcl-2 and down-regulating Bax. | 30 mg/kg | [5] | |
| Curcumin | Animal models of Parkinson's disease | Demonstrated anti-inflammatory and antioxidant capabilities, protecting substantia nigra neurons and improving striatal dopamine levels. | Not Specified | [6] |
| APP/PS1 transgenic mice | Improved spatial memory and reduced hippocampal amyloid-beta (Aβ) plaque deposition. | Oral administration, dosage not specified | [7] | |
| In vivo multiphoton microscopy in AD model mice | Reduced amyloid plaque size by 30% and significantly reduced soluble Aβ. | Not Specified | [8] | |
| EGCG | Alzheimer's-like rat model (ICV injection of LPS) | Significantly improved cognitive deficits and pathological changes. | 3 mg/kg | [9] |
| Primary human neurons treated with LPS | Inhibited LPS-mediated induction of inflammatory cytokines and attenuated neurotoxicity. | 0.1 μM | [10] | |
| Gerbil model of cerebral ischemia | Reduced excitotoxin-induced malondialdehyde (MDA) production and neuronal damages. | 25 or 50 mg/kg | [9] | |
| Methionine-induced hyperhomocysteinemia mouse model | Improved cognitive function and alleviated degeneration of the hippocampus. | Not Specified | [11] |
Mechanisms of Neuroprotection: A Comparative Overview
This compound, Resveratrol, Curcumin, and EGCG exert their neuroprotective effects through multiple, often overlapping, mechanisms. These primarily include antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as modulation of key signaling pathways involved in neuronal survival and death.
This compound has been shown to mitigate neuroinflammation by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated microglia.[1] It also exhibits strong antioxidant properties, protecting against oxidative stress-induced neuronal damage.[12][13] Furthermore, this compound can modulate apoptotic pathways by reducing the expression of pro-apoptotic proteins such as Bax and caspase-3.[1]
Resveratrol is known for its ability to activate Sirtuin 1 (SIRT1), a key regulator of cellular stress responses and longevity. It demonstrates potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4] Its antioxidant properties are well-documented, helping to reduce reactive oxygen species (ROS) and protect neurons from oxidative damage.[3][4]
Curcumin exhibits a broad spectrum of neuroprotective activities. It has been shown to effectively combat neuroinflammation and oxidative stress.[6][8] A notable characteristic of curcumin is its ability to interfere with the aggregation of amyloid-beta (Aβ) and alpha-synuclein proteins, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively.[8]
Epigallocatechin-3-gallate (EGCG) , the main polyphenol in green tea, can cross the blood-brain barrier, allowing it to directly exert its effects in the central nervous system.[14][15] EGCG is a potent antioxidant and anti-inflammatory agent.[14][15] It also modulates several signaling pathways, including the PI3K/Akt pathway, to promote neuronal survival.[14] Additionally, EGCG has been found to inhibit the formation of toxic protein aggregates.[14]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these polyphenols are mediated by their interaction with complex intracellular signaling cascades. The following diagrams illustrate some of the key pathways involved and a typical experimental workflow for assessing neuroprotection.
Caption: Key neuroprotective signaling pathways modulated by polyphenols.
Caption: General experimental workflow for assessing neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
In Vitro Neuroprotection Assay:
-
Cell Culture: Human neuroblastoma cell lines (e.g., SH-SY5Y, H4) or primary neuronal cultures are commonly used. Cells are maintained in appropriate media and conditions.
-
Induction of Neurotoxicity: Neurotoxicity is induced using agents like amyloid-beta peptides (Aβ1-42), lipopolysaccharide (LPS) to simulate inflammation, or glutamate to induce excitotoxicity.
-
Polyphenol Treatment: Cells are pre-treated or co-treated with varying concentrations of the polyphenol of interest (e.g., this compound, Resveratrol).
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Measurement of Biomarkers:
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) are measured using fluorescent probes like DCFH-DA.
-
Inflammation: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured by ELISA.
-
Apoptosis: Apoptosis is assessed by measuring caspase-3 activity, or by Western blotting for apoptosis-related proteins like Bax and Bcl-2.
-
In Vivo Neuroprotection Studies:
-
Animal Models: Rodent models are frequently used, such as transgenic mice expressing human amyloid precursor protein (APP) for Alzheimer's disease research, or rats treated with neurotoxins like MPTP or 6-OHDA to model Parkinson's disease.
-
Polyphenol Administration: Polyphenols are typically administered orally (gavage) or via intraperitoneal injection over a specified period.
-
Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze or Y-maze for memory and learning. Motor function is evaluated using tests like the rotarod test.
-
Histopathological and Biochemical Analysis: After the treatment period, brain tissues are collected for analysis. This includes immunohistochemistry to visualize protein aggregates (e.g., Aβ plaques) and neuronal loss, and biochemical assays (ELISA, Western blotting) to measure levels of inflammatory markers, oxidative stress markers, and signaling proteins.
Conclusion
This compound, along with Resveratrol, Curcumin, and EGCG, demonstrates significant neuroprotective potential through a variety of mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects. While all four polyphenols show promise, the choice of a therapeutic candidate will depend on factors such as bioavailability, efficacy in specific disease models, and the precise molecular targets of interest. The data presented in this guide provides a foundation for comparing these promising natural compounds and highlights the need for further research, particularly head-to-head comparative studies and clinical trials, to fully elucidate their therapeutic potential in the context of neurodegenerative diseases.
References
- 1. Neuroprotective Potential of this compound, a Natural Component of Pomegranate Polyphenols: A Review [imrpress.com]
- 2. In Vitro Assessment of the Neuroprotective Effects of Pomegranate (Punica granatum L.) Polyphenols Against Tau Phosphorylation, Neuroinflammation, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of epigallocatechin-3-gallate (EGCG) on cognitive functioning and the expression of APP and BDNF in the hippocampus of rats with streptozotocin -induced Alzheimer-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Activity of (−)-Epigallocatechin Gallate against Lipopolysaccharide-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigallocatechin-3-gallate Enhances Cognitive and Memory Performance and Protects Against Brain Injury in Methionine-induced Hyperhomocysteinemia Through Interdependent Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Potential of this compound, a Natural Component of Pomegranate Polyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders [explorationpub.com]
- 15. explorationpub.com [explorationpub.com]
Punicalagin's Efficacy in Preclinical Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of punicalagin's performance against other alternatives in various preclinical disease models, supported by experimental data. The information is intended to offer an objective overview for researchers and professionals in the field of drug development.
This compound in Cancer Models
This compound has demonstrated significant anti-cancer effects across a range of cancer cell lines and in vivo models. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways.
Comparative Efficacy Data
| Cancer Type | Model | This compound Treatment | Key Findings | Comparator | Comparator Findings |
| Gastric Cancer | AGS, HGC-27, 23132/87 cell lines | 100-500 µM for 24-72h | Dose- and time-dependent decrease in cell viability; IC50 at 48h between 100-200 µM.[1] Increased apoptosis.[1] | N/A | N/A |
| Lung Cancer | A549 cell line | 5 µg/mL | Cytotoxic activity with an IC50 of 5 µg/mL.[2] | N/A | N/A |
| Breast Cancer | MCF-7 cell line | Methanolic peel extract | Cytotoxic activity with an IC50 of 5 µg/mL.[2] | N/A | N/A |
| Prostate Cancer | PC-3 cell line | Methanolic peel extract | Cytotoxic activity with an IC50 of 5 µg/mL.[2] | N/A | N/A |
| Osteosarcoma | U2OS, MG63, SaOS2 cell lines | 100 µM for 48h | Significant increase in early and late apoptotic cells.[3] | N/A | N/A |
| Osteosarcoma | Xenograft mouse model | Injection | Slower malignant growth of human osteosarcoma cells in vivo.[4] | N/A | N/A |
| Nephrotoxicity | Cisplatin-induced AKI in rats | 25 and 50 mg/kg for 10 days | Ameliorated kidney function, attenuated tissue injury, decreased MDA and NO, and enhanced antioxidant defenses.[5] | Cisplatin (inducer) | Induced renal damage, increased urea and creatinine, increased MDA and NO, and depleted antioxidant enzymes.[5] |
| Hepatotoxicity | Methotrexate-induced in mice | 25 and 50 mg/kg/day for 10 days | Attenuated serum transaminases, ALP and LDH elevations, and hepatic oxidative stress.[6] | Methotrexate (inducer) | Induced liver damage, increased transaminases, and oxidative stress markers.[6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Gastric Cancer) [1]
-
Cell Lines: Human gastric cancer cell lines (AGS, HGC-27, and 23132/87) and normal human primary gastric epithelial cells.
-
Treatment: Cells were treated with varying concentrations of this compound (100, 200, 300, 400, and 500 µM) for 24, 48, and 72 hours.
-
Method: Cell viability was assessed using a CCK-8 assay.
-
Apoptosis Detection: Apoptosis was quantified using Annexin V/PI double staining after treatment with 100 µM this compound for 48 hours.
In Vivo Osteosarcoma Xenograft Model [4]
-
Animal Model: 6-8-week-old female Balb/c nude mice.
-
Procedure: Human osteosarcoma cells were implanted to form tumors.
-
Treatment: Mice received injections of this compound.
-
Outcome Measures: Tumor growth was monitored by measuring tumor length and width. Angiogenesis was evaluated by staining blood vessels with CD31 antibodies.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating several critical signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory and survival signals in cancer cells.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced activity of this compound delivered via polymeric implants against benzo[a]pyrene-induced DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pomegranate phytosterol (β-sitosterol) and polyphenolic antioxidant (this compound) addition to statin, significantly protected against macrophage foam cells formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects against the Development of Methotrexate-Induced Hepatotoxicity in Mice via Activating Nrf2 Signaling and Decreasing Oxidative Stress, Inflammation, and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Punicalagin
Essential Safety and Handling Guide for Punicalagin
For researchers, scientists, and drug development professionals, ensuring safe handling of this compound is paramount. This document provides immediate, essential safety and logistical information, including operational procedures and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and it can cause skin and eye irritation. Additionally, it may lead to respiratory irritation. Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Recommended Personal Protective Equipment:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber, that comply with EN 374 standards. Always inspect gloves for any signs of degradation before use.
-
Eye and Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes. Eye protection should meet EN 166 requirements.
-
Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact. For tasks with a higher risk of exposure, a chemical-resistant apron may be necessary.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved particulate respirator is recommended. Ensure adequate ventilation in the work area at all times.
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Use processes and procedures that minimize the generation of dust and aerosols.
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Keep the container tightly closed when not in use.
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure proper disposal.
Quantitative Data
Currently, there are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, specifically for this compound.[1] The following table summarizes available toxicity data.
| Data Point | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | [2] |
| LD50 | Mouse | Oral | > 5000 mg/kg | [2] |
| NOAEL (90-day study) | Rat | Oral | 600 mg/kg/day | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
The following is a representative methodology for assessing the anti-inflammatory properties of this compound in a cell-based assay.[2][4][5]
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human cell lines (e.g., Caco-2 intestinal cells or fibroblast-like synoviocytes).[2][4]
Methodology:
-
Cell Culture: Culture the chosen human cell line under standard conditions until they reach the desired confluence for the experiment.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Induction of Inflammation: After the pre-treatment period, stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or a cocktail of cytokines (e.g., IL-1β, TNFα, and IFNγ), to induce an inflammatory response.[4]
-
Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the production and secretion of inflammatory markers.
-
Sample Collection: Collect the cell culture supernatant to measure the levels of secreted cytokines.
-
Cytokine Quantification: Quantify the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine if this compound treatment resulted in a statistically significant reduction in the production of pro-inflammatory cytokines compared to the LPS-stimulated control group.
Visualizations
Caption: A flowchart outlining the key safety procedures for handling this compound.
References
- 1. osha.gov [osha.gov]
- 2. This compound Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of pomegranate (Punica granatum L.) husk ellagitannins in Caco-2 cells, an in vitro model of human intestine - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
